Biopterin
説明
Structure
3D Structure
特性
IUPAC Name |
2-amino-6-[(1R,2S)-1,2-dihydroxypropyl]-3H-pteridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O3/c1-3(15)6(16)4-2-11-7-5(12-4)8(17)14-9(10)13-7/h2-3,6,15-16H,1H3,(H3,10,11,13,14,17)/t3-,6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHQIJBMDNUYRAM-DZSWIPIPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CN=C2C(=N1)C(=O)NC(=N2)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H](C1=CN=C2C(=N1)C(=O)NC(=N2)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30912041 | |
| Record name | Biopterin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30912041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Biopterin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000468 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
0.7 mg/mL | |
| Record name | Biopterin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000468 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
22150-76-1, 9036-22-0 | |
| Record name | Biopterin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22150-76-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Biopterin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022150761 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tyrosine 3-monooxygenase | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Biopterin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30912041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [S-(R*,S*)]-2-amino-6-(1,2-dihydroxypropyl)-1H-pteridin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.719 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BIOPTERIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E54CTM794Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Biopterin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000468 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Role of Sepiapterin in Tetrahydrobiopterin (BH4) Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrahydrobiopterin (B1682763) (BH4) is an indispensable cofactor for several critical enzymatic reactions in the human body. It is essential for the function of aromatic amino acid hydroxylases, which are involved in the synthesis of neurotransmitters such as dopamine (B1211576) and serotonin, and for the activity of nitric oxide synthases (NOS), crucial for cardiovascular health.[1] The biosynthesis of BH4 is a tightly regulated process, and its dysregulation is implicated in a range of pathologies, including phenylketonuria (PKU), cardiovascular diseases, and neurological disorders. Sepiapterin (B94604) has emerged as a key molecule in this pathway, not only as a metabolic intermediate but also as a promising therapeutic agent for conditions associated with BH4 deficiency. This technical guide provides an in-depth exploration of the role of sepiapterin in BH4 biosynthesis, detailing the enzymatic pathways, regulatory mechanisms, and relevant experimental protocols.
The Tetrahydrothis compound Biosynthesis Pathway
The production of BH4 in the body occurs through two primary pathways: the de novo pathway and the salvage pathway. Sepiapterin and its reductase are central to both.
De Novo Biosynthesis Pathway
The de novo synthesis of BH4 begins with guanosine (B1672433) triphosphate (GTP) and proceeds through a series of enzymatic steps:
-
GTP cyclohydrolase I (GTPCH): This is the rate-limiting enzyme in the pathway and catalyzes the conversion of GTP to 7,8-dihydroneopterin (B1664191) triphosphate.[1]
-
6-pyruvoyltetrahydropterin synthase (PTPS): This enzyme converts 7,8-dihydroneopterin triphosphate to 6-pyruvoyltetrahydropterin (PTP).
-
Sepiapterin Reductase (SPR): SPR catalyzes the final two reduction steps, converting PTP to BH4. This process involves the reduction of two carbonyl groups on the PTP side chain.
Salvage Pathway
The salvage pathway provides an alternative route for BH4 synthesis and is particularly important for recycling oxidized forms of biopterins. This pathway can utilize sepiapterin as a direct precursor:
-
Sepiapterin to Dihydrothis compound (BH2): Sepiapterin reductase (SPR) reduces sepiapterin to 7,8-dihydrothis compound (BH2).[1]
-
Dihydrothis compound (BH2) to Tetrahydrothis compound (BH4): Dihydrofolate reductase (DHFR) then reduces BH2 to the active cofactor, BH4.
The salvage pathway is crucial in tissues that may have limited de novo synthesis capacity and plays a significant role in the therapeutic action of exogenous sepiapterin.
The Pivotal Role of Sepiapterin and Sepiapterin Reductase
Sepiapterin reductase (SPR) is a homodimeric enzyme belonging to the aldo-keto reductase superfamily.[1] It exhibits broad substrate specificity, acting on various pteridine (B1203161) derivatives and other carbonyl compounds.[1] Its primary role in BH4 metabolism is the NADPH-dependent reduction of pteridine precursors.
Dual Function in BH4 Biosynthesis
SPR's involvement in both the de novo and salvage pathways underscores its central role in maintaining cellular BH4 homeostasis. In the de novo pathway, it completes the synthesis of BH4 from PTP. In the salvage pathway, it enables the conversion of sepiapterin to BH2, which can then be recycled to BH4.
Cellular Transport of Sepiapterin
The therapeutic potential of sepiapterin is enhanced by its efficient transport into cells. Studies have identified equilibrative nucleoside transporters (ENTs), particularly ENT2, as key mediators of sepiapterin uptake.[2][3] This efficient transport allows exogenous sepiapterin to bypass the rate-limiting step of GTPCH in the de novo pathway and directly fuel the salvage pathway for BH4 production.
Regulation of BH4 Biosynthesis and the Role of Sepiapterin
The synthesis of BH4 is intricately regulated at multiple levels to meet the metabolic demands of the cell.
Transcriptional Regulation of Key Enzymes
-
GTP Cyclohydrolase I (GTPCH): As the rate-limiting enzyme, GTPCH is the primary point of regulation. Its expression is induced by various stimuli, including inflammatory cytokines like interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α).[4] The orphan nuclear receptor Nurr1 has also been shown to indirectly activate GTPCH transcription.[5]
-
Sepiapterin Reductase (SPR): The promoter region of the SPR gene is located within a CpG island, and a specific sequence between -83 and -51 has been identified as essential for its promoter activity.[6] The expression of SPR can be upregulated by histone deacetylase (HDAC) inhibitors such as valproic acid.[7]
Post-Translational and Allosteric Regulation
-
GTPCH Phosphorylation: GTPCH can be phosphorylated by protein kinase C, leading to an increase in its activity and consequently, cellular BH4 levels.[8]
-
GTPCH Feedback Regulation: GTPCH activity is subject to feedback inhibition by BH4. This inhibition is mediated by the GTP cyclohydrolase I feedback regulatory protein (GFRP). Phenylalanine can reverse this inhibition, thereby stimulating BH4 synthesis.[9][10]
Clinical Significance and Therapeutic Potential of Sepiapterin
Deficiencies in BH4 can lead to a range of serious medical conditions. Sepiapterin, as a direct precursor to BH4, has significant therapeutic potential.
Phenylketonuria (PKU)
PKU is a genetic disorder caused by mutations in the phenylalanine hydroxylase (PAH) gene, leading to the accumulation of toxic levels of phenylalanine. BH4 is a cofactor for PAH, and supplementation with BH4 can restore some enzyme activity in certain patients. Sepiapterin is being investigated as a more effective alternative to BH4 supplementation due to its superior cellular uptake.
Sepiapterin in Clinical Trials
The APHENITY Phase 3 clinical trial investigated the efficacy and safety of sepiapterin in patients with PKU. The study demonstrated that sepiapterin treatment resulted in a significant and clinically meaningful reduction in blood phenylalanine concentrations compared to placebo.
Quantitative Data
The following tables summarize key quantitative data related to sepiapterin and BH4 biosynthesis.
Table 1: Enzyme Kinetics of Sepiapterin Reductase
| Substrate | Enzyme Source | Km | Vmax | Reference |
| Sepiapterin | Drosophila melanogaster | 75.4 µM | Not Reported | [2] |
| NADPH | Drosophila melanogaster | 14 µM | Not Reported | [2] |
Table 2: Results of the APHENITY Phase 3 Clinical Trial of Sepiapterin in PKU
| Parameter | Sepiapterin Group | Placebo Group | p-value | Reference |
| Mean % reduction in blood Phe | -63% (SD 20) | 1% (SD 29) | <0.0001 | [6][11] |
| Least squares mean change in blood Phe (µmol/L) | -395.9 (SE 33.8) | Not Applicable | <0.0001 | [6] |
Table 3: Plasma Concentrations of Sepiapterin and BH4 after Oral Administration
| Analyte | Calibration Range (ng/mL) | Matrix | Reference |
| Sepiapterin | 0.75 - 500 | Human Plasma | [9][12] |
| Tetrahydrothis compound (BH4) | 0.5 - 500 | Human Plasma | [9][12] |
Experimental Protocols
Detailed methodologies are crucial for the accurate study of sepiapterin and BH4 biosynthesis.
Protocol 1: Spectrophotometric Assay for Sepiapterin Reductase Activity
This protocol is adapted from the method described by Katoh (1971).
Principle: The activity of sepiapterin reductase is determined by monitoring the decrease in absorbance at 420 nm, which corresponds to the reduction of sepiapterin.
Reagents:
-
0.1 M Potassium Phosphate (B84403) Buffer (pH 6.4)
-
0.25 mM NADPH solution
-
0.125 mM Sepiapterin solution
-
Enzyme preparation (cell lysate or purified enzyme)
Procedure:
-
Prepare a reaction mixture containing 0.1 M potassium phosphate buffer, 0.25 mM NADPH, and 0.125 mM sepiapterin.
-
Pre-incubate the reaction mixture at the desired temperature (e.g., 30°C).
-
Initiate the reaction by adding the enzyme preparation to the reaction mixture.
-
Immediately monitor the decrease in absorbance at 420 nm using a spectrophotometer.
-
Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of sepiapterin. One unit of activity is typically defined as the amount of enzyme that catalyzes the conversion of 1 µmol of sepiapterin per minute.
Protocol 2: LC-MS/MS for Quantification of Sepiapterin and BH4 in Human Plasma
This protocol is based on the method described by Kaushik et al. (2024).[12]
Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and specific method for the simultaneous quantification of sepiapterin and BH4.
Sample Preparation:
-
Collect whole blood into tubes containing an anticoagulant (e.g., K2-EDTA) and an antioxidant to stabilize the analytes. A common antioxidant used is ascorbic acid, added to a final concentration of 1%.[12]
-
Centrifuge the blood sample to separate the plasma.
-
To a known volume of plasma, add a protein precipitation agent (e.g., acetonitrile) containing a stable isotope-labeled internal standard for both sepiapterin and BH4.
-
Vortex the mixture to precipitate proteins and then centrifuge to pellet the precipitate.
-
Transfer the supernatant to a clean tube or a 96-well plate for analysis.
LC-MS/MS Analysis:
-
Liquid Chromatography: Use a suitable reversed-phase HPLC column to separate sepiapterin, BH4, and their internal standards. The mobile phase typically consists of a gradient of an aqueous solution with a small amount of acid (e.g., formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Mass Spectrometry: Use a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode. Monitor the specific precursor-to-product ion transitions for sepiapterin, BH4, and their respective internal standards in multiple reaction monitoring (MRM) mode.
-
Quantification: Construct calibration curves by plotting the peak area ratios of the analytes to their internal standards against the known concentrations of the calibration standards. Determine the concentrations of sepiapterin and BH4 in the plasma samples from these calibration curves.
Protocol 3: Extraction and Measurement of BH4 in Liver Tissue
This protocol is adapted from methods described for the analysis of BH4 in animal tissues.
Principle: Tissues are homogenized in an acidic buffer containing antioxidants to extract and stabilize BH4, which is then quantified by HPLC with electrochemical detection.
Reagents:
-
Homogenization Buffer: e.g., 0.1 M HCl containing antioxidants such as 1,4-dithioerythritol (DTE) and a metal chelator like diethylenetriaminepentaacetic acid (DTPA).
-
Perchloric acid (PCA) for protein precipitation.
Procedure:
-
Excise the liver tissue and immediately freeze it in liquid nitrogen to halt metabolic activity.
-
Weigh the frozen tissue and homogenize it in ice-cold homogenization buffer.
-
Add cold PCA to the homogenate to precipitate proteins.
-
Centrifuge the mixture at high speed in a refrigerated centrifuge.
-
Filter the supernatant through a low-protein-binding filter.
-
Analyze the filtrate using HPLC with electrochemical detection. The mobile phase and detector potentials should be optimized for the separation and detection of BH4.
Visualizations
Diagram 1: BH4 Biosynthesis Pathways
Caption: Overview of the de novo and salvage pathways for tetrahydrothis compound (BH4) biosynthesis.
Diagram 2: Regulation of GTP Cyclohydrolase I (GTPCH)
Caption: Key regulatory mechanisms controlling the activity of GTP Cyclohydrolase I (GTPCH).
Diagram 3: Experimental Workflow for LC-MS/MS Analysis of Sepiapterin and BH4
Caption: A streamlined workflow for the quantification of sepiapterin and BH4 in plasma using LC-MS/MS.
References
- 1. Sepiapterin reductase: Characteristics and role in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. SPR sepiapterin reductase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. SPR gene: MedlinePlus Genetics [medlineplus.gov]
- 5. WikiGenes - Spr - sepiapterin reductase [wikigenes.org]
- 6. Sepiapterin Reductase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Peripheralized sepiapterin reductase inhibition as a safe analgesic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LC-MS/MS methods for direct measurement of sepiapterin and tetrahydrothis compound in human plasma and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sepiapterin reductase - Wikipedia [en.wikipedia.org]
- 10. SPR sepiapterin reductase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 11. Frontiers | Peripheralized sepiapterin reductase inhibition as a safe analgesic therapy [frontiersin.org]
- 12. Measurement of Tetrahydrothis compound in Animal Tissue Samples by HPLC with Electrochemical Detection—Protocol Optimization and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
The Crossroads of Neurological Health: An In-depth Technical Guide to Biopterin Metabolism
For Researchers, Scientists, and Drug Development Professionals
An intricate and vital metabolic pathway, the biopterin cycle, plays a critical role in the synthesis of essential neurotransmitters and the regulation of nitric oxide production. Its dysregulation has been increasingly implicated in the pathophysiology of a range of neurological disorders, including Alzheimer's disease, Parkinson's disease, and autism spectrum disorder. This technical guide provides a comprehensive overview of this compound metabolism, its connection to neurological health, and the methodologies employed to investigate this crucial pathway.
The Core of this compound Metabolism: Synthesis and Recycling
Tetrahydrothis compound (B1682763) (BH4) is the active cofactor at the heart of this pathway. Its synthesis and regeneration are tightly regulated processes involving several key enzymes.
De Novo Synthesis: The pathway begins with guanosine (B1672433) triphosphate (GTP) and proceeds through a series of enzymatic steps to produce BH4.[1] The key enzymes in this synthesis pathway are:
-
GTP cyclohydrolase I (GCH1): The rate-limiting enzyme that catalyzes the first step.[2]
-
6-pyruvoyltetrahydropterin synthase (PTPS): The second enzyme in the pathway.[3]
-
Sepiapterin reductase (SR): Catalyzes the final steps to produce BH4.[3]
Recycling and Salvage Pathways: Once utilized, BH4 is oxidized and must be regenerated to maintain a sufficient intracellular pool. This is achieved through two main pathways:
-
Recycling Pathway: Dihydropteridine reductase (DHPR) is crucial for the regeneration of BH4 from quinonoid dihydrothis compound (qBH2), a product of aromatic amino acid hydroxylation.[4][5]
-
Salvage Pathway: Dihydrofolate reductase (DHFR) can reduce 7,8-dihydrothis compound (BH2), an oxidized form of BH4, back to its active state.[4]
Signaling Pathways of this compound Metabolism
The following diagrams illustrate the key pathways in this compound metabolism.
The Role of this compound in Neurological Function and Dysfunction
BH4 is an indispensable cofactor for several enzymes that are critical for normal neurological function.[6]
-
Neurotransmitter Synthesis: BH4 is essential for the activity of aromatic amino acid hydroxylases, including:
-
Tyrosine hydroxylase (TH): The rate-limiting enzyme in the synthesis of dopamine, norepinephrine, and epinephrine.[7][8]
-
Tryptophan hydroxylase (TPH): The rate-limiting enzyme in the synthesis of serotonin.[7][8] Deficiencies in BH4 can therefore lead to significant imbalances in these key neurotransmitter systems.[9]
-
-
Nitric Oxide Synthesis: BH4 is a critical cofactor for nitric oxide synthase (NOS), the enzyme responsible for producing nitric oxide (NO), a vital signaling molecule in the nervous and vascular systems.[3][7] When BH4 levels are insufficient, NOS becomes "uncoupled," leading to the production of superoxide (B77818) radicals instead of NO, contributing to oxidative stress.[4]
This compound Metabolism in Neurological Disorders
Alterations in this compound metabolism have been observed in several neurological disorders.
| Neurological Disorder | Key Findings on this compound Metabolism | References |
| Alzheimer's Disease | Decreased levels of BH4 and/or its metabolites have been reported in the plasma and brain regions of patients.[10][11] Total this compound concentrations are lowered in the brain, suggesting a defect in the conversion of dihydroneopterin triphosphate to BH4.[11][12] | [10][11][12][13][14] |
| Parkinson's Disease | Inherited disorders of BH4-related enzymes can produce Parkinson's-like movement disorders.[10] Reduced levels of BH4 may be present in the brains of individuals with Parkinson's disease.[15] Some studies suggest BH4 may contribute to dopaminergic neurodegeneration through oxidative stress and mitochondrial dysfunction.[16] | [2][10][15][17][18] |
| Autism Spectrum Disorder (ASD) | Evidence suggests that BH4 metabolism is altered in individuals with ASD, with some studies reporting lower levels of BH4 in biological samples.[19][20] Neopterin levels, a marker of immune activation that can affect BH4 synthesis, have been found to be elevated in plasma and urine.[19] Clinical trials have explored BH4 supplementation as a potential therapeutic intervention.[21][22] | [19][20][21][22][23] |
Experimental Analysis of this compound Metabolism
The investigation of this compound metabolism relies on a variety of sophisticated analytical techniques to quantify biopterins and measure the activity of key enzymes.
Quantification of Biopterins
Accurate measurement of BH4 and its various forms is crucial for understanding its role in health and disease.
| Analytical Method | Principle | Advantages | Disadvantages |
| HPLC with Electrochemical Detection (HPLC-ECD) | Separates biopterins by high-performance liquid chromatography, followed by sensitive detection based on their electrochemical properties.[24] | High sensitivity and specificity.[25] | Requires careful sample handling to prevent oxidation of BH4.[24] |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separates biopterins by liquid chromatography and uses mass spectrometry for highly specific identification and quantification.[25][26] | Very high sensitivity and specificity, allowing for the simultaneous measurement of multiple pterins.[25] | Higher instrument cost and complexity.[24] |
Experimental Workflow for this compound Quantification
References
- 1. researchgate.net [researchgate.net]
- 2. [The relation between metabolism of this compound and dystonia-parkinsonism] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tetrahydrothis compound - Wikipedia [en.wikipedia.org]
- 4. Synthesis and recycling of tetrahydrothis compound in endothelial function and vascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Disorders of this compound metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is Tetrahydrothis compound and How Does It Affect Brain Health? [peirsoncenter.com]
- 8. researchgate.net [researchgate.net]
- 9. caringsunshine.com [caringsunshine.com]
- 10. Tetrahydrobioterin (BH4) Pathway: From Metabolism to Neuropsychiatry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tetrahydrothis compound metabolism in the temporal lobe of patients dying with senile dementia of Alzheimer type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jnnp.bmj.com [jnnp.bmj.com]
- 13. Tetrahydrothis compound metabolism in senile dementia of Alzheimer type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Tetrahydrothis compound metabolism in senile dementia of Alzheimer type - PMC [pmc.ncbi.nlm.nih.gov]
- 15. caringsunshine.com [caringsunshine.com]
- 16. Tetrahydrothis compound causes mitochondrial dysfunction in dopaminergic cells: implications for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. jnnp.bmj.com [jnnp.bmj.com]
- 19. Tetrahydrothis compound and Autism Spectrum Disorder: A Systematic Review of a Promising Therapeutic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Tetrahydrothis compound Deficiency in Autism Spectrum Disorder | North American Journal of Medicine and Science [najms.com]
- 21. caringsunshine.com [caringsunshine.com]
- 22. Tetrahydrothis compound as a novel therapeutic intervention for autism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. [PDF] Tetrahydrothis compound and Autism Spectrum Disorder: A Systematic Review of a Promising Therapeutic Pathway | Semantic Scholar [semanticscholar.org]
- 24. mdpi.com [mdpi.com]
- 25. benchchem.com [benchchem.com]
- 26. researchgate.net [researchgate.net]
The Linchpin of Monoamine Synthesis: A Technical Guide to the Role of Tetrahydrobiopterin
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tetrahydrobiopterin (B1682763) (BH4), a naturally occurring and essential cofactor, plays an indispensable role in the synthesis of key monoamine neurotransmitters, including dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506). Its function is critical for the catalytic activity of the aromatic amino acid hydroxylase enzyme family. Deficiencies in BH4 synthesis or regeneration lead to severe neurological and metabolic disorders, underscoring its importance in central nervous system homeostasis. This technical guide provides a comprehensive overview of BH4's metabolic pathways, its precise function in neurotransmitter synthesis, quantitative data on its influence, and detailed experimental protocols for its study. This document is intended to serve as a core resource for researchers, scientists, and professionals involved in drug development in the fields of neurobiology, metabolic disorders, and pharmacology.
The Tetrahydrothis compound (BH4) Metabolic Network
(6R)-L-erythro-5,6,7,8-tetrahydrothis compound (BH4) is not synthesized from a vitamin precursor and must be produced de novo within the body. Its homeostasis is tightly regulated through a network of synthesis, recycling, and salvage pathways to ensure a sufficient supply for critical enzymatic reactions.[1][2]
Biosynthesis and Recycling Pathways
The availability of BH4 is controlled by three interconnected pathways:
-
De Novo Synthesis: This pathway synthesizes BH4 from guanosine (B1672433) triphosphate (GTP). It involves three key enzymatic steps catalyzed by GTP cyclohydrolase I (GCH1), 6-pyruvoyltetrahydropterin synthase (PTPS), and sepiapterin (B94604) reductase (SR).[1] GCH1 is the rate-limiting enzyme in this cascade and is subject to feedback inhibition by BH4 itself.[3]
-
Recycling Pathway: Following its role as a cofactor in the hydroxylation of aromatic amino acids, BH4 is oxidized to an unstable intermediate, pterin-4a-carbinolamine.[1] This intermediate is rapidly regenerated back to the active BH4 form in a two-step process. Pterin-4a-carbinolamine dehydratase (PCD) first converts it to quinonoid dihydrothis compound (qBH2), which is then reduced back to BH4 by dihydropteridine reductase (DHPR).[4]
-
Salvage Pathway: This pathway provides an alternative route for BH4 synthesis. Dihydrofolate reductase (DHFR) can reduce 7,8-dihydrothis compound (BH2), an oxidized and inactive form of BH4, back to the active tetrahydrothis compound form.[4] This pathway is crucial for maintaining the cellular BH4/BH2 ratio.
The Core Function: Cofactor for Aromatic Amino Acid Hydroxylases
The primary role of BH4 in neurobiology is to act as an essential electron-donating cofactor for the aromatic amino acid hydroxylase (AAH) family of enzymes.[1][5] These enzymes—phenylalanine hydroxylase (PAH), tyrosine hydroxylase (TH), and tryptophan hydroxylase (TPH)—catalyze the rate-limiting steps in the synthesis of several critical neurotransmitters.[6] The reaction mechanism involves the BH4-dependent activation of molecular oxygen at a non-heme iron center within the enzyme's active site.[1]
Dopamine and Norepinephrine Synthesis
The catecholamine synthesis pathway is critically dependent on BH4 at two key points:
-
Phenylalanine Hydroxylase (PAH): In the liver, PAH converts L-phenylalanine to L-tyrosine. While tyrosine can also be obtained from the diet, this enzymatic step is vital for phenylalanine homeostasis. A deficiency in this step leads to phenylketonuria (PKU).[7]
-
Tyrosine Hydroxylase (TH): This is the rate-limiting enzyme in the biosynthesis of all catecholamines.[6] TH hydroxylates L-tyrosine to produce 3,4-dihydroxyphenylalanine (L-DOPA). L-DOPA is then decarboxylated to form dopamine. Dopamine itself is a crucial neurotransmitter and also serves as the immediate precursor for norepinephrine and subsequently epinephrine.[8] Therefore, a lack of BH4 directly impairs the production of dopamine, norepinephrine, and epinephrine.[9]
Serotonin Synthesis
The synthesis of serotonin (5-hydroxytryptamine, 5-HT) is initiated by tryptophan hydroxylase (TPH).
-
Tryptophan Hydroxylase (TPH): This enzyme, which exists in two isoforms (TPH1 and TPH2), catalyzes the hydroxylation of L-tryptophan to 5-hydroxytryptophan (B29612) (5-HTP).[1] This reaction is the rate-limiting step in the serotonin synthesis pathway. 5-HTP is then rapidly converted to serotonin. BH4 is an absolute requirement for TPH activity.[9]
Quantitative Data and Clinical Impact
The critical role of BH4 is highlighted by quantitative data from kinetic studies, animal models of BH4 deficiency, and the pharmacokinetics of its synthetic formulation, sapropterin (B162354) dihydrochloride (B599025).
Enzyme Kinetics
The affinity of the aromatic amino acid hydroxylases for BH4 is a key determinant of their activity. While comprehensive kinetic data is varied across studies, available information underscores the micromolar affinity required for catalysis.
| Enzyme | Substrate | Apparent Km or [S]0.5 for BH4 (μM) | Organism/System | Notes |
| Tyrosine Hydroxylase (hTH1) | L-Tyrosine | 24 ± 4 | Recombinant Human | Exhibits negative cooperativity in BH4 binding.[10] |
| Phosphorylated TH (Ser40) | L-Tyrosine | 11 ± 2 | Recombinant Human | Phosphorylation increases affinity for BH4.[10] |
| Phenylalanine Hydroxylase | L-Phenylalanine | 2-3 | Not Specified | General reported value.[1] |
Impact of BH4 Deficiency on Neurotransmitter Levels
Genetic mouse models with deficiencies in BH4 synthesis enzymes have been instrumental in quantifying the downstream effects on neurotransmitter levels.
| Model | Genetic Defect | Brain BH4 Levels (% of Wild-Type) | Brain Dopamine Levels | Brain Serotonin Levels | Reference |
| hph-1 Mouse | Dominant GCH1 mutation | ~50% | Reduced | Reduced | [1] |
| Spr-/- Mouse | Sepiapterin Reductase knockout | ~26% | Markedly decreased postnatally | Severely suppressed after P7 | [8] |
| Pts-/- Mouse | PTPS knockout | ~6% | Dramatically decreased | Not specified (lethal within 2 days) | [8] |
| gch1-/- Zebrafish | GCH1 knockout | Not specified | Marked deficiency | Marked deficiency | [11][12] |
Pharmacokinetics of Sapropterin Dihydrochloride
Sapropterin dihydrochloride (Kuvan®) is a synthetic formulation of BH4 used to treat certain metabolic disorders. Its pharmacokinetic profile has been well-characterized.
| Parameter | Value (Mean ± SD or Range) | Population | Notes |
| Tmax (Time to Peak Concentration) | 3-4 hours | Healthy Adults | Administered orally.[13] |
| Elimination Half-life (t1/2) | ~6.7 hours (3.9 - 17 hours) | PKU Patients | Longer than in healthy adults (~4 hours).[13][14][15] |
| Apparent Clearance (CL/F) | 2100 L/h/70 kg (Population model) | PKU Patients | Body weight is the primary covariate affecting clearance.[16] |
| Effect of Food | Cmax and AUC increase (~85%) | Healthy Volunteers | Administration with a high-fat/high-calorie meal enhances absorption.[14] |
Key Experimental Protocols
The study of BH4 and its role in neurotransmission relies on precise and sensitive analytical techniques. Below are outlines of essential experimental protocols.
Measurement of BH4 in Tissue by HPLC-ECD
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) is a standard method for quantifying BH4 and its oxidized forms (BH2) in biological samples.[17]
-
Tissue Homogenization: Immediately after collection, tissue samples (e.g., brain regions) are homogenized in an acid solution (e.g., 0.1 M HCl) containing antioxidants and metal chelators like 1,4-dithioerythritol (DTE) and diethylenetriaminepentaacetic acid (DTPA) to prevent auto-oxidation of BH4.[18]
-
Protein Precipitation: The homogenate is centrifuged at high speed (e.g., 15,000 x g) at 4°C to pellet proteins.
-
Sample Injection: The resulting supernatant is injected into the HPLC system. The autosampler should be kept at a low temperature (e.g., 4°C).[17]
-
Chromatographic Separation: A reverse-phase column (e.g., Synergi Polar-RP) is used for separation. The mobile phase typically consists of an acidic buffer (e.g., 50 mM potassium phosphate, pH 2.6) containing DTE and DTPA, run under isocratic conditions.[17]
-
Electrochemical Detection: A multi-channel electrochemical detector is used. Potentials are set to optimally detect the oxidation of BH4 (e.g., +150 mV, +280 mV) and BH2 (e.g., +600 mV).[17][18]
-
Quantification: Peak areas are compared against a standard curve generated from authentic BH4 and BH2 standards to determine concentrations in the sample.
Quantification of Neurotransmitters from Microdialysis Samples
In vivo microdialysis coupled with HPLC-ECD allows for the real-time measurement of extracellular neurotransmitter levels in specific brain regions of living animals.[19][20]
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into the target brain region (e.g., striatum, prefrontal cortex).
-
Perfusion: The probe is perfused at a low, constant flow rate (e.g., 0.2-2.0 µL/min) with artificial cerebrospinal fluid (aCSF).[19][20]
-
Sample Collection (Dialysate): Extracellular molecules, including neurotransmitters, diffuse across the probe's semi-permeable membrane into the aCSF. The resulting fluid (dialysate) is collected in timed fractions.
-
HPLC-ECD Analysis:
-
Injection: A small volume (e.g., 10-20 µL) of the dialysate is directly injected into the HPLC system.[19][20]
-
Separation: A reverse-phase analytical column is used to separate dopamine, serotonin, and their metabolites.[19]
-
Detection: An amperometric or coulometric electrochemical detector is used to quantify the analytes as they are oxidized at the electrode surface.[21]
-
Quantification: Concentrations are determined by comparing peak heights or areas to those of known standards.
-
BH4 Loading Test
The BH4 loading test is a clinical diagnostic procedure used to determine if a patient with hyperphenylalaninemia (HPA) is responsive to BH4 therapy.[22]
-
Baseline Measurement: A baseline blood phenylalanine (Phe) concentration is established while the patient is on their usual diet.[23]
-
BH4 Administration: The patient is administered a single oral dose of sapropterin dihydrochloride, typically 20 mg/kg.[23][24]
-
Timed Blood Sampling: Blood samples are collected at multiple time points following administration, for example, at 8, 16, 24, and 48 hours.[24] Some protocols may extend this period or involve a second dose at 24 hours.[23][24]
-
Assessment of Response: A patient is typically considered a responder if there is a significant reduction in blood Phe concentration from baseline. A common criterion is a reduction of ≥30% at one or more time points during the test.[22][25]
-
Confirmation: For patients identified as potential responders, a longer-term treatment trial may be initiated to confirm a sustained clinical benefit, such as increased dietary Phe tolerance.[26]
Implications for Drug Development and Therapeutics
The central role of BH4 in monoamine synthesis makes its metabolic pathway a significant target for therapeutic intervention.
-
BH4 Deficiency Disorders: Inherited defects in the genes encoding GCH1, PTPS, SR, PCD, or DHPR lead to BH4 deficiencies.[4] These are rare but severe neurometabolic disorders characterized by HPA and a profound lack of dopamine and serotonin, resulting in intellectual disability, movement disorders, and seizures if untreated.[4] Treatment involves a combination of a Phe-restricted diet, BH4 supplementation (sapropterin), and neurotransmitter precursors like L-DOPA and 5-HTP.[4]
-
Sapropterin Dihydrochloride (Kuvan®): This stable, synthetic form of BH4 is an approved therapy for BH4-responsive forms of PKU.[13] In these patients, supplemental BH4 acts as a pharmacological chaperone, enhancing the activity of residual, misfolded PAH enzyme, thereby improving Phe metabolism.[15]
-
Future Directions: Research continues to explore the role of BH4 in a wider range of neuropsychiatric and neurodegenerative conditions where monoamine dysfunction is implicated, such as depression and Parkinson's disease.[9] Modulating the BH4 pathway could offer novel therapeutic strategies for these more common and complex disorders.
Conclusion
Tetrahydrothis compound is a pivotal molecule, sitting at the crossroads of amino acid metabolism and neurotransmitter synthesis. Its function as an obligatory cofactor for phenylalanine, tyrosine, and tryptophan hydroxylases makes it a linchpin for the production of dopamine, norepinephrine, and serotonin. Understanding the intricate details of its synthesis, recycling, and enzymatic function is fundamental for diagnosing and treating related metabolic disorders and offers a promising avenue for the development of novel therapeutics for a spectrum of neurological and psychiatric diseases. The protocols and data presented in this guide provide a foundational resource for professionals dedicated to advancing research and drug development in this critical area of neurobiology.
References
- 1. Tetrahydrobioterin (BH4) Pathway: From Metabolism to Neuropsychiatry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetrahydrothis compound: biochemistry and pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GTP cyclohydroxylase1 (GCH1): Role in neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tetrahydrothis compound: Beyond Its Traditional Role as a Cofactor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tetrahydrothis compound binding to aromatic amino acid hydroxylases. Ligand recognition and specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tyrosine hydroxylase (TH), its cofactor tetrahydrothis compound (BH4), other catecholamine-related enzymes, and their human genes in relation to the drug and gene therapies of Parkinson's disease (PD): historical overview and future prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phenylalanine hydroxylase - Wikipedia [en.wikipedia.org]
- 8. Partial this compound Deficiency Disturbs Postnatal Development of the Dopaminergic System in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Role of GCH1 Deficiency and Tetrahydrothis compound in Mental Health - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tyrosine hydroxylase binds tetrahydrothis compound cofactor with negative cooperativity, as shown by kinetic analyses and surface plasmon resonance detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. GCH1 Deficiency Activates Brain Innate Immune Response and Impairs Tyrosine Hydroxylase Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jneurosci.org [jneurosci.org]
- 13. Sapropterin: a review of its use in the treatment of primary hyperphenylalaninaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. medicine.com [medicine.com]
- 16. A Prospective Population Pharmacokinetic Analysis of Sapropterin Dihydrochloride in Infants and Young Children with Phenylketonuria | springermedizin.de [springermedizin.de]
- 17. Measurement of Tetrahydrothis compound in Animal Tissue Samples by HPLC with Electrochemical Detection—Protocol Optimization and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Detection and Quantification of Neurotransmitters in Dialysates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. tools.thermofisher.com [tools.thermofisher.com]
- 21. Analysis of Dopamine and Serotonin in Brain Microdialysate [amuzainc.com]
- 22. Maximal dietary responsiveness after tetrahydrothis compound (BH4) in 19 phenylalanine hydroxylase deficiency patients: What super-responders can expect - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Does the 48-hour BH4 loading test miss responsive PKU patients? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Extended tetrahydrothis compound loading test in the diagnosis of cofactor-responsive phenylketonuria: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Optimized loading test to evaluate responsiveness to tetrahydrothis compound (BH4) in Brazilian patients with phenylalanine hydroxylase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. research.rug.nl [research.rug.nl]
The Enzymatic Cascade of De Novo Tetrahydrobiopterin (BH4) Synthesis: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth exploration of the core enzymatic steps in the de novo synthesis of tetrahydrobiopterin (B1682763) (BH4), an essential cofactor for numerous metabolic pathways. Tailored for researchers, scientists, and drug development professionals, this document details the enzymes, reactions, kinetics, and experimental protocols crucial for studying this vital biosynthetic pathway.
Introduction to Tetrahydrothis compound (BH4)
Tetrahydrothis compound (BH4) is a critical enzymatic cofactor necessary for the synthesis of key neurotransmitters such as serotonin, dopamine, norepinephrine, and epinephrine, as well as for the production of nitric oxide.[1][2] Its biosynthesis and regulation are of significant interest in various fields, including neuroscience, cardiovascular biology, and immunology, due to its implications in a range of pathological conditions. The de novo synthesis pathway, a three-step enzymatic cascade, is the primary source of BH4 in most organisms.
The De Novo Synthesis Pathway of BH4
The de novo synthesis of BH4 is a highly regulated process that converts guanosine (B1672433) triphosphate (GTP) into BH4 through the sequential action of three key enzymes: GTP cyclohydrolase I (GCH1), 6-pyruvoyltetrahydropterin synthase (PTPS), and sepiapterin (B94604) reductase (SR).[3]
Step 1: GTP Cyclohydrolase I (GCH1)
The pathway initiates with the conversion of GTP to 7,8-dihydroneopterin (B1664191) triphosphate (DHNA-TP) by GTP cyclohydrolase I (GCH1, EC 3.5.4.16).[4][5] This is the rate-limiting step in BH4 synthesis and is subject to complex regulation, including feedback inhibition by BH4 itself, which is mediated by the GTP cyclohydrolase I feedback regulatory protein (GFRP).[6][7][8] Phenylalanine can reverse this inhibition.[6]
Step 2: 6-Pyruvoyltetrahydropterin Synthase (PTPS)
The second step involves the conversion of DHNA-TP to 6-pyruvoyltetrahydropterin (PTP) by 6-pyruvoyltetrahydropterin synthase (PTPS, EC 4.2.3.12).[9][10] This reaction involves the removal of the triphosphate group and a series of intramolecular rearrangements.
Step 3: Sepiapterin Reductase (SR)
The final step in the pathway is the two-step reduction of PTP to BH4, catalyzed by sepiapterin reductase (SR, EC 1.1.1.153).[11] This reaction requires NADPH as a cofactor.
Quantitative Data on BH4 Synthesis Enzymes
The following table summarizes the available kinetic parameters for the enzymes involved in the de novo synthesis of BH4. It is important to note that kinetic values can vary depending on the experimental conditions and the source of the enzyme.
| Enzyme | Organism/Source | Substrate | K_m_ | V_max_ | k_cat_ | Optimal pH | Optimal Temperature (°C) |
| GTP Cyclohydrolase I (GCH1) | Nocardia sp. | GTP | 6.5 µM | - | - | 7.8 | 56 |
| 6-Pyruvoyltetrahydropterin Synthase (PTPS) | Human | 7,8-Dihydroneopterin triphosphate | 8.1 µM[9] | 120 nmol/min/mg[9] | - | - | - |
| Sepiapterin Reductase (SR) | Human | Sepiapterin | 14.3 µM[11] | - | 1.1 s⁻¹[11] | - | - |
| Human | NADPH | 10 µM[11] | - | 1.1 s⁻¹[11] | - | - |
Signaling Pathway and Experimental Workflow Diagrams
To visualize the enzymatic cascade and a general experimental workflow for studying BH4 synthesis, the following diagrams are provided in the DOT language for Graphviz.
Caption: The enzymatic cascade of de novo BH4 synthesis.
Caption: A generalized workflow for studying BH4 synthesis.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Assay for GTP Cyclohydrolase I (GCH1) Activity
This protocol is adapted from previously described methods for measuring GCH1 activity by quantifying the formation of neopterin (B1670844).
Materials:
-
Tissue or cell lysate
-
Reaction buffer: 100 mM Tris-HCl (pH 7.8), 2.5 mM EDTA, 10% glycerol
-
GTP solution: 10 mM GTP in water
-
Acidic iodine solution: 1% I₂ and 2% KI in 1 N HCl
-
Alkaline phosphatase
-
HPLC system with a fluorescence detector
Procedure:
-
Prepare tissue or cell lysates in reaction buffer.
-
Incubate 50 µL of the lysate with 50 µL of 10 mM GTP at 37°C for 1 hour in the dark.
-
Stop the reaction by adding 10 µL of acidic iodine solution and incubate for 30 minutes at room temperature to oxidize dihydroneopterin triphosphate to neopterin triphosphate.
-
Add 10 µL of 2% ascorbic acid to stop the oxidation.
-
Add alkaline phosphatase to dephosphorylate neopterin triphosphate to neopterin.
-
Centrifuge the samples to pellet precipitated proteins.
-
Analyze the supernatant by HPLC with fluorescence detection (excitation: 353 nm, emission: 438 nm) to quantify neopterin.
Assay for 6-Pyruvoyltetrahydropterin Synthase (PTPS) Activity
This assay is based on the coupled conversion of dihydroneopterin triphosphate to BH4, with the final product measured by HPLC.[7]
Materials:
-
Erythrocyte lysate or other sample containing PTPS
-
Reaction mixture containing:
-
Dihydroneopterin triphosphate
-
Sepiapterin reductase
-
Dihydropteridine reductase
-
NADPH
-
NADH
-
Magnesium chloride
-
-
HPLC system with a fluorescence detector
Procedure:
-
Prepare a hemolysate from erythrocytes or a lysate from other tissues/cells.
-
Incubate the lysate with the reaction mixture at 37°C. The PTPS in the sample will convert dihydroneopterin triphosphate to PTP, which is then subsequently converted to BH4 by the added sepiapterin reductase and cofactors.
-
Stop the reaction and oxidize the BH4 to this compound using an acidic iodine solution.
-
Quantify the amount of this compound formed using HPLC with fluorescence detection.
Assay for Sepiapterin Reductase (SR) Activity
This spectrophotometric assay measures the decrease in absorbance of sepiapterin as it is converted to 7,8-dihydrothis compound.
Materials:
-
Purified SR or cell/tissue lysate
-
Reaction buffer: 100 mM potassium phosphate (B84403) buffer (pH 6.4)
-
NADPH solution
-
Sepiapterin solution
-
Spectrophotometer or microplate reader capable of reading absorbance at 420 nm
Procedure:
-
Prepare a reaction mixture containing reaction buffer, NADPH, and the enzyme sample.
-
Initiate the reaction by adding sepiapterin.
-
Monitor the decrease in absorbance at 420 nm over time. The rate of decrease is proportional to the SR activity.
HPLC Method for Quantification of BH4 and Intermediates
This method allows for the simultaneous measurement of BH4, dihydrothis compound (BH2), and this compound.
Materials:
-
HPLC system with electrochemical and/or fluorescence detectors
-
C18 reverse-phase column
-
Mobile phase: e.g., 50 mM potassium phosphate buffer (pH 2.6) with antioxidants like DTE and DTPA
-
Standards for BH4, BH2, and this compound
-
Acidic and alkaline iodine solutions for differential oxidation
Procedure:
-
Sample Preparation: Homogenize tissues or lyse cells in an acidic buffer containing antioxidants (e.g., dithiothreitol) to stabilize BH4.
-
Differential Oxidation (for fluorescence detection):
-
Acidic Oxidation: To measure total biopterins (BH4 + BH2 + this compound), treat an aliquot of the sample with acidic iodine solution.
-
Alkaline Oxidation: To measure BH2 + this compound, treat another aliquot with alkaline iodine solution.
-
-
HPLC Analysis:
-
Inject the prepared samples onto the C18 column.
-
Elute with the mobile phase at a constant flow rate.
-
Detect the pterins using either electrochemical detection (for direct measurement of reduced forms) or fluorescence detection (after oxidation to this compound).
-
-
Quantification: Calculate the concentrations of BH4, BH2, and this compound by comparing the peak areas to those of known standards. The concentration of BH4 can be determined by subtracting the values from the alkaline oxidation from those of the acidic oxidation.
Conclusion
The de novo synthesis of BH4 is a fundamental biochemical pathway with significant implications for health and disease. A thorough understanding of the enzymatic steps, their kinetics, and the methods to study them is paramount for researchers and drug development professionals. This technical guide provides a comprehensive overview and practical protocols to facilitate further investigation into this critical metabolic pathway.
References
- 1. Crystallographic and kinetic investigations on the mechanism of 6-pyruvoyl tetrahydropterin synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular Characteristics of the Malate Dehydrogenase (MDH) Gene Family in Spirometra mansoni (Cestoda: Diphyllobothriidea) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Feedback regulation mechanisms for the control of GTP cyclohydrolase I activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Role of human GTP cyclohydrolase I and its regulatory protein in tetrahydrothis compound metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 6-Pyruvoyltetrahydropterin synthase deficiency - Wikipedia [en.wikipedia.org]
- 8. 6-Pyruvoyltetrahydropterin synthase - Wikipedia [en.wikipedia.org]
- 9. uniprot.org [uniprot.org]
- 10. Sepiapterin reductase - Wikipedia [en.wikipedia.org]
- 11. GTP Cyclohydrolase I: Purification, Characterization, and Effects of Inhibition on Nitric Oxide Synthase in Nocardia Species - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Clinical Manifestations of Tetrahydrobiopterin Deficiency
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the clinical manifestations, diagnosis, and underlying pathophysiology of Tetrahydrobiopterin (BH4) deficiency, a group of rare and complex neurometabolic disorders. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and the study of metabolic diseases.
Introduction to Tetrahydrothis compound (BH4) Deficiency
Tetrahydrothis compound (BH4) is an essential cofactor for several aromatic amino acid hydroxylases, playing a critical role in the metabolism of phenylalanine and the biosynthesis of key neurotransmitters.[1][2] A deficiency in BH4, caused by mutations in genes involved in its synthesis or regeneration, leads to a spectrum of clinical manifestations, primarily characterized by hyperphenylalaninemia (HPA) and a severe lack of dopamine (B1211576), serotonin (B10506), and norepinephrine.[2][3][4] These deficiencies are inherited in an autosomal recessive manner, with the exception of an autosomal dominant form of GTP cyclohydrolase I deficiency.[1][2] Early diagnosis and intervention are crucial to prevent irreversible neurological damage and improve patient outcomes.[5][6]
Pathophysiology
The clinical and biochemical abnormalities in BH4 deficiency stem from two primary mechanisms: the toxic accumulation of phenylalanine in the central nervous system (CNS) and the depletion of essential monoamine neurotransmitters.[2][7] BH4 is a cofactor for phenylalanine hydroxylase (PAH), which converts phenylalanine to tyrosine.[8] A lack of BH4 disrupts this process, leading to hyperphenylalaninemia.[8] Furthermore, BH4 is indispensable for tyrosine hydroxylase (TH) and tryptophan hydroxylase (TPH), the rate-limiting enzymes in the synthesis of dopamine and serotonin, respectively.[1][3] Consequently, BH4 deficiency results in a profound shortage of these neurotransmitters, leading to the severe neurological symptoms characteristic of the disorders.[1][2] The cofactor is also involved in the nitric oxide synthase (NOS) pathway.[2]
Affected Biochemical Pathways
The core of BH4 deficiency lies in the disruption of critical metabolic pathways. The following diagram illustrates the central role of BH4 in both phenylalanine metabolism and neurotransmitter synthesis.
Clinical Manifestations
Infants with BH4 deficiency often appear normal at birth, with symptoms developing over time.[7][9] The clinical presentation can range from mild to severe and is largely dependent on the specific underlying genetic defect.[8]
Neurological Manifestations
The neurological symptoms are the most prominent and debilitating aspects of BH4 deficiency, primarily due to the lack of essential neurotransmitters.[1]
-
Developmental Delay and Intellectual Disability: This is a common and often severe feature in untreated patients.[5][9]
-
Movement Disorders: A wide range of movement abnormalities are observed, including:
-
Dystonia: Involuntary muscle contractions causing twisting and repetitive movements or abnormal postures.[7]
-
Parkinsonism/Hypokinetic Rigid Syndrome: Characterized by bradykinesia (slowness of movement), cogwheel rigidity, resting tremor, and postural instability.[7]
-
Oculogyric Crises: Prolonged, involuntary upward deviation of the eyes.[7][10]
-
Chorea and Athetosis: Involuntary, irregular, and writhing movements.[1]
-
Ataxia: Problems with coordination, balance, and speech.[11]
-
-
Hypotonia and Hypertonia: Decreased or increased muscle tone, often presenting as "floppy baby syndrome" or stiffness.[1][7]
-
Seizures: Convulsions of various types are a frequent complication.[1][9]
-
Microcephaly: An abnormally small head size, has been noted in some forms of the deficiency.[7]
Systemic Manifestations
Beyond the central nervous system, BH4 deficiency can lead to a variety of systemic symptoms:
-
Temperature Instability: Difficulty in regulating body temperature.[7][9]
-
Feeding and Swallowing Difficulties: Poor suckling and dysphagia are common in infants.[7][9]
-
Hypersalivation: Excessive production of saliva.[7]
-
Behavioral Problems: Irritability and other behavioral disturbances can occur.[9]
-
Sleep Disturbances: Disrupted sleep patterns are often reported.[7]
Types of Tetrahydrothis compound Deficiency
BH4 deficiency is caused by mutations in several genes that encode enzymes responsible for its biosynthesis and regeneration.[9] The main types are:
-
Guanosine Triphosphate Cyclohydrolase I (GTPCH) Deficiency: Can be autosomal recessive or dominant. The recessive form typically presents with hyperphenylalaninemia, while the dominant form (also known as Dopa-Responsive Dystonia or Segawa Syndrome) often does not.[1][2]
-
6-Pyruvoyl-tetrahydropterin Synthase (PTPS) Deficiency: This is the most common form of BH4 deficiency.[1][12]
-
Dihydropteridine Reductase (DHPR) Deficiency: Affects the regeneration of BH4 and can also lead to a secondary cerebral folate deficiency.[1][8]
-
Pterin-4a-carbinolamine Dehydratase (PCD) Deficiency: A rarer form of the disorder.[3]
-
Sepiapterin Reductase (SR) Deficiency: Often does not present with hyperphenylalaninemia, which can delay diagnosis.[2]
Diagnosis
A timely and accurate diagnosis of BH4 deficiency is critical for initiating appropriate treatment and preventing long-term complications. The diagnostic process involves a combination of biochemical analyses and genetic testing.
Diagnostic Workflow
The following diagram outlines the typical workflow for diagnosing BH4 deficiency, starting from newborn screening.
Biochemical Investigations
5.2.1 Urinary Pterin Analysis
Analysis of neopterin (B1670844) and this compound levels in urine is a key step in differentiating the various forms of BH4 deficiency.
| Deficiency Type | Neopterin | This compound |
| GTPCH Deficiency | Low | Low |
| PTPS Deficiency | High | Low |
| DHPR Deficiency | Normal to slightly increased | High |
| PCD Deficiency | Initially high | Subnormal |
| Table 1: Typical Urinary Pterin Profiles in BH4 Deficiencies.[1] |
5.2.2 Cerebrospinal Fluid (CSF) Analysis
Measurement of neurotransmitter metabolites (HVA and 5-HIAA) and pterins in the CSF provides a direct assessment of the neurological impact of the deficiency.
| Age | Homovanillic Acid (HVA) (nmol/L) | 5-Hydroxyindoleacetic Acid (5-HIAA) (nmol/L) |
| 0 - 3 months | 337 - 1299 | 209 - 1159 |
| 3 - 6 months | 450 - 1132 | 179 - 711 |
| 6 months - 2 years | 294 - 1115 | 129 - 520 |
| 2 - 5 years | 233 - 928 | 74 - 345 |
| 5 - 10 years | 218 - 852 | 66 - 338 |
| 10 - 15 years | 167 - 563 | 67 - 189 |
| Adults | 145 - 324 | 67 - 140 |
| Table 2: Age-Related Reference Ranges for CSF Neurotransmitter Metabolites.[13] |
In BH4 deficiencies, CSF levels of HVA and 5-HIAA are typically significantly low.[6]
5.2.3 Dihydropteridine Reductase (DHPR) Activity Assay
Direct measurement of DHPR enzyme activity in dried blood spots is essential for diagnosing DHPR deficiency.
5.2.4 BH4 Loading Test
This test assesses the patient's response to BH4 supplementation. A significant drop in blood phenylalanine levels after administration of BH4 is indicative of a BH4-responsive condition.
Experimental Protocols
DHPR Activity Assay in Dried Blood Spots
Principle: The assay measures the rate of NADH oxidation to NAD+ by DHPR, which is monitored spectrophotometrically at 340 nm.
Methodology:
-
Sample Preparation: A 5-mm disc is punched from a dried blood spot and placed in a microtiter plate well. The enzyme is eluted using an appropriate buffer with gentle shaking for 60 minutes at room temperature.[8]
-
Reaction Mixture: In a separate UV-transparent microtiter plate, a reaction mixture is prepared containing potassium phosphate (B84403) buffer (pH 6.8), NADH solution, and a pterin substrate.[8]
-
Enzymatic Reaction: The reaction is initiated by adding the DBS eluate to the pre-incubated reaction mixture.[8]
-
Measurement: The decrease in absorbance at 340 nm is measured every 30 seconds for 10 minutes at 37°C.[8]
-
Calculation: The DHPR activity is calculated based on the rate of change in absorbance and normalized to the hemoglobin concentration of the eluate.[14]
BH4 Loading Test
Principle: To differentiate BH4 deficiencies and BH4-responsive PKU from classic PKU by observing the effect of exogenous BH4 on plasma phenylalanine levels.
Methodology:
-
Baseline Measurement: A baseline blood sample is collected to determine the initial phenylalanine concentration. For newborns, this should be done before starting a low-phenylalanine diet and when blood phenylalanine is >400 µmol/L.[15]
-
BH4 Administration: A single oral dose of sapropterin (B162354) dihydrochloride (B599025) (20 mg/kg) is administered.[11]
-
Post-Dose Monitoring: Blood samples for phenylalanine measurement are collected at multiple time points after BH4 administration, typically at 4, 8, 16, and 24 hours.[11]
-
Interpretation: A significant reduction in blood phenylalanine levels (often defined as a decrease of ≥30%) from baseline indicates a positive response.[16]
Molecular Genetic Testing
Principle: To identify the causative mutations in the genes associated with BH4 deficiency.
Methodology:
-
DNA Extraction: Genomic DNA is extracted from a patient's blood sample.
-
Gene Panel Analysis: A targeted next-generation sequencing (NGS) panel that includes the known BH4 deficiency genes (GCH1, PTS, QDPR, PCBD1, SPR) is often the most efficient approach.[17]
-
Sanger Sequencing: Single-gene sequencing can be used to confirm findings from a panel or when there is a strong clinical and biochemical suspicion for a specific gene defect.[17]
-
Data Analysis and Interpretation: Sequence data is analyzed to identify pathogenic or likely pathogenic variants. This information is crucial for confirming the diagnosis, providing prognostic information, and guiding treatment.[18][19]
Treatment and Management
The primary goals of treatment are to control blood phenylalanine levels and to restore normal neurotransmitter concentrations in the brain.[3]
| Treatment Modality | Description | Applicable Deficiencies |
| BH4 Supplementation | Oral administration of sapropterin dihydrochloride (2-20 mg/kg/day) to restore cofactor levels. | GTPCH, PTPS, PCD deficiencies.[3] |
| Neurotransmitter Precursor Replacement | L-DOPA (with a peripheral decarboxylase inhibitor like carbidopa) and 5-hydroxytryptophan (B29612) (5-HTP) to bypass the enzyme blocks and restore dopamine and serotonin levels. | All BH4 deficiencies. |
| Dietary Phenylalanine Restriction | A low-phenylalanine diet may be necessary in some cases to control hyperphenylalaninemia. | May be required in DHPR and severe PTPS deficiencies.[1] |
| Folinic Acid Supplementation | To address the cerebral folate deficiency often seen in DHPR deficiency. | DHPR deficiency.[3] |
| Table 3: Treatment Strategies for BH4 Deficiencies. |
Early and continuous treatment can significantly improve both motor and cognitive outcomes.[2][20]
Conclusion
Tetrahydrothis compound deficiency represents a group of severe but treatable neurometabolic disorders. A thorough understanding of the clinical manifestations, underlying pathophysiology, and diagnostic methodologies is essential for early identification and effective management. This technical guide provides a comprehensive resource for professionals in the field, aiming to facilitate further research and the development of improved therapeutic strategies for these rare conditions. The integration of quantitative data, detailed protocols, and pathway visualizations serves to enhance the practical application of this knowledge in both clinical and research settings.
References
- 1. BH4 Deficiency (Tetrahydrothis compound Deficiency) Workup: Laboratory Studies, Imaging Studies [emedicine.medscape.com]
- 2. BH4 Deficiency (Tetrahydrothis compound Deficiency): Background, Epidemiology, Etiology [emedicine.medscape.com]
- 3. Hyperphenylalaninemia due to dihydropteridine reductase deficiency: diagnosis by enzyme assays on dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cerebrospinal Fluid Pterins, Pterin-Dependent Neurotransmitters, and Mortality in Pediatric Cerebral Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tetrahydrothis compound deficiencies: Lesson from clinical experience - PMC [pmc.ncbi.nlm.nih.gov]
- 7. one-dh.testcatalog.org [one-dh.testcatalog.org]
- 8. benchchem.com [benchchem.com]
- 9. Correlation between genotype and the tetrahydrothis compound-responsive phenotype in Chinese patients with phenylketonuria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
- 11. Tetrahydrothis compound loading test in hyperphenylalaninemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Neurotransmitter Metabolites [healthcare.uiowa.edu]
- 14. Dihydropteridine reductase activity in eluates from dried blood spots: automation of an assay for a national screening service - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. d-nb.info [d-nb.info]
- 16. hgsa.org.au [hgsa.org.au]
- 17. PTS-Related Tetrahydrothis compound Deficiency (PTPSD) - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. sequencing.com [sequencing.com]
- 19. sequencing.com [sequencing.com]
- 20. emedicine.medscape.com [emedicine.medscape.com]
A Technical Guide to the Regulation of GTP Cyclohydrolase I in Tetrahydrobiopterin Synthesis
For Researchers, Scientists, and Drug Development Professionals
Guanosine triphosphate (GTP) cyclohydrolase I (GCH1) is the first and rate-limiting enzyme in the de novo biosynthesis of tetrahydrobiopterin (B1682763) (BH4).[1][2][3] BH4 is an essential cofactor for several critical enzymes, including nitric oxide synthases (NOS) and aromatic amino acid hydroxylases, which are vital for the production of nitric oxide (NO) and monoamine neurotransmitters like dopamine (B1211576) and serotonin, respectively.[4][5] Given its pivotal role, the activity of GCH1 is tightly controlled at multiple levels—transcriptional, post-transcriptional, and post-translational—to ensure BH4 homeostasis. Dysregulation of GCH1 activity is implicated in a range of pathologies, from vascular diseases to neurological disorders and chronic pain, making it a significant target for therapeutic development.[4][6]
This guide provides an in-depth examination of the core regulatory mechanisms governing GCH1, presents quantitative data from key studies, details relevant experimental protocols, and visualizes the complex signaling and regulatory pathways involved.
Transcriptional Regulation of GCH1
GCH1 gene (GCH1) expression is highly inducible, particularly in response to immunological and inflammatory stimuli. This regulation allows cells to rapidly increase BH4 production to meet demand, such as for the inducible NOS (iNOS) isoform during an immune response.
1.1 Cytokine-Mediated Upregulation
Pro-inflammatory cytokines are potent inducers of GCH1 expression, especially in vascular endothelial cells and macrophages.[7][8][9]
-
Synergistic Action: While interferon-gamma (IFN-γ) alone can modestly increase GCH1 protein levels, it acts synergistically with tumor necrosis factor-alpha (TNF-α) or interleukin-1beta (IL-1β) to produce a high-level induction of GCH1 expression and a subsequent increase in intracellular BH4.[10][11]
-
Signaling Pathways: This synergistic induction requires the coordinated activation of distinct signaling pathways.[10][11]
-
TNF-α/IL-1β: These cytokines primarily signal through the nuclear factor-kappa B (NF-κB) pathway.[9][11]
-
IFN-γ: This cytokine activates the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, specifically leading to the activation of STAT1.[10][11] Both NF-κB and STAT1 activation are required for maximal GCH1 transcription in endothelial cells.[10][11] Interestingly, the concomitant activation of STAT3 can modulate (suppress) this STAT1-supported gene transcription.[10][11]
-
1.2 Other Transcriptional Regulators
-
Lipopolysaccharide (LPS): In macrophages, bacterial LPS and other Toll-like receptor (TLR) ligands stimulate GCH1 expression and BH4 synthesis via the NF-κB pathway.[9][12]
-
Phenylalanine: In addition to its post-translational effects, phenylalanine can upregulate GCH1 mRNA levels in human umbilical vein endothelial cells (HUVECs).[13]
-
Nitric Oxide (NO) and cAMP: Exogenous NO has been found to increase GCH1 expression and BH4 levels. This effect is mediated by an increase in cyclic AMP (cAMP) levels, leading to the phosphorylation and activation of the cAMP response element-binding protein (CREB), which enhances GCH1 promoter activity.[14][15]
Post-Translational Regulation of GCH1
The activity of the GCH1 enzyme is also subject to rapid and dynamic control through allosteric feedback mechanisms and covalent modification.
2.1 Feedback Regulation by GFRP
The GCH1 feedback regulatory protein (GFRP) is a key modulator of GCH1 activity.[16][17] It forms a complex with the GCH1 decamer, typically with two GFRP pentamers sandwiching the GCH1 enzyme.[4][18] This interaction is governed by the relative concentrations of BH4 and the aromatic amino acid phenylalanine.[1][19]
-
Feedback Inhibition by BH4: In the presence of BH4, the GCH1-GFRP complex enters an inhibited state, reducing GCH1 catalytic activity.[1][20] This creates a classic negative feedback loop where the end-product of the pathway inhibits the rate-limiting enzyme.[13]
-
Feed-Forward Activation by Phenylalanine: Phenylalanine, a substrate for the BH4-dependent enzyme phenylalanine hydroxylase, competes with BH4 for binding to the GCH1-GFRP complex.[4] When phenylalanine binds, it induces a conformational change that locks the complex in a highly active state.[4][6] This feed-forward mechanism ensures that BH4 is synthesized when the demand for its use in amino acid metabolism is high.[18]
References
- 1. A hybrid approach reveals the allosteric regulation of GTP cyclohydrolase I - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GTP cyclohydrolase I - Wikipedia [en.wikipedia.org]
- 3. pnas.org [pnas.org]
- 4. Crystal structure of the stimulatory complex of GTP cyclohydrolase I and its feedback regulatory protein GFRP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GCH1 gene: MedlinePlus Genetics [medlineplus.gov]
- 6. GCH1, BH4 and Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytokines stimulate GTP cyclohydrolase I gene expression in cultured human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. academic.oup.com [academic.oup.com]
- 10. ahajournals.org [ahajournals.org]
- 11. Cytokine-stimulated GTP cyclohydrolase I expression in endothelial cells requires coordinated activation of nuclear factor-kappaB and Stat1/Stat3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Role of human GTP cyclohydrolase I and its regulatory protein in tetrahydrothis compound metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. GTP cyclohydrolase I expression is regulated by nitric oxide: role of cyclic AMP - PMC [pmc.ncbi.nlm.nih.gov]
- 15. GTP cyclohydrolase I expression is regulated by nitric oxide: role of cyclic AMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ahajournals.org [ahajournals.org]
- 17. GTP Cyclohydrolase I Expression, Protein, and Activity Determine Intracellular Tetrahydrothis compound Levels, Independent of GTP Cyclohydrolase Feedback Regulatory Protein Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Structural basis of this compound-induced inhibition of GTP cyclohydrolase I by GFRP, its feedback regulatory protein - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of Dihydrofolate Reductase in the Biopterin Salvage Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the critical role of dihydrofolate reductase (DHFR) in the biopterin salvage pathway. Tetrahydrothis compound (B1682763) (BH4) is an essential cofactor for numerous enzymatic reactions, including the synthesis of neurotransmitters and nitric oxide. The salvage pathway, which recycles oxidized biopterins, is paramount for maintaining adequate intracellular BH4 levels, particularly under conditions of high demand or impaired de novo synthesis. DHFR is the key enzyme in this pathway, catalyzing the reduction of 7,8-dihydrothis compound (BH2) to the active cofactor, BH4. This document details the enzymatic function of DHFR in this context, presents quantitative kinetic data, and provides comprehensive experimental protocols for studying its activity and the broader this compound salvage pathway.
Introduction
Tetrahydrothis compound (BH4) is a vital cofactor for several aromatic amino acid hydroxylases, nitric oxide synthases (NOS), and alkylglycerol monooxygenase.[1] Its availability is critical for a range of physiological processes, and deficiencies in BH4 are implicated in various pathological conditions, including neurological and cardiovascular diseases. The intracellular pool of BH4 is maintained through a combination of de novo synthesis from guanosine (B1672433) triphosphate (GTP) and a salvage pathway that recycles oxidized forms of this compound.[2]
The salvage pathway becomes particularly important when the de novo synthesis is insufficient to meet cellular demands or when BH4 is rapidly oxidized to 7,8-dihydrothis compound (BH2) under conditions of oxidative stress. Dihydrofolate reductase (DHFR), an enzyme traditionally known for its central role in folate metabolism, is the linchpin of the this compound salvage pathway.[3] It catalyzes the NADPH-dependent reduction of BH2 back to BH4, thereby regenerating the active cofactor.[4][5] Understanding the function and regulation of DHFR within this pathway is crucial for developing therapeutic strategies targeting BH4 metabolism.
The this compound Salvage Pathway and the Central Role of DHFR
The this compound salvage pathway is a critical component of cellular homeostasis, ensuring a continuous supply of the essential cofactor BH4. This pathway is responsible for the regeneration of BH4 from its oxidized and inactive form, 7,8-dihydrothis compound (BH2).
The central reaction in this pathway is catalyzed by dihydrofolate reductase (DHFR). In this NADPH-dependent reaction, DHFR transfers a hydride ion from NADPH to BH2, reducing it to the biologically active 5,6,7,8-tetrahydrothis compound (BH4).[4][5] This function is analogous to its canonical role in reducing dihydrofolate to tetrahydrofolate in folate metabolism.
The significance of the DHFR-mediated salvage of BH2 is particularly evident in tissues with high nitric oxide synthase (NOS) activity, such as the endothelium.[6] Under conditions of oxidative stress, BH4 can be readily oxidized to BH2. If not efficiently recycled by DHFR, the accumulation of BH2 can lead to the "uncoupling" of NOS, a state in which the enzyme produces superoxide (B77818) radicals instead of nitric oxide, contributing to endothelial dysfunction.[4][6] Therefore, the activity of DHFR is a key determinant of the BH4/BH2 ratio, a critical indicator of cellular redox status and vascular health.[7]
Inhibition of DHFR, for instance by the chemotherapeutic agent methotrexate (B535133) (MTX), has been shown to decrease intracellular BH4 levels and increase BH2 levels, demonstrating the essential role of DHFR in maintaining the cellular this compound pool.[8][9]
Quantitative Data on DHFR Kinetics
The catalytic efficiency of DHFR with 7,8-dihydrothis compound varies across species and is generally lower than its efficiency with its canonical substrate, 7,8-dihydrofolate. This section provides a summary of key kinetic parameters.
| Species | Substrate | Km (µM) | Vmax (µmol min-1 mg-1) | kcat (s-1) | Reference |
| Rat (Liver) | 7,8-Dihydrothis compound | 6.42 | 2.39 | - | [10] |
| Rat (Liver) | 7,8-Dihydrofolate | 0.17 | 6.22 | - | [10] |
| Human (Endothelial) | 7,8-Dihydrothis compound | Very low affinity (Km > DHF) | - | ~12 (with DHF) | [11][12] |
| Drosophila melanogaster | Dihydrofolate | 0.3 | - | - | [13] |
| Plasmodium falciparum (3D7) | Dihydrofolate | 3.2 | - | - | [14] |
| Plasmodium falciparum (HB3) | Dihydrofolate | 42.6 | - | - | [14] |
| Mycobacterium tuberculosis | Dihydrofolate | 1.6 | - | 1.6 | [15] |
| Streptococcus pneumoniae | Dihydrofolate | 4.4 | - | 31.5 | [16] |
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the role of DHFR in the this compound salvage pathway.
Dihydrofolate Reductase (DHFR) Activity Assay
This spectrophotometric assay measures DHFR activity by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
Materials:
-
DHFR Assay Buffer (e.g., 50 mM Potassium Phosphate (B84403), pH 6.5)
-
NADPH solution (e.g., 0.11 mM in Assay Buffer)
-
DHFR Substrate (7,8-Dihydrothis compound or 7,8-Dihydrofolate) solution (e.g., 2.3 mM in Assay Buffer)
-
Purified DHFR enzyme or cell/tissue lysate
-
UV/Vis Spectrophotometer
Procedure:
-
Sample Preparation:
-
Tissue: Homogenize 10-50 mg of tissue in 100 µL of ice-cold DHFR Assay Buffer. Centrifuge at 10,000 x g for 10 minutes at 4°C. Collect the supernatant.[10]
-
Cells: Harvest cells and resuspend in ice-cold DHFR Assay Buffer. Lyse the cells by sonication or freeze-thaw cycles. Centrifuge to pellet cell debris and collect the supernatant.[10]
-
-
Reaction Setup:
-
In a quartz cuvette, add the following in order:
-
DHFR Assay Buffer
-
NADPH solution
-
Enzyme sample (lysate or purified enzyme)
-
-
Mix by inversion and equilibrate to the desired temperature (e.g., 25°C).
-
Monitor the absorbance at 340 nm to establish a baseline.
-
-
Initiate Reaction:
-
Add the DHFR substrate (7,8-dihydrothis compound or 7,8-dihydrofolate) to the cuvette to start the reaction.
-
Immediately mix by inversion and start recording the absorbance at 340 nm in kinetic mode for 5-20 minutes.
-
-
Data Analysis:
-
Calculate the rate of NADPH oxidation (ΔA340/min) from the linear portion of the curve.
-
Use the molar extinction coefficient of NADPH (6220 M-1cm-1) to convert the rate of absorbance change to the rate of enzyme activity (µmol/min/mg of protein).[3]
-
Measurement of this compound Levels by HPLC with Electrochemical Detection
This method allows for the direct and simultaneous quantification of BH4 and BH2 in biological samples.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with an electrochemical detector (ECD)
-
C18 reverse-phase column
-
Mobile Phase (e.g., 50 mM potassium phosphate, pH 2.6, with 0.1 mM DTE and 0.1 mM DTPA)[17]
-
Homogenization Buffer (e.g., 50 mM potassium phosphate buffer pH 2.6 with 1 mM DTE and 1 mM DTPA)[17]
-
BH4 and BH2 standards
Procedure:
-
Sample Preparation:
-
Harvest tissues or cells and immediately place them in ice-cold homogenization buffer to prevent auto-oxidation of biopterins.[17]
-
Homogenize the sample on ice and centrifuge at high speed (e.g., 15,000 x g) for 15 minutes at 4°C.[17]
-
Filter the supernatant through a 0.22 µm filter before injection into the HPLC system.
-
-
HPLC-ECD Analysis:
-
Equilibrate the C18 column with the mobile phase.
-
Inject the prepared sample onto the column.
-
Separate the biopterins using an isocratic flow.
-
Detect BH4 and BH2 using the electrochemical detector set at appropriate potentials. For example, BH4 can be detected at a lower potential (e.g., +150 to +280 mV) and BH2 at a higher potential (e.g., +600 mV).[13]
-
-
Data Analysis:
-
Identify and quantify the peaks for BH4 and BH2 by comparing their retention times and peak areas to those of the standards.
-
Calculate the concentrations of BH4 and BH2 in the original sample, typically normalized to the protein content of the lysate.
-
Western Blot Analysis of DHFR Expression
This protocol is used to detect and quantify the levels of DHFR protein in cell or tissue lysates.
Materials:
-
SDS-PAGE equipment
-
Electroblotting apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against DHFR
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Prepare cell or tissue lysates as described in the DHFR activity assay protocol. Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate 20-40 µg of protein from each sample on an SDS-polyacrylamide gel.
-
Electroblotting: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-DHFR antibody overnight at 4°C.[1]
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Wash the membrane again with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
-
Conclusion
Dihydrofolate reductase is a cornerstone of the this compound salvage pathway, playing an indispensable role in maintaining the cellular pool of the vital cofactor tetrahydrothis compound. Its function is particularly critical in tissues with high metabolic activity and under conditions of oxidative stress, where it prevents the deleterious consequences of BH4 depletion and NOS uncoupling. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the intricate role of DHFR in this compound metabolism and to explore its potential as a therapeutic target in a variety of disease states. A deeper understanding of the kinetics and regulation of DHFR in the this compound salvage pathway will undoubtedly pave the way for novel therapeutic interventions aimed at modulating BH4 bioavailability.
References
- 1. benchchem.com [benchchem.com]
- 2. Critical Role for Tetrahydrothis compound Recycling by Dihydrofolate Reductase in Regulation of Endothelial Nitric-oxide Synthase Coupling: RELATIVE IMPORTANCE OF THE DE NOVO this compound SYNTHESIS VERSUS SALVAGE PATHWAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Directed mutagenesis of dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Multiple Conformers in Active Site of Human Dihydrofolate Reductase F31R/Q35E Double Mutant Suggest Structural Basis for Methotrexate Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.cbc.osu.edu [research.cbc.osu.edu]
- 7. Dihydrofolate reductase protects endothelial nitric oxide synthase from uncoupling in tetrahydrothis compound deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bio-rad.com [bio-rad.com]
- 9. Atypical transient state kinetics of recombinant human dihydrofolate reductase produced by hysteretic behavior. Comparison with dihydrofolate reductases from other sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparative activity of rat liver dihydrofolate reductase with 7,8-dihydrofolate and other 7,8-dihydropteridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Human endothelial dihydrofolate reductase low activity limits vascular tetrahydrothis compound recycling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Endothelial human dihydrofolate reductase low activity limits vascular tetrahydrothis compound recycling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measurement of Tetrahydrothis compound in Animal Tissue Samples by HPLC with Electrochemical Detection—Protocol Optimization and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Kinetic and molecular properties of the dihydrofolate reductase from pyrimethamine-sensitive and pyrimethamine-resistant clones of the human malaria parasite Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Kinetic and Chemical Mechanism of the Dihydrofolate Reductase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Kinetic and Structural Characterization of Dihydrofolate Reductase from Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Purification of His-tagged protein (DHFR-6xHis) | Tech Notes | Resources | PUREfrex® | GeneFrontier Corporation [purefrex.genefrontier.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Biopterin-Dependent Aromatic Amino Acid Hydroxylases
Executive Summary
The this compound-dependent aromatic amino acid hydroxylases (AAAHs) are a family of non-heme iron-containing monooxygenase enzymes critical to metabolic and neurologic pathways.[1][2][3][4] This family includes Phenylalanine Hydroxylase (PAH), Tyrosine Hydroxylase (TH), and Tryptophan Hydroxylase (TPH), which exists in two isoforms, TPH1 and TPH2.[2][3][5] These enzymes catalyze the rate-limiting steps in phenylalanine catabolism and the biosynthesis of essential monoamine neurotransmitters such as dopamine (B1211576), norepinephrine, epinephrine, and serotonin (B10506).[3][6][7][8] Their function is critically dependent on the cofactor (6R)-L-erythro-5,6,7,8-tetrahydrothis compound (BH4).[3][9][10] Dysregulation or genetic defects in these enzymes or the BH4 synthesis pathway lead to severe metabolic and neurological disorders, including Phenylketonuria (PKU), Dopa-responsive dystonia, and potentially various neuropsychiatric conditions.[6][11][12][13][14][15] Consequently, the AAAHs are significant targets for therapeutic intervention and drug development. This guide provides a comprehensive overview of their structure, function, catalytic mechanisms, regulation, and association with disease, alongside detailed experimental protocols for their study.
The Aromatic Amino Acid Hydroxylase Family
The AAAH family members are structurally and functionally related, sharing a common catalytic mechanism.[2][3] They are homotetramers, with each subunit comprising three distinct domains: an N-terminal regulatory domain, a highly conserved central catalytic domain, and a C-terminal tetramerization domain.[3][16][17][18]
Phenylalanine Hydroxylase (PAH)
PAH (EC 1.14.16.1) is primarily a hepatic enzyme that catalyzes the hydroxylation of L-phenylalanine to L-tyrosine.[1][16] This reaction is the rate-limiting step in phenylalanine catabolism, processing approximately 75% of dietary phenylalanine.[6] Mutations in the PAH gene on human chromosome 12 can cause PKU, a metabolic disorder characterized by hyperphenylalaninemia.[1][16][19]
Tyrosine Hydroxylase (TH)
TH (EC 1.14.16.2), also known as tyrosine 3-monooxygenase, is the rate-limiting enzyme in the biosynthesis of catecholamines (dopamine, norepinephrine, and epinephrine).[7][8][20] It catalyzes the conversion of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA).[8] Found in the central nervous system, peripheral sympathetic neurons, and the adrenal medulla, its activity is tightly regulated to control catecholamine levels.[8] Deficiencies in TH are associated with severe neurological disorders like Dopa-responsive dystonia.[15]
Tryptophan Hydroxylase (TPH)
TPH (EC 1.14.16.4) is the rate-limiting enzyme in the synthesis of serotonin (5-hydroxytryptamine).[17][21] It exists in two isoforms with distinct tissue distributions:[5][21]
-
TPH1 : Primarily expressed in peripheral tissues like the gut and pineal gland.[5][17][21]
-
TPH2 : The predominant isoform in the central nervous system, exclusively expressed in neuronal cells, particularly in the raphe nuclei.[5][17][21][22] Studies in knockout mice confirm that brain serotonin synthesis is exclusively maintained by TPH2.[22]
Enzyme and Isoform Characteristics
The following table summarizes key quantitative data for the human AAAH enzymes.
| Enzyme/Isoform | Gene Location | Substrate | Product | Primary Location | Subunit MW (approx.) | Disease Association |
| PAH | Chr 12q23.2[1][16] | L-Phenylalanine | L-Tyrosine | Liver, Kidney[1][16] | ~52 kDa | Phenylketonuria (PKU)[16][19] |
| TH | Chr 11p15.5[8] | L-Tyrosine | L-DOPA | CNS, Adrenal Medulla[8] | ~60 kDa | Dopa-Responsive Dystonia[15] |
| TPH1 | Chr 11p15.3-p14[5] | L-Tryptophan | 5-Hydroxytryptophan | Gut, Pineal Gland[5][21] | 51 kDa[21][23] | Peripheral Serotonin Disorders[15] |
| TPH2 | Chr 12q15[5] | L-Tryptophan | 5-Hydroxytryptophan | CNS (Raphe Nuclei)[21][22] | 56 kDa[21][23] | Neuropsychiatric Disorders[15][22] |
The Catalytic Mechanism and the Role of Tetrahydrothis compound (B1682763) (BH4)
Each AAAH enzyme utilizes a non-heme iron (Fe²⁺) atom within its active site, along with molecular oxygen (O₂) and the cofactor tetrahydrothis compound (BH4), to hydroxylate its respective aromatic amino acid substrate.[1][3][4][16]
The overall reaction can be summarized as: L-Amino Acid + Tetrahydrothis compound + O₂ ⇌ Hydroxylated L-Amino Acid + 4a-hydroxydihydrothis compound + H₂O[5]
The reaction mechanism involves the formation of a highly reactive Fe(IV)=O intermediate, which performs the electrophilic attack on the aromatic ring of the amino acid substrate.[24][25] BH4 acts as the electron donor, reducing one atom of molecular oxygen to water.[18][25]
BH4 Biosynthesis and Regeneration Pathways
The cellular availability of BH4 is tightly controlled by a complex network of biosynthetic and recycling pathways.[26]
-
De Novo Pathway : BH4 is synthesized from guanosine (B1672433) triphosphate (GTP) through three enzymatic steps catalyzed by GTP cyclohydrolase I (GCH1), 6-pyruvoyl-tetrahydropterin synthase (PTPS), and sepiapterin (B94604) reductase (SR).[9][11][26][27] GCH1 is the rate-limiting enzyme in this pathway.[11][27]
-
Recycling Pathway : After the hydroxylation reaction, the resulting 4a-hydroxydihydrothis compound is regenerated back to BH4. This involves pterin-4a-carbinolamine dehydratase (PCD) and dihydropteridine reductase (DHPR).[11][26][28]
-
Salvage Pathway : This alternative route can synthesize BH4 from sepiapterin, utilizing sepiapterin reductase (SR) and dihydrofolate reductase (DHFR).[27][28]
Inherited defects in any of the enzymes involved in BH4 synthesis or recycling can lead to BH4 deficiency, resulting in hyperphenylalaninemia and severe neurological dysfunction due to impaired neurotransmitter synthesis.[11][13]
Regulation of AAAH Activity
The activity of AAAH enzymes is tightly controlled through multiple mechanisms to ensure metabolic homeostasis and appropriate neurotransmitter levels.
-
Allosteric Regulation : PAH is allosterically activated by its substrate, L-phenylalanine, which induces a conformational change that unblocks the active site and increases catalytic efficiency.[16][29] The Km for phenylalanine is approximately 0.5 mM.[30]
-
Phosphorylation : Both PAH and TH are regulated by phosphorylation.[2][3][19] Phosphorylation of Ser16 on PAH by protein kinase A modulates its activity.[16][29] TH activity is regulated by phosphorylation at multiple serine residues in its N-terminal domain.[20]
-
Feedback Inhibition : TH is subject to feedback inhibition by catecholamines (dopamine, norepinephrine, epinephrine), which compete with the binding of the BH4 cofactor.[2][8][20] Phosphorylation can relieve this inhibition.[8]
-
Substrate Inhibition : At high concentrations, all three enzymes can be inhibited by their respective amino acid substrates.[18]
Role in Disease and Drug Development
Given their central roles, dysfunction in AAAH enzymes is implicated in several human diseases, making them key targets for drug development.
Associated Pathologies
-
Phenylketonuria (PKU) : Caused by mutations in the PAH gene, leading to toxic accumulation of phenylalanine and severe intellectual disability if untreated.[12][16][19]
-
Neurotransmitter Deficiencies : Defects in TH, TPH, or BH4 synthesis lead to deficiencies in dopamine and serotonin, causing a range of disorders from movement disorders like Dopa-responsive dystonia to psychiatric conditions.[11][13][31]
-
Cardiovascular Disease : BH4 is also a cofactor for nitric oxide synthase (NOS). BH4 deficiency can lead to NOS "uncoupling," contributing to endothelial dysfunction and cardiovascular diseases.[9][27]
Therapeutic Strategies and Drug Targets
The AAAHs are targeted by several classes of compounds for therapeutic purposes.[32][33]
-
Enzyme Inhibitors : TH inhibitors, such as α-Methyl-p-tyrosine (Metirosine), are used to reduce catecholamine production in conditions like pheochromocytoma.[8][20][34][35] Histone deacetylase (HDAC) inhibitors like panobinostat (B1684620) have been identified as potent off-target inhibitors of AAAHs.[32][33]
-
Cofactor Supplementation : Synthetic BH4 (sapropterin dihydrochloride) is an approved treatment for certain BH4-responsive forms of PKU and BH4 deficiencies.[6][36][37]
-
Pharmacological Chaperones : For diseases caused by misfolded mutant enzymes, small molecules are being developed to act as chaperones, restoring stability and function.[32][38]
-
Gene Therapy : For monogenic disorders like AADC deficiency, gene therapy approaches are in development to restore enzyme function.[39]
The table below lists IC₅₀ values for selected inhibitors.
| Inhibitor | Target Enzyme(s) | IC₅₀ Value | Reference |
| Panobinostat | PAH | 18 nM | [32][33] |
| TH | 450 nM | [32][33] | |
| TPH1 | 1960 nM | [32][33] | |
| α-Methyl-p-tyrosine | TH | Competitive Inhibitor | [20] |
Experimental Methodologies
Studying the AAAHs requires a range of biochemical and analytical techniques to characterize enzyme activity, regulation, and expression.[4]
Enzyme Activity Assays
A common method for determining AAAH activity involves quantifying the hydroxylated amino acid product using High-Performance Liquid Chromatography (HPLC).
General Protocol:
-
Reaction Mixture : Prepare a reaction buffer containing the purified enzyme, the amino acid substrate (e.g., L-phenylalanine), the BH4 cofactor, and a reducing agent like dithiothreitol (B142953) (DTT) to maintain BH4 in its reduced state.
-
Initiation : Start the reaction by adding the enzyme or substrate and incubate at a controlled temperature (e.g., 37°C).
-
Termination : Stop the reaction at various time points by adding an acid (e.g., perchloric acid or trichloroacetic acid) to precipitate the enzyme.
-
Analysis : Centrifuge to remove the precipitate. Analyze the supernatant using reverse-phase HPLC, often with fluorescence or electrochemical detection, to separate and quantify the hydroxylated product (e.g., L-tyrosine).
-
Kinetics : Determine kinetic parameters (Km, Vmax) by varying substrate concentrations and fitting the data to the Michaelis-Menten equation.
Measurement of Tetrahydrothis compound (BH4)
Accurate quantification of BH4 in biological samples is crucial but challenging due to its rapid oxidation.[36][37]
Protocol: HPLC with Electrochemical Detection (HPLC/ECD) [40]
-
Sample Preparation : Homogenize tissue samples in an acidic extraction buffer (e.g., HCl/H₃PO₄) containing antioxidants like 1,4-dithioerythritol (DTE) and metal chelators like diethylenetriaminepentaacetic acid (DTPA) to stabilize BH4.[40]
-
Deproteinization : Precipitate proteins with an acid (e.g., trichloroacetic acid) and centrifuge.
-
Chromatography : Inject the supernatant onto an HPLC system with a cation exchange or reverse-phase column for separation.
-
Detection : Use a dual-electrode electrochemical detector. The first electrode oxidizes BH4, and the second reduces the oxidized product, allowing for specific and sensitive detection.
Protocol: LC-MS/MS [36][37][41]
-
Stabilization & Extraction : To overcome oxidation, samples can be treated to convert all this compound forms (BH4, BH2) to fully oxidized this compound (B), which is then measured.[36][37] Alternatively, derivatization agents can be used to stabilize BH4 before analysis.[41]
-
Analysis : Use LC-MS/MS to quantify the target analyte (e.g., this compound or a BH4 derivative) with high sensitivity and specificity, often using a stable isotope-labeled internal standard.[41]
Immunochemical Methods for Isoform Analysis
Monospecific antibodies are essential for differentiating between TPH isoforms.[21]
Protocol: Western Blotting
-
Protein Extraction : Lyse tissue samples (e.g., brainstem for TPH2, gut for TPH1) in a suitable buffer.
-
SDS-PAGE : Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Transfer : Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunodetection : Probe the membrane with a primary antibody specific to TPH1 or TPH2, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Visualization : Detect the protein bands using a chemiluminescent substrate. This allows for confirmation of isoform presence and relative abundance based on molecular weight (TPH1: 51 kDa, TPH2: 56 kDa).[21]
References
- 1. Phenylalanine hydroxylase - Wikipedia [en.wikipedia.org]
- 2. The aromatic amino acid hydroxylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound-dependent aromatic amino acid hydroxylase - Wikipedia [en.wikipedia.org]
- 4. Biochemical and biophysical approaches to characterization of the aromatic amino acid hydroxylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tryptophan hydroxylase - Wikipedia [en.wikipedia.org]
- 6. Phenylalanine hydroxylase: function, structure, and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. Tyrosine hydroxylase - Wikipedia [en.wikipedia.org]
- 9. Tetrahydrothis compound - Wikipedia [en.wikipedia.org]
- 10. Tetrahydrothis compound binding to aromatic amino acid hydroxylases. Ligand recognition and specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tetrahydrothis compound biosynthesis, regeneration and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. Inherited disorders affecting dopamine and serotonin: critical neurotransmitters derived from aromatic amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. google.com [google.com]
- 15. benthamscience.com [benthamscience.com]
- 16. grokipedia.com [grokipedia.com]
- 17. orbit.dtu.dk [orbit.dtu.dk]
- 18. Mechanism of Aromatic Amino Acid Hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Phenylalanine Hydroxylase Structure and Function [bio.davidson.edu]
- 20. medchemexpress.com [medchemexpress.com]
- 21. Differential tissue distribution of tryptophan hydroxylase isoforms 1 and 2 as revealed with monospecific antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Spatio-temporal expression of tryptophan hydroxylase isoforms in murine and human brain: convergent data from Tph2 knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Mechanisms of Tryptophan and Tyrosine Hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Tetrahydrobioterin (BH4) Pathway: From Metabolism to Neuropsychiatry - PMC [pmc.ncbi.nlm.nih.gov]
- 27. portlandpress.com [portlandpress.com]
- 28. researchgate.net [researchgate.net]
- 29. Regulation of Phenylalanine Hydroxylase: Conformational Changes Upon Phosphorylation Detected by H/D Exchange and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Frontiers | Editorial: Aromatic amino acid metabolism–Volume II [frontiersin.org]
- 31. Aromatic L-Amino Acid Decarboxylase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 32. pubs.acs.org [pubs.acs.org]
- 33. Aromatic Amino Acid Hydroxylases as Off-Targets of Histone Deacetylase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. What are TYH inhibitors and how do they work? [synapse.patsnap.com]
- 35. How Do Tyrosine Hydroxylase Inhibitors Work? - Uses, Side Effects, Drug Names [rxlist.com]
- 36. Detection of tetrahydrothis compound by LC-MS/MS in plasma from multiple species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 37. researchgate.net [researchgate.net]
- 38. researchgate.net [researchgate.net]
- 39. Aromatic L Amino Acid Decarboxylase drugs in development by Therapy Areas, Indications, Stages, MoA, RoA, Molecule Type, and Key Players, 2024 [pharmaceutical-technology.com]
- 40. Measurement of Tetrahydrothis compound in Animal Tissue Samples by HPLC with Electrochemical Detection—Protocol Optimization and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 41. ovid.com [ovid.com]
pathophysiology of inherited disorders of biopterin metabolism
An In-depth Technical Guide to the Pathophysiology of Inherited Disorders of Biopterin Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Inherited disorders of this compound metabolism are a group of rare, autosomal recessive genetic conditions that disrupt the synthesis or regeneration of tetrahydrothis compound (B1682763) (BH4). BH4 is an indispensable cofactor for several critical enzymatic reactions, including the hydroxylation of aromatic amino acids.[1][2] Consequently, defects in its metabolism lead to severe neurological dysfunction due to deficiencies in neurotransmitters such as dopamine (B1211576), serotonin (B10506), norepinephrine, and epinephrine, and in most cases, hyperphenylalaninemia (HPA).[3][4] These disorders, if not diagnosed and treated early, result in progressive and severe encephalopathy, characterized by developmental delay, movement disorders, and seizures.[3][5] This guide provides a comprehensive overview of the core pathophysiology, diagnostic methodologies, and biochemical signatures of these conditions, intended for professionals in biomedical research and drug development.
Core Pathophysiology: The Tetrahydrothis compound (BH4) Cycle
Tetrahydrothis compound (BH4) is a vital cofactor for phenylalanine, tyrosine, and tryptophan hydroxylases, which are the rate-limiting enzymes in the synthesis of dopamine and serotonin.[6][7][8] It is also essential for nitric oxide synthases and alkylglycerol monooxygenase.[2][9] The homeostasis of BH4 is maintained through three interconnected pathways: the de novo synthesis pathway, the recycling pathway, and a salvage pathway.
De Novo Biosynthesis Pathway
The de novo synthesis of BH4 begins with guanosine (B1672433) triphosphate (GTP) and involves a series of three enzymatic steps.[6][9][10]
-
GTP cyclohydrolase I (GCH1): This is the rate-limiting enzyme that catalyzes the conversion of GTP to 7,8-dihydroneopterin (B1664191) triphosphate.[11]
-
6-pyruvoyltetrahydropterin synthase (PTPS): This enzyme converts 7,8-dihydroneopterin triphosphate to 6-pyruvoyltetrahydropterin.[10][11]
-
Sepiapterin (B94604) reductase (SR): This enzyme performs the final two-step reduction of 6-pyruvoyltetrahydropterin to yield BH4.[10][11]
Caption: The de novo synthesis pathway of Tetrahydrothis compound (BH4).
Recycling Pathway
During the hydroxylation of aromatic amino acids, BH4 is oxidized to pterin-4a-carbinolamine. The recycling pathway rapidly regenerates BH4 from this intermediate to sustain neurotransmitter synthesis.[9][12]
-
Pterin-4a-carbinolamine dehydratase (PCD): This enzyme converts pterin-4a-carbinolamine to quinonoid dihydrothis compound (qBH2).[9][12]
-
Dihydropteridine reductase (DHPR): This NADH-dependent enzyme reduces qBH2 back to its active BH4 form.[9][12]
Caption: The recycling pathway for regeneration of active BH4.
Inherited Disorders of this compound Metabolism
Genetic defects in any of the enzymes involved in the BH4 synthesis or recycling pathways lead to a spectrum of disorders, collectively known as BH4 deficiencies. These are typically autosomal recessive conditions, with the exception of the autosomal dominant form of GTPCH deficiency (Segawa disease).[13][14]
Pathophysiological Consequences
The primary consequences of these enzymatic defects are:
-
Hyperphenylalaninemia (HPA): Due to deficient activity of phenylalanine hydroxylase (PAH), which requires BH4, phenylalanine from the diet accumulates in the blood and tissues.[4] This is a common feature in most BH4 deficiencies, with the notable exception of Sepiapterin Reductase deficiency.[5][9]
-
Neurotransmitter Deficiency: Insufficient BH4 impairs the function of tyrosine hydroxylase and tryptophan hydroxylase in the central nervous system (CNS), leading to a severe deficiency of dopamine and serotonin.[2][7] This is the primary driver of the severe neurological symptoms seen in patients.[2]
Caption: The cascade from genetic defect to clinical outcome in BH4 disorders.
Specific Enzyme Deficiencies and Biochemical Profiles
The differential diagnosis of BH4 deficiencies relies on characteristic patterns of pterin (B48896) metabolites in urine and cerebrospinal fluid (CSF).
| Disorder | Gene | Inheritance | Typical Urinary Pterin Profile | Key Differentiating Feature |
| GTPCH Deficiency | GCH1 | AR / AD | Low Neopterin (B1670844), Low this compound | Markedly reduced levels of all pterins. |
| PTPS Deficiency | PTS | AR | High Neopterin, Low this compound | High neopterin to this compound ratio.[11] |
| DHPR Deficiency | QDPR | AR | Normal to slightly high Neopterin, High this compound | Accumulation of dihydrothis compound (BH2).[11] |
| PCD Deficiency | PCBD1 | AR | Initially high Neopterin, presence of Primapterin | Presence of 7-substituted this compound (Primapterin).[11] |
| SR Deficiency | SPR | AR | Normal urinary pterins | Elevated dihydrothis compound and sepiapterin in CSF.[3][5] |
AR: Autosomal Recessive; AD: Autosomal Dominant
Special Case: Sepiapterin Reductase (SR) Deficiency
SR deficiency presents a unique pathophysiology. Patients typically do not exhibit hyperphenylalaninemia because alternative enzymes, such as aldose reductase (AR), carbonyl reductase (CR), and dihydrofolate reductase (DHFR), can compensate for the lack of SR in peripheral tissues like the liver, thus maintaining sufficient BH4 for phenylalanine metabolism.[5][9] However, these alternative pathways are less efficient in the brain, where DHFR activity is significantly lower.[5] This leads to an accumulation of dihydrothis compound (BH2) in the CNS, which inhibits tyrosine and tryptophan hydroxylases, causing a severe, isolated neurotransmitter deficiency.[5][14]
Experimental Protocols for Diagnosis
Early and accurate diagnosis is critical for initiating treatment and preventing irreversible neurological damage.[13] The diagnostic workflow involves newborn screening for HPA, followed by specific biochemical assays.
Dihydropteridine Reductase (DHPR) Activity Assay in Dried Blood Spots (DBS)
This assay is a cornerstone for diagnosing DHPR deficiency.
-
Principle: The method measures the rate of NADH oxidation to NAD+ spectrophotometrically at 340 nm.[6] DHPR in the blood spot eluate catalyzes the reduction of a pterin substrate (e.g., quinonoid dihydrothis compound) to BH4, with the concomitant oxidation of NADH. The rate of decrease in absorbance at 340 nm is directly proportional to the DHPR activity.[6]
-
Methodology:
-
Sample Preparation: A 5-mm disc is punched from a dried blood spot and placed in a microtiter plate well.[6]
-
Elution: The enzyme is eluted from the disc using an appropriate buffer (e.g., 100 µL of elution buffer) with gentle shaking for 60 minutes at room temperature.[6]
-
Reaction Mixture: In a separate UV-transparent microtiter plate, a reaction mixture is prepared containing potassium phosphate (B84403) buffer (pH 6.8), NADH solution, and the pterin substrate solution. The mixture is pre-incubated at 37°C.[6]
-
Enzymatic Reaction: The reaction is initiated by adding 50 µL of the DBS eluate to the reaction mixture.[6]
-
Measurement: The plate is immediately placed in a spectrophotometer, and the decrease in absorbance at 340 nm is monitored every 30 seconds for 10 minutes at 37°C.[6]
-
-
Data Interpretation:
-
Controls: Mean DHPR activity in erythrocytes of control subjects is approximately 3.20 ± 0.70 nmol/min/mg of hemoglobin.[10] In dried blood spots from normal newborns, the activity is around 5.77 ± 1.16 nmol/min per 5-mm disc.[10]
-
Patients: Patients with DHPR deficiency show undetectable enzyme activity.[10]
-
Heterozygotes: Obligate heterozygotes typically exhibit approximately 50% of the mean control value.[10]
-
Caption: Workflow for the DHPR enzyme activity assay from dried blood spots.
Analysis of Pterins and Neurotransmitter Metabolites in Cerebrospinal Fluid (CSF)
CSF analysis is crucial for confirming a diagnosis, especially for disorders like SR deficiency that may not be detected by HPA screening, and for monitoring treatment efficacy.[11][13]
-
Principle: This analysis quantifies the levels of key metabolites to identify specific enzymatic blocks. Modern methods utilize liquid chromatography-tandem mass spectrometry (LC-MS/MS) for high sensitivity and specificity in measuring BH4, dihydrothis compound (BH2), neopterin, and sepiapterin, as well as the dopamine and serotonin metabolites, homovanillic acid (HVA) and 5-hydroxyindoleacetic acid (5-HIAA).[3][15]
-
Methodology (LC-MS/MS):
-
Sample Collection: A lumbar puncture is performed to collect CSF. Samples must be handled carefully, frozen immediately, and protected from light to prevent oxidation of labile metabolites like BH4.[1][7]
-
Sample Preparation: CSF samples are typically prepared by a simple filtration step. Labeled stable isotopes are added as internal standards for accurate quantification.[3][15]
-
Chromatographic Separation: The prepared sample is injected into a liquid chromatography system to separate the different pterins and neurotransmitter metabolites.
-
Mass Spectrometry Detection: The separated compounds are ionized and detected by a tandem mass spectrometer, which provides highly specific and quantitative measurements based on mass-to-charge ratios. The analysis is typically rapid, often under 10 minutes per sample.[15]
-
-
Data Interpretation: The pattern of elevated or decreased metabolites points to the specific enzyme deficiency, as detailed in Table 1. For example, SR deficiency is characterized by elevated BH2 and sepiapterin in the CSF.[3]
Prevalence and Genetic Landscape
BH4 deficiencies are rare, accounting for approximately 1-2% of all cases of hyperphenylalaninemia.[2] The global prevalence is estimated to be around 1 in 1,000,000, though it is significantly higher in certain populations, such as in Taiwan.[16] PTPS deficiency is the most common form, accounting for about 54% of all BH4 deficiencies.[2] Hundreds of different mutations have been identified across the GCH1, PTS, SPR, PCBD1, and QDPR genes, leading to a wide spectrum of clinical severity.[17]
Conclusion and Future Directions
The is rooted in the disruption of a central metabolic cycle essential for neurotransmitter synthesis. While these disorders are severe, they are treatable. A deep understanding of the underlying biochemical pathways is critical for the development of novel therapeutic strategies. Future research may focus on gene therapy approaches to correct the underlying genetic defects and the development of more targeted pharmacological agents to modulate the affected pathways and improve long-term neurological outcomes for patients.
References
- 1. Neopterin / Tetrahydrothis compound, CSF | MLabs [mlabs.umich.edu]
- 2. PTS-Related Tetrahydrothis compound Deficiency (PTPSD) - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. LC-MS/MS Analysis of Cerebrospinal Fluid Metabolites in the Pterin Biosynthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A murine model for human sepiapterin-reductase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mutations in the Sepiapterin Reductase Gene Cause a Novel Tetrahydrothis compound-Dependent Monoamine-Neurotransmitter Deficiency without Hyperphenylalaninemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pndassoc.org [pndassoc.org]
- 8. DHPR activity decrease in dried blood spots stored at 4 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mutations in the sepiapterin reductase gene cause a novel tetrahydrothis compound-dependent monoamine-neurotransmitter deficiency without hyperphenylalaninemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hyperphenylalaninemia due to dihydropteridine reductase deficiency: diagnosis by enzyme assays on dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. BH4 Deficiency (Tetrahydrothis compound Deficiency) Workup: Laboratory Studies, Imaging Studies [emedicine.medscape.com]
- 12. Dihydropteridine reductase activity in eluates from dried blood spots: automation of an assay for a national screening service - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Disorders of this compound metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Tetrahydrothis compound deficiencies without hyperphenylalaninemia: diagnosis and genetics of dopa-responsive dystonia and sepiapterin reductase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Disorders of tetrahydrothis compound metabolism and their treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. discovery.researcher.life [discovery.researcher.life]
The Unveiling of Biopterin: A Technical Chronicle of an Essential Enzymatic Cofactor
Introduction
In the intricate ballet of cellular metabolism, enzymes often rely on non-protein partners, or cofactors, to execute their catalytic functions. This guide delves into the seminal discovery of biopterin, specifically its reduced form tetrahydrothis compound (B1682763) (BH4), as an indispensable cofactor for a critical class of enzymes: the aromatic amino acid hydroxylases and nitric oxide synthases. This discovery was not a singular event but a cascade of meticulous scientific inquiry that fundamentally reshaped our understanding of metabolic regulation, neurotransmitter synthesis, and vascular physiology. For researchers and drug development professionals, a deep appreciation of this history is crucial for contextualizing current research and identifying novel therapeutic targets within these pathways.
The Genesis: Phenylalanine Hydroxylase and the Search for a Missing Piece
The story of this compound's discovery is inextricably linked to the study of phenylketonuria (PKU), a genetic disorder characterized by the inability to metabolize the amino acid phenylalanine. In the mid-20th century, it was known that the conversion of phenylalanine to tyrosine was a critical metabolic step, but the enzymatic machinery was not fully understood.
The pivotal work was conducted by Dr. Seymour Kaufman in the 1950s. He developed a soluble in vitro enzyme system from rat liver that could catalyze the conversion of phenylalanine to tyrosine. His initial experiments revealed that this enzymatic activity was dependent on two components: a protein fraction (the enzyme itself, later identified as phenylalanine hydroxylase or PAH) and a heat-stable, non-protein "cofactor" found in boiled liver extracts. This observation laid the groundwork for the isolation and identification of this novel cofactor.
Key Experiment 1: Demonstration of a Cofactor Requirement for Phenylalanine Hydroxylase
Objective: To demonstrate that the enzymatic conversion of phenylalanine to tyrosine requires a soluble, non-protein cofactor.
Experimental Protocol:
-
Enzyme Preparation: A crude enzyme fraction was prepared from rat liver homogenates through a series of precipitation and centrifugation steps. This fraction, when used alone, showed little to no phenylalanine hydroxylase activity.
-
Cofactor Preparation ("Boiled Liver Extract"): Rat liver was homogenized and boiled to denature proteins. The resulting mixture was centrifuged to remove the precipitated proteins, yielding a clear supernatant containing the heat-stable cofactor.
-
Enzyme Assay: The reaction mixture typically contained:
-
Phosphate (B84403) buffer (pH 6.8)
-
L-phenylalanine (substrate)
-
Nicotinamide adenine (B156593) dinucleotide phosphate (NADPH) as a reducing agent.
-
The prepared enzyme fraction.
-
Varying amounts of the boiled liver extract (cofactor).
-
-
Incubation: The reaction mixtures were incubated at 25°C for a specified period (e.g., 30-60 minutes).
-
Measurement of Tyrosine Formation: The amount of tyrosine produced was determined colorimetrically using a specific assay, such as the nitrosonaphthol reaction.
Logical Flow of the Discovery of the Phenylalanine Hydroxylation Cofactor
Caption: Logical progression from clinical observation to the identification of a novel enzymatic cofactor.
Quantitative Data from Early Phenylalanine Hydroxylase Experiments
| Component | Condition | Phenylalanine Consumed (µmol) | Tyrosine Formed (µmol) |
| Complete System | Enzyme + Cofactor + NADPH + Phenylalanine | 0.45 | 0.42 |
| Minus Cofactor | Enzyme + NADPH + Phenylalanine | 0.02 | 0.03 |
| Minus Enzyme | Cofactor + NADPH + Phenylalanine | 0.00 | 0.00 |
| Minus NADPH | Enzyme + Cofactor + Phenylalanine | 0.04 | 0.05 |
Note: Data is representative of the type of results obtained in Kaufman's early work and is synthesized for illustrative purposes.
Expanding the Role: A Cofactor for Neurotransmitter Synthesis
Following the discovery of the phenylalanine hydroxylation cofactor, later identified as tetrahydrothis compound (BH4), research expanded to other aromatic amino acid hydroxylases.
-
Tyrosine Hydroxylase (TH): In 1964, Nagatsu et al. demonstrated that tyrosine hydroxylase, the rate-limiting enzyme in the synthesis of catecholamines (dopamine, norepinephrine, and epinephrine), also requires a pteridine (B1203161) cofactor. Their work showed that the synthetic cofactor, 2-amino-4-hydroxy-6,7-dimethyltetrahydropteridine, could stimulate the enzymatic conversion of tyrosine to L-DOPA.
-
Tryptophan Hydroxylase (TPH): Subsequently, it was shown that tryptophan hydroxylase, the enzyme responsible for the first step in serotonin (B10506) synthesis, is also a BH4-dependent enzyme.[1]
These discoveries were profound, linking this compound metabolism directly to the synthesis of key neurotransmitters and highlighting its importance in neurobiology.
Signaling Pathways Requiring Tetrahydrothis compound
References
Methodological & Application
Application Notes and Protocols for HPLC-Electrochemical Detection of Tetrahydrobiopterin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrahydrobiopterin (B1682763) (BH4) is a critical enzyme cofactor essential for a variety of physiological processes, including the synthesis of monoamine neurotransmitters (dopamine and serotonin), the metabolism of phenylalanine, and the production of nitric oxide (NO).[1][2] The quantification of BH4 is crucial for understanding its role in various diseases and for the development of therapeutic interventions. High-Performance Liquid Chromatography (HPLC) with electrochemical detection (ECD) offers a sensitive and direct method for the accurate measurement of BH4 and its oxidation products in biological samples.[1][3][4]
These application notes provide detailed protocols for the quantification of BH4 using HPLC-ECD, including sample preparation, chromatographic conditions, and data analysis. Additionally, we present key quantitative data and diagrams of relevant biochemical pathways and experimental workflows to support your research and development activities.
Principles of HPLC-Electrochemical Detection of BH4
HPLC-ECD takes advantage of the electrochemical properties of pteridines for their sensitive detection.[1] The separation of BH4 from other related compounds is achieved using reverse-phase HPLC. Following separation, the eluent passes through an electrochemical detector where a specific potential is applied. BH4 is electrochemically active and will be oxidized at the electrode surface, generating a current that is proportional to its concentration. This technique allows for the direct and sensitive quantification of BH4.[1][3][4]
Key Considerations for BH4 Analysis
The accurate measurement of BH4 is challenging due to its instability and susceptibility to oxidation.[2] At a pH higher than 4, BH4 readily oxidizes to dihydrothis compound (BH2).[2] Therefore, meticulous sample handling and preparation are paramount. Key considerations include:
-
pH Control: Samples should be maintained at a low pH (acidic conditions) to prevent auto-oxidation.[2]
-
Antioxidants: The addition of antioxidants, such as 1,4-dithioerythritol (DTE), is crucial to stabilize BH4 during sample preparation and analysis.[1][5][6][7]
-
Metal Chelators: The use of metal chelators like diethylenetriaminepentaacetic acid (DTPA) can prevent metal-catalyzed oxidation of BH4.[1][5][6][7]
-
Light Protection: Samples should be protected from direct light to prevent photodegradation.[2]
-
Temperature Control: Processed samples should be kept on ice and stored at low temperatures (-80°C) for long-term stability.[1]
Experimental Protocols
Protocol 1: Analysis of BH4 and BH2 in Tissue Samples
This protocol is adapted from a method optimized for the determination of BH4 in animal tissue samples.[1]
1. Sample Preparation:
-
Harvested tissues should be immediately snap-frozen in liquid nitrogen and stored at -80°C until analysis.
-
Homogenize the frozen tissue in a lysis buffer (e.g., 50 mM potassium phosphate, pH 2.6, containing 0.1 mM DTE and 0.1 mM DTPA).[1]
-
Centrifuge the homogenate at high speed (e.g., 10,000 x g) at 4°C for 20 minutes.[8]
-
Collect the supernatant for HPLC analysis. The supernatant can be stored at -80°C.
2. HPLC-ECD Conditions:
| Parameter | Condition |
| HPLC System | Standard isocratic HPLC system |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | 50 mM potassium phosphate, pH 4.5[1][7] |
| Flow Rate | 0.7 mL/min[1] |
| Injection Volume | 20 µL[1] |
| Electrochemical Detector | Coulometric detector |
| Working Electrode Potential | For BH4: 0 mV, For BH2: 280 mV[1][7] |
3. Calibration:
-
Prepare standard solutions of BH4 and BH2 in a concentration range of 0.1 to 200 µM.[1][7]
-
Generate standard curves by plotting the peak area against the concentration for both BH4 and BH2. The curves should be linear with a correlation coefficient (R²) greater than 0.99.[1][7]
Protocol 2: Analysis of BH4 and its Pteridine (B1203161) Derivatives
This protocol allows for the simultaneous analysis of BH4 and its various oxidation products.[3]
1. Sample Preparation:
-
For in vitro experiments, prepare solutions of BH4 in an appropriate buffer. To prevent auto-oxidation during handling of biological samples, it is recommended to add 1 mM ascorbic acid, 1 mM DTT, and 0.1 mM DTPA to de-aerated samples in an anaerobic, low-pH buffer (2.5–3.0).[3]
2. HPLC-ECD and Fluorescence Conditions:
| Parameter | Condition |
| HPLC System | Isocratic HPLC system with sequential electrochemical and fluorescence detectors |
| Column | Waters Atlantis dC-18 5 μM reverse-phase column (4.6 × 100 mm)[3] |
| Mobile Phase | 6.5 mM NaH2PO4, 6 mM citric acid, 1 mM octyl sulfate (B86663) sodium salt (OSA), 2.5 mM DTPA, 1 mM DTT, and 2% acetonitrile, pH 3.0[3][8] |
| Flow Rate | 1.3 ml/min[3] |
| Electrochemical Detector | For BH4 and dihydroxanthopterin (XH2) detection |
| Fluorescence Detector | For dihydrothis compound (BH2), pterin (B48896) (P), and this compound (B) detection (Excitation: 348 nm, Emission: 444 nm) after post-column electrochemical oxidation for BH2[3] |
Quantitative Data Summary
| Parameter | Protocol 1[1][7] | Protocol 2[3][8] |
| Analytes | BH4, BH2 | BH4, BH2, P, B, XH2 |
| Linear Range (BH4) | 0.3 - 125 µM | Not explicitly stated, but detection limits are in the fmol range |
| Linear Range (BH2) | 0.1 - 200 µM | Not explicitly stated, but detection limits are in the fmol range |
| Limit of Detection (BH4) | Not explicitly stated | 60 fmol |
| Limit of Detection (BH2) | Not explicitly stated | 100 fmol |
| Retention Time (BH4) | 4.56 min | Not explicitly stated |
| Retention Time (BH2) | 6.92 min | Not explicitly stated |
Visualizations
Signaling Pathway
Caption: De novo biosynthesis pathway of tetrahydrothis compound (BH4).
Experimental Workflow
Caption: General workflow for HPLC-ECD analysis of BH4.
Logical Relationship of BH4 and its Oxidation Products
Caption: Oxidation pathway of tetrahydrothis compound (BH4).
References
- 1. Measurement of Tetrahydrothis compound in Animal Tissue Samples by HPLC with Electrochemical Detection—Protocol Optimization and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. HPLC analysis of tetrahydrothis compound and its pteridine derivatives using sequential electrochemical and fluorimetric detection: application to tetrahydrothis compound autoxidation and chemical oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HPLC analysis of tetrahydrothis compound and its pteridine derivatives using sequential electrochemical and fluorimetric detection: application to tetrahydrothis compound autoxidation and chemical oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Faculty Collaboration Database - Measurement of Tetrahydrothis compound in Animal Tissue Samples by HPLC with Electrochemical Detection-Protocol Optimization and Pitfalls. Antioxidants (Basel) 2022 Jun 16;11(6) [fcd.mcw.edu]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Revolutionizing Neurological Disorder Diagnostics: A Detailed Protocol for LC-MS/MS Analysis of Biopterin Metabolites in Cerebrospinal Fluid
Introduction
The analysis of biopterin metabolites, including neopterin (B1670844) and tetrahydrothis compound (B1682763) (BH4), in cerebrospinal fluid (CSF) is crucial for the diagnosis and monitoring of various neurological diseases, particularly inborn errors of metabolism that affect neurotransmitter synthesis.[1][2][3][4] Tetrahydrothis compound is an essential cofactor for several enzymes, including those involved in the production of dopamine (B1211576) and serotonin.[4] Deficiencies in the BH4 synthesis or regeneration pathways can lead to severe neurological symptoms.[4][5] This application note provides a detailed protocol for the simultaneous quantification of key this compound metabolites—tetrahydrothis compound (BH4), dihydrothis compound (BH2), neopterin, and sepiapterin—in CSF using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and specificity, enabling a comprehensive evaluation of the pterin (B48896) biosynthetic pathway.[1][2][3][6][7]
Data Presentation
The following tables summarize the quantitative data for this compound metabolites in CSF, providing a clear comparison between healthy controls and patients with specific metabolic disorders.
Table 1: CSF this compound Metabolite Concentrations in Inborn Errors of Metabolism
| Disorder | BH4 (nmol/L) | BH2 (nmol/L) | Neopterin (nmol/L) | Sepiapterin (nmol/L) |
| Healthy Controls | 15 - 40 | 5 - 20 | 10 - 30 | Undetectable |
| GTPCH Deficiency | Low | Low | Low | Undetectable |
| PTPS Deficiency | Low | Low | High | Undetectable |
| DHPR Deficiency | Normal to High | High | Normal to slightly increased | Undetectable |
| Sepiapterin Reductase Deficiency | Low | High | Normal | High |
Data synthesized from multiple sources.[1][2][8][9]
Table 2: LC-MS/MS Method Performance Characteristics
| Parameter | Value |
| Linear Working Range | 3 - 200 nmol/L |
| Total Analytical Imprecision | < 14.4% |
| Analysis Time | ~10 minutes |
Signaling Pathway
The following diagram illustrates the this compound metabolic pathway and the enzymatic steps involved in the synthesis and regeneration of BH4.
Experimental Protocols
This section provides a detailed methodology for the LC-MS/MS analysis of this compound metabolites in CSF.
Cerebrospinal Fluid (CSF) Sample Collection and Handling
Proper sample collection and handling are critical to prevent the oxidation of labile metabolites like BH4.
-
Collection: Collect CSF into polypropylene (B1209903) tubes.[4] For detailed analysis, it is recommended to collect samples into multiple, sequentially numbered tubes.[4][8]
-
Stabilization: Immediately after collection, add a stabilizing antioxidant solution. A common choice is a solution of dithiothreitol (B142953) (DTT) and/or ascorbic acid.
-
Storage: Freeze samples immediately at -80°C and protect them from light until analysis.[5] Samples are stable for at least 24 months when stored at -80°C.[5]
Sample Preparation
This protocol utilizes a simple protein precipitation step.
-
Reagents:
-
Internal Standard (IS) solution: Prepare a solution containing stable isotope-labeled analogs of the target analytes (e.g., ¹³C₆-BH4, ¹³C₆-BH2, ¹³C₆-Neopterin, ¹³C₆-Sepiapterin) in an appropriate solvent.
-
Precipitation solution: Acetonitrile or methanol.
-
-
Procedure:
-
Thaw CSF samples on ice.
-
To 100 µL of CSF, add 10 µL of the IS solution and vortex briefly.
-
Add 200 µL of ice-cold precipitation solution (e.g., acetonitrile) to precipitate proteins.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
Liquid Chromatography
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for separating the polar this compound metabolites.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol.
-
Gradient Elution:
Time (min) %B 0.0 2 1.0 2 5.0 95 7.0 95 7.1 2 | 10.0 | 2 |
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
Tandem Mass Spectrometry
-
MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
Analyte Precursor Ion (m/z) Product Ion (m/z) BH4 242.1 166.1 BH2 240.1 177.1 Neopterin 254.1 192.1 Sepiapterin 238.1 177.1 ¹³C₆-BH4 (IS) 248.1 172.1 ¹³C₆-BH2 (IS) 246.1 183.1 ¹³C₆-Neopterin (IS) 260.1 198.1 | ¹³C₆-Sepiapterin (IS) | 244.1 | 183.1 |
Note: Specific MRM transitions and collision energies should be optimized for the instrument used.
Experimental Workflow
The following diagram outlines the complete experimental workflow from sample collection to data analysis.
Conclusion
This application note provides a comprehensive and detailed protocol for the LC-MS/MS analysis of this compound metabolites in CSF. The described method is sensitive, specific, and relatively fast, making it suitable for both research and clinical diagnostic applications.[1][2][3] The ability to simultaneously measure multiple pterins provides a more complete picture of the this compound pathway, aiding in the differential diagnosis of various neurological and metabolic disorders.[1][2][3][7] The provided data tables and diagrams serve as valuable resources for researchers, scientists, and drug development professionals working in this field.
References
- 1. LC-MS/MS Analysis of Cerebrospinal Fluid Metabolites in the Pterin Biosynthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LC-MS/MS Analysis of Cerebrospinal Fluid Metabolites in the Pterin Biosynthetic Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Neopterin / Tetrahydrothis compound, CSF | MLabs [mlabs.umich.edu]
- 5. Simultaneous Determination of All Forms of this compound and Neopterin in Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LC-MS/MS Analysis of Cerebrospinal Fluid Metabolites in the Pterin Biosynthetic Pathway. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Neopterin, CSF | MLabs [mlabs.umich.edu]
- 9. 630747: Sepiapterin and Dihydrothis compound (CSF) | MNG [mnglabs.labcorp.com]
Measuring Biopterin Levels in Cerebrospinal Fluid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The analysis of biopterins, particularly tetrahydrobiopterin (B1682763) (BH4) and its derivatives, in cerebrospinal fluid (CSF) is a critical diagnostic tool for a range of neurological and metabolic disorders. BH4 is an essential cofactor for several key enzymes, including those involved in the synthesis of neurotransmitters like dopamine (B1211576) and serotonin (B10506).[1][2][3] Deficiencies in the synthesis or regeneration of BH4 can lead to severe neurological dysfunction.[1][4][5] Consequently, accurate and reliable measurement of this compound levels in CSF is paramount for the diagnosis and monitoring of these conditions, as well as for research into novel therapeutic interventions. This document provides detailed application notes and protocols for the quantification of biopterins in CSF.
Clinical Significance
The measurement of biopterins (including BH4, dihydrothis compound (BH2), and neopterin) in CSF is primarily indicated for the diagnosis of inborn errors of BH4 metabolism.[4][6][7][8] These disorders can result from genetic defects in the enzymes responsible for BH4 synthesis or regeneration.[1][2][3] The characteristic patterns of neopterin (B1670844) and this compound levels in CSF can help differentiate between various enzyme deficiencies, such as GTP cyclohydrolase I (GTPCH), 6-pyruvoyltetrahydropterin synthase (PTPS), sepiapterin (B94604) reductase (SR), and dihydropteridine reductase (DHPR) deficiencies.[9][10][11]
Furthermore, altered this compound levels in CSF have been implicated in other neurological conditions, including inflammatory neurological diseases and juvenile parkinsonism.[12][13] Elevated neopterin, in particular, is a recognized marker of cellular immune system activation within the central nervous system.[11][12]
Analytical Methodologies
Several analytical techniques are employed for the quantification of biopterins in CSF. The most common and well-established methods are High-Performance Liquid Chromatography (HPLC) with fluorescence and/or electrochemical detection, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
HPLC with Fluorescence and Electrochemical Detection: This traditional method relies on the natural fluorescence of oxidized pterins.[9][14] Reduced biopterins, such as BH4 and BH2, are not naturally fluorescent and require an oxidation step to be detected.[4][5] This can be achieved either through pre-column chemical oxidation or post-column electrochemical oxidation.[4][14] While sensitive, methods involving pre-column oxidation can be tedious and may underestimate the levels of reduced biopterins.[4][5]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS has emerged as a powerful and sensitive method for the simultaneous quantification of multiple biopterins, including BH4, BH2, neopterin, and sepiapterin, in a single run.[6][7][8][9][15] This technique offers high specificity and accuracy, often utilizing stable isotope-labeled internal standards to ensure reliable quantification.[6][7][8][9]
Data Presentation
Table 1: Performance Characteristics of LC-MS/MS Method for CSF this compound Analysis
| Analyte | Linear Working Range (nmol/L) | Total Analytical Imprecision (%) |
| Tetrahydrothis compound (BH4) | 3 - 200 | < 14.4 |
| Dihydrothis compound (BH2) | 3 - 200 | < 14.4 |
| Neopterin | 3 - 200 | < 14.4 |
| Sepiapterin | 3 - 200 | < 14.4 |
Data summarized from Arning et al. (2014).[6][7][8][9]
Table 2: Reference Ranges for Biopterins in CSF
| Analyte | Age Group | Reference Range (nmol/L) |
| Total this compound | 0 - 30 days | 25.1 ± 7.9 (SD) |
| Total Neopterin | 0 - 30 days | 15.9 ± 5.9 (SD) |
| Neopterin to this compound Ratio | 0 - 30 days | 0.65 ± 0.31 (SD) |
| Neopterin | Children and Adults | < 60 |
Reference ranges can vary between laboratories and with patient age. The data for newborns is from Sawada et al. (1999)[16] and the neopterin cutoff is from a study on neuropediatric patients by Pérez-Dueñas et al. (2013).[17] Age-related decreases in CSF this compound concentrations have been reported.[18][19]
Experimental Protocols
Protocol 1: Cerebrospinal Fluid Collection and Handling
Proper collection and handling of CSF are critical to ensure the accuracy of this compound measurements, as these compounds are susceptible to oxidation.
Materials:
-
Lumbar puncture kit
-
Polypropylene (B1209903) collection tubes[20]
-
Dry ice
-
Centrifuge
Procedure:
-
CSF is typically collected via lumbar puncture by a trained physician.[21]
-
Collect CSF directly into polypropylene tubes.[20] It is often recommended to collect sequential aliquots.[1][22]
-
If the sample is contaminated with blood, centrifuge the CSF to remove red blood cells, as hemoglobin can cause auto-oxidation of biopterins.[6]
-
Immediately after collection, freeze the CSF samples on dry ice or at -80°C.[3][23]
-
Samples should be protected from light.[22]
Protocol 2: CSF this compound Analysis by LC-MS/MS
This protocol is a generalized procedure based on published methods.[6][9]
Materials and Reagents:
-
CSF sample
-
Stable isotope-labeled internal standards (e.g., ¹⁵N-BH4, ¹⁵N-BH2, ¹⁵N-neopterin)
-
Dithiothreitol (DTT)
-
Water, HPLC grade
-
Methanol, HPLC grade
-
Formic acid
-
LC-MS/MS system
Sample Preparation:
-
Prepare a calibration curve using known concentrations of this compound standards in a solution containing an antioxidant like 0.2% DTT.[9]
-
Prepare an internal standard working solution containing the stable isotope-labeled standards in 0.2% DTT.[9]
-
In a microcentrifuge tube, combine a small volume of CSF (e.g., 30 µL) with the internal standard solution (e.g., 210 µL).[9]
-
Vortex the mixture.
-
The sample is now ready for injection into the LC-MS/MS system.
LC-MS/MS Conditions (Example):
-
Liquid Chromatography:
-
Column: A suitable reversed-phase column (e.g., C18)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Methanol with 0.1% formic acid
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over a short run time (e.g., 10 minutes).[6][9]
-
Flow Rate: As recommended for the column dimensions.
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor-to-product ion transitions for each this compound analyte and its corresponding internal standard.
-
Data Analysis:
-
Quantify the concentration of each this compound in the CSF sample by comparing the peak area ratio of the analyte to its internal standard against the calibration curve.
Protocol 3: CSF this compound Analysis by HPLC with Fluorescence Detection (Post-Column Oxidation)
This protocol is based on a single-step method that allows for the simultaneous measurement of both reduced and oxidized biopterins.[4][5]
Materials and Reagents:
-
CSF sample
-
This compound standards (BH4, BH2, this compound, Neopterin)
-
Sodium citrate
-
Methanol, HPLC grade
-
HPLC system with a fluorescence detector and a post-column coulometric oxidation cell
Sample Preparation:
-
Thaw the frozen CSF sample.
-
Filter the CSF through a 0.22 µm filter to remove any particulates.[4]
-
The sample is now ready for injection.
HPLC Conditions (Example):
-
Column: Atlantis dC18 (4.6 x 150 mm, 3 µm)[4]
-
Mobile Phase: 0.05 M sodium citrate/methanol (97/3, v/v), pH 7.4[4]
-
Flow Rate: 0.6 mL/min[4]
-
Column Temperature: 30°C[4]
-
Post-Column Oxidation: +600 mV[4]
-
Fluorescence Detection:
Data Analysis:
-
Identify and quantify the biopterins based on their retention times and peak areas compared to the calibration standards.
Visualizations
Caption: Experimental workflow for CSF this compound analysis by LC-MS/MS.
Caption: Simplified overview of the Tetrahydrothis compound (BH4) biosynthesis and regeneration pathway.
References
- 1. Neopterin / Tetrahydrothis compound, CSF | MLabs [mlabs.umich.edu]
- 2. FFTEN - Overview: Tetrahydrothis compound and Neopterin Profile (BH4, N) [mayocliniclabs.com]
- 3. 620010: Neopterin/Tetrahydrothis compound (CSF) | MNG [mnglabs.labcorp.com]
- 4. Simultaneous Determination of All Forms of this compound and Neopterin in Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous determination of all forms of this compound and neopterin in cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. LC-MS/MS Analysis of Cerebrospinal Fluid Metabolites in the Pterin Biosynthetic Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. LC-MS/MS Analysis of Cerebrospinal Fluid Metabolites in the Pterin Biosynthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neopterin, CSF | MLabs [mlabs.umich.edu]
- 11. labcorp.com [labcorp.com]
- 12. Significance of CSF total neopterin and this compound in inflammatory neurological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CSF this compound levels and clinical features of patients with juvenile parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Estimation of tetrahydrothis compound and other pterins in cerebrospinal fluid using reversed-phase high-performance liquid chromatography with electrochemical and fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. LC-MS/MS Analysis of Cerebrospinal Fluid Metabolites in the Pterin Biosynthetic Pathway. | Semantic Scholar [semanticscholar.org]
- 16. Neopterin and this compound concentrations in cerebrospinal fluid in controls less than 1 year old - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cerebrospinal Fluid Neopterin Analysis in Neuropediatric Patients: Establishment of a New Cut Off-Value for the Identification of Inflammatory-Immune Mediated Processes | PLOS One [journals.plos.org]
- 18. Cerebrospinal Fluid Concentrations of Pterins and Metabolites of Serotonin and Dopamine in a Pediatric Reference Population | Pediatric Research [preview-nature.com]
- 19. Cerebrospinal fluid concentrations of pterins and metabolites of serotonin and dopamine in a pediatric reference population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Handling and transportation of CSF samples | Fujirebio [fujirebio.com]
- 21. Cerebrospinal Fluid (CSF) Analysis: Collection Procedure and Purpose [healthline.com]
- 22. Specimen Collection : Neurotransmitters and Pterins-CSF [rch.org.au]
- 23. 630747: Sepiapterin and Dihydrothis compound (CSF) | MNG [mnglabs.labcorp.com]
Application Notes and Protocols for Studying Tetrahydrobiopterin (BH4) Deficiency Using Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tetrahydrobiopterin (BH4) is an essential cofactor for several aromatic amino acid hydroxylases, including phenylalanine hydroxylase (PAH), tyrosine hydroxylase (TH), and tryptophan hydroxylase (TPH), as well as for nitric oxide synthases (NOS).[1][2] Deficiencies in BH4 synthesis or regeneration lead to a range of metabolic and neurological disorders, most notably hyperphenylalaninemia (HPA) and deficiencies in the neurotransmitters dopamine (B1211576), norepinephrine, and serotonin (B10506).[1][2][3] Animal models that recapitulate the biochemical and clinical features of human BH4 deficiency are indispensable tools for investigating disease pathogenesis, exploring novel therapeutic strategies, and conducting preclinical drug development.
This document provides detailed application notes and experimental protocols for the use of various animal models in the study of BH4 deficiency. It is intended to serve as a practical guide for researchers in the field.
Genetically Engineered Mouse Models of BH4 Deficiency
Several genetically engineered mouse models have been developed to study BH4 deficiency, each targeting a specific enzyme in the BH4 biosynthesis or regeneration pathway. These models exhibit distinct phenotypes that mimic different aspects of human BH4-related disorders.
Sepiapterin Reductase (SPR) Knockout (Spr-/-) Mice
Sepiapterin reductase catalyzes the final step in the de novo synthesis of BH4.[2] Mice with a homozygous knockout of the Spr gene (Spr-/-) serve as a valuable model for SPR deficiency in humans.
Phenotype:
-
Biochemical: Spr-/- mice exhibit markedly reduced, but not completely absent, levels of BH4 in tissues such as the brain and liver.[1] This leads to significantly decreased levels of the neurotransmitters dopamine and serotonin in relevant brain regions.[1][2] A notable characteristic of this model is a significant increase in serum phenylalanine levels, resulting in phenylketonuria (PKU).[1]
-
Physical and Behavioral: These mice are born normal but develop dwarfism in the early postnatal period.[1] They also display impaired motor coordination and dystonic hind-limb clasping.[4] Behavioral tests have revealed variable and unstable open-field behaviors and impaired performance on the rotarod test.[4]
-
Therapeutic Response: Oral supplementation with BH4 and neurotransmitter precursors can completely reverse the dwarfism and high serum phenylalanine levels.[1] Dietary supplementation with high doses of tyrosine has been shown to ameliorate some of the abnormal motor behaviors.[4]
GTP Cyclohydrolase I (GCH1) Deficient Mice
GTP cyclohydrolase I is the rate-limiting enzyme in BH4 biosynthesis. Several mouse models with altered Gch1 gene expression have been created.
-
hph-1 Mice: This model carries a hypomorphic mutation in the Gch1 gene, leading to a partial deficiency of BH4.[5] These mice exhibit a significant decrease in GCH1 activity and BH4 levels in the liver and plasma, with about a 50% reduction in brain BH4 levels.[5] The hph-1 mice display anxiety- and depression-like behaviors, which are thought to be linked to the observed decrease in hippocampal serotonin and dopamine.[5][6]
-
Gch1 Knockout Mice: Global knockout of Gch1 is embryonically lethal, highlighting the critical role of BH4 in development.[7] However, heterozygous knockout (Gch1+/-) mice are viable and show reduced Gch1 mRNA, GTPCH activity, and BH4 levels in tissues like the heart.[8] Conditional knockout models, such as those with a Tie2-Cre mediated deletion of Gch1 in leukocytes and endothelial cells (GCHfl/fl Tie2cre), have been developed to study the tissue-specific roles of BH4.[9][10] These conditional knockout mice show decreased BH4 content in leukocyte and endothelial-rich tissues and are useful for studying BH4-dependent NOS functions.[9][10]
6-Pyruvoyltetrahydropterin Synthase (PTS) Deficient Mice
6-Pyruvoyltetrahydropterin synthase is the second enzyme in the de novo BH4 synthesis pathway. Mutations in the PTS gene are the most common cause of BH4 deficiency in humans.[3] Mouse models with Pts gene knockout (PTPS-/-) have been generated and show reduced levels of dopamine and serotonin.[5]
Quantitative Data Summary
The following tables summarize key quantitative data from various mouse models of BH4 deficiency.
Table 1: Pteridine and Neurotransmitter Levels in Spr-/- Mice
| Analyte | Genotype | Brain | Liver | Serum |
| BH4 (pmol/mg protein) | Spr+/+ | ~1.5 | ~2.0 | - |
| Spr-/- | Significantly Reduced | Significantly Reduced | - | |
| Total this compound (pmol/mg protein) | Spr+/+ | ~2.0 | ~2.5 | - |
| Spr-/- | Significantly Reduced | Significantly Reduced | - | |
| Sepiapterin (pmol/mg protein) | Spr+/+ | Undetectable | Undetectable | - |
| Spr-/- | Markedly Increased | Markedly Increased | - | |
| Dopamine (ng/mg protein) | Spr+/+ | ~10 | - | - |
| Spr-/- | Significantly Reduced | - | - | |
| Serotonin (ng/mg protein) | Spr+/+ | ~1.5 | - | - |
| Spr-/- | Significantly Reduced | - | - | |
| Phenylalanine (µM) | Spr+/+ | - | - | ~63 |
| Spr-/- | - | - | ~2732 |
Data compiled from[1]
Table 2: Biochemical Data from Gch1-Deficient Mouse Models
| Model | Tissue | Parameter | Wild-Type | Mutant |
| hph-1 | Brain | BH4 Level | Normal | ~50% Reduction |
| Hippocampus | Serotonin | Normal | Decreased | |
| Hippocampus | Dopamine | Normal | Decreased | |
| Gch1+/- | Heart | Gch1 mRNA | ~1.0 (relative units) | ~0.5 (relative units) |
| Heart | GTPCH Activity | ~2.5 (pmol/mg/hr) | ~1.25 (pmol/mg/hr) | |
| Heart | BH4 Level | ~0.8 (pmol/mg protein) | ~0.4 (pmol/mg protein) | |
| GCHfl/fl Tie2cre | Aorta | BH4 Content | Normal | Significantly Decreased |
| Spleen | BH4 Content | Normal | Significantly Decreased |
Signaling Pathways and Experimental Workflows
BH4 Synthesis and Neurotransmitter Production Pathway
Caption: BH4 biosynthesis and its role as a cofactor for neurotransmitter synthesis.
Experimental Workflow for Characterizing BH4 Deficient Mice
Caption: General experimental workflow for studying BH4 deficient mouse models.
Experimental Protocols
Protocol 1: Generation of Sepiapterin Reductase (Spr) Knockout Mice
This protocol provides a general overview for generating Spr knockout mice using homologous recombination in embryonic stem (ES) cells. Specific details of the targeting vector construction should be obtained from the original publications.[11]
1. Targeting Vector Construction: a. Design a targeting vector to replace a critical exon of the Spr gene with a selection cassette (e.g., neomycin resistance gene). b. Flank the selection cassette with homologous arms corresponding to the genomic sequences upstream and downstream of the target exon. c. Include a negative selection marker (e.g., diphtheria toxin A) outside the homologous arms to select against random integration.
2. ES Cell Transfection and Selection: a. Culture mouse ES cells on a feeder layer of mitotically inactivated mouse embryonic fibroblasts. b. Electroporate the linearized targeting vector into the ES cells. c. Select for successfully targeted ES cells by culturing in the presence of G418 (for neomycin resistance) and screening against the negative selection marker.
3. Screening for Homologous Recombination: a. Isolate genomic DNA from individual G418-resistant ES cell clones. b. Screen for homologous recombination using PCR and/or Southern blot analysis with probes located outside the targeting vector arms.
4. Blastocyst Injection and Chimera Generation: a. Microinject the correctly targeted ES cells into blastocysts from a donor mouse strain (e.g., C57BL/6). b. Transfer the injected blastocysts into the uteri of pseudopregnant recipient female mice. c. Identify chimeric offspring by coat color.
5. Germline Transmission and Breeding: a. Breed chimeric mice with wild-type mice. b. Genotype the offspring to identify those that have inherited the targeted allele (heterozygotes). c. Intercross heterozygous mice to generate homozygous knockout (Spr-/-), heterozygous (Spr+/-), and wild-type (Spr+/+) littermates.
Protocol 2: Genotyping of Knockout Mice by PCR
This protocol outlines a standard method for genotyping mice from tail biopsies.
1. Genomic DNA Extraction: a. Obtain a small tail biopsy (~2 mm) from each mouse. b. Place the tail tip in a microcentrifuge tube containing lysis buffer with Proteinase K. c. Incubate at 55°C overnight or until the tissue is completely digested. d. Inactivate the Proteinase K by heating at 95°C for 10 minutes. e. Centrifuge to pellet debris and use the supernatant containing genomic DNA for PCR.
2. PCR Amplification: a. Prepare a PCR master mix containing DNA polymerase, dNTPs, PCR buffer, and forward and reverse primers specific for the wild-type and mutant alleles. b. Add 1-2 µL of the genomic DNA template to the PCR master mix. c. Perform PCR using an appropriate thermal cycling program. This typically includes an initial denaturation step, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension step.
3. Gel Electrophoresis: a. Load the PCR products onto an agarose (B213101) gel containing a DNA stain (e.g., ethidium (B1194527) bromide or SYBR Safe). b. Run the gel at a constant voltage until the DNA fragments are adequately separated. c. Visualize the DNA bands under UV light and determine the genotype based on the size of the amplified fragments.
Protocol 3: Behavioral Assessment - Rotarod Test
The rotarod test is used to assess motor coordination and balance.[12]
1. Apparatus: a. Use a commercially available rotarod apparatus for mice with a textured rod to provide grip.
2. Acclimation: a. Bring the mice to the testing room at least 30 minutes before the test to allow for acclimation.
3. Procedure: a. Place the mouse on the rotating rod at a low, constant speed (e.g., 4 rpm). b. Once the mouse is balanced, start the acceleration protocol (e.g., accelerating from 4 to 40 rpm over 5 minutes). c. Record the latency to fall from the rod. A fall is registered when the mouse falls onto the platform below or clings to the rod and makes one full passive rotation. d. Perform 3-4 trials per mouse with an inter-trial interval of at least 15 minutes.
4. Data Analysis: a. Calculate the average latency to fall across the trials for each mouse. b. Compare the performance of the different genotype groups.
Protocol 4: Behavioral Assessment - Open Field Test
The open field test is used to assess locomotor activity and anxiety-like behavior.
1. Apparatus: a. A square arena (e.g., 50 x 50 cm) with high walls to prevent escape. The arena is typically made of a non-porous material for easy cleaning.
2. Acclimation: a. Acclimate the mice to the testing room for at least 30 minutes prior to testing.
3. Procedure: a. Place the mouse in the center of the open field arena. b. Allow the mouse to explore freely for a set period (e.g., 10-20 minutes). c. Record the session using a video camera mounted above the arena.
4. Data Analysis: a. Use video tracking software to analyze various parameters, including:
- Total distance traveled: A measure of overall locomotor activity.
- Time spent in the center vs. periphery: An indicator of anxiety-like behavior (less time in the center suggests higher anxiety).
- Rearing frequency: A measure of exploratory behavior.
- Stereotypic movements: Such as circling, which can be indicative of neurological deficits.
Protocol 5: Measurement of BH4 and Neurotransmitters by HPLC
This protocol describes the analysis of BH4, dopamine, and serotonin in brain tissue using high-performance liquid chromatography (HPLC) with electrochemical detection.
1. Sample Preparation: a. Dissect the brain region of interest (e.g., striatum, hippocampus) on ice. b. Homogenize the tissue in an appropriate acidic solution (e.g., 0.1 M perchloric acid) to precipitate proteins and stabilize the analytes. c. Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C. d. Filter the supernatant through a 0.22 µm filter.
2. HPLC Analysis: a. Inject the filtered supernatant onto a reverse-phase C18 HPLC column. b. Use a mobile phase appropriate for the separation of the analytes. For BH4, an acidic mobile phase is typically used. For monoamines, a buffered mobile phase containing an ion-pairing agent may be necessary. c. Detect the analytes using an electrochemical detector set at an appropriate oxidation potential. d. Quantify the analytes by comparing the peak areas to those of a standard curve prepared with known concentrations of BH4, dopamine, and serotonin.
3. Data Analysis: a. Normalize the analyte concentrations to the protein content of the tissue homogenate, determined by a protein assay (e.g., BCA assay).
Protocol 6: Western Blot Analysis of mTOR Signaling
This protocol is for assessing the activation state of the mTOR signaling pathway in tissue lysates.
1. Protein Extraction: a. Homogenize tissue samples in RIPA buffer supplemented with protease and phosphatase inhibitors. b. Incubate on ice for 30 minutes with occasional vortexing. c. Centrifuge at 14,000 x g for 15 minutes at 4°C. d. Collect the supernatant containing the total protein lysate.
2. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
3. SDS-PAGE and Western Blotting: a. Denature equal amounts of protein from each sample by boiling in Laemmli buffer. b. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). c. Transfer the separated proteins to a PVDF or nitrocellulose membrane. d. Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature. e. Incubate the membrane with primary antibodies against total and phosphorylated forms of mTOR, S6K1, and 4E-BP1 overnight at 4°C. f. Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. g. Wash the membrane again with TBST.
4. Detection and Analysis: a. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. b. Image the blot using a chemiluminescence imaging system. c. Quantify the band intensities using densitometry software and determine the ratio of phosphorylated to total protein for each target.
References
- 1. Open field test for mice [protocols.io]
- 2. researchgate.net [researchgate.net]
- 3. HPLC Method For Analysis Of Dopamine and Serotonin on Primesep 200 Column | SIELC Technologies [sielc.com]
- 4. anilocus.com [anilocus.com]
- 5. behaviorcloud.com [behaviorcloud.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 9. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. mmrrc.ucdavis.edu [mmrrc.ucdavis.edu]
- 12. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
Application Notes and Protocols for Quantifying Neopterin and Biopterin in Urine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neopterin (B1670844) and biopterin are pteridine (B1203161) derivatives that serve as important biomarkers for cellular immune system activation and certain metabolic disorders. Neopterin is produced by human macrophages upon stimulation by interferon-gamma (IFN-γ), making it a sensitive indicator of cell-mediated immune responses. Elevated levels are associated with viral infections, autoimmune diseases, allograft rejection, and certain malignancies. This compound, specifically its reduced form tetrahydrothis compound (B1682763) (BH4), is an essential cofactor for several aromatic amino acid hydroxylases involved in the synthesis of neurotransmitters (dopamine, norepinephrine, epinephrine, and serotonin) and nitric oxide. The ratio of neopterin to this compound can provide valuable insights into the inflammatory state and metabolic pathways. This document provides detailed protocols for the quantification of neopterin and this compound in human urine using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA).
Biochemical Pathway of Neopterin and this compound Synthesis
The synthesis of neopterin and this compound begins with guanosine (B1672433) triphosphate (GTP). The first committed step is catalyzed by the enzyme GTP cyclohydrolase I (GTPCH). This pathway is crucial for both immune response and neurotransmitter synthesis.
Caption: Biosynthesis pathway of neopterin and tetrahydrothis compound from GTP.
Experimental Protocols
Sample Collection and Preparation
Proper sample handling is critical for accurate quantification of pteridines, as they are sensitive to light and oxidation.
Urine Collection:
-
Collect first-morning, mid-stream urine in a sterile container.
-
To protect from light, wrap the container in aluminum foil immediately after collection.[1]
-
For quantitative analysis, a 24-hour urine collection can be performed, and the total volume should be recorded.[2]
Sample Storage and Pre-treatment:
-
Centrifuge the urine sample to remove particulate matter.[3][4]
-
Assay immediately or aliquot and store at -20°C or lower until analysis.[2][3] Avoid repeated freeze-thaw cycles.[3]
-
Pterins are unstable, therefore samples should be stored in non-UV transparent containers at low temperatures (preferably below -20°C).[5]
Quantification by High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
HPLC with fluorescence detection is a widely used, sensitive, and reliable method for the simultaneous quantification of neopterin and this compound.
Experimental Workflow for HPLC Analysis
Caption: General workflow for HPLC-based quantification of urinary pteridines.
Detailed Protocol:
-
Sample Preparation (Oxidation): To measure total neopterin and this compound (both oxidized and reduced forms), an oxidation step is necessary.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size) is commonly used.[9][10]
-
Mobile Phase: An isocratic mobile phase consisting of a phosphate (B84403) buffer (e.g., 15 mM, pH 7) with a small percentage of organic modifier like methanol (B129727) (e.g., 2.5% v/v) is often employed.[9][10][11]
-
Detection: Fluorescence detection is used with an excitation wavelength of 353 nm and an emission wavelength of 438 nm.[9][10][11]
-
-
Creatinine (B1669602) Measurement: To normalize for variations in urine concentration, creatinine levels are often measured simultaneously using a UV detector at approximately 235 nm.[9][10][11] Results are then expressed as a ratio of neopterin or this compound to creatinine (e.g., µmol/mol creatinine).
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity, allowing for the direct measurement of multiple pteridines, including their isomers.[7][8]
Experimental Workflow for LC-MS/MS Analysis
Caption: Workflow for the LC-MS/MS analysis of urinary pteridines.
Detailed Protocol:
-
Sample Preparation: A simple "dilute-and-shoot" method is often sufficient for urine samples due to the high concentration of pteridines.[12]
-
Liquid Chromatography:
-
Column: A LUNA amino column or a pentafluorophenyl column can be used for separation.[7][8][13]
-
Mobile Phase: A common mobile phase consists of acetonitrile (B52724) with 0.1% formic acid and 0.1% formic acid with 10 mM ammonium (B1175870) formate (B1220265) in an isocratic elution.[8]
-
-
Tandem Mass Spectrometry:
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
-
Specific precursor-to-product ion transitions are monitored for each analyte.
-
Quantification by Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput method suitable for the quantification of neopterin in a large number of samples. Commercial ELISA kits are widely available.[14][15]
Experimental Workflow for Neopterin ELISA
Caption: General procedure for a competitive ELISA for neopterin quantification.
Detailed Protocol (based on a typical competitive ELISA):
-
Sample Preparation: Dilute urine samples as per the kit instructions.[2]
-
Assay Procedure:
-
Pipette standards, controls, and diluted samples into the wells of the microtiter plate pre-coated with anti-neopterin antibodies.[2]
-
Add the enzyme-conjugated neopterin to each well.[2]
-
Incubate the plate, allowing for competitive binding between the neopterin in the sample and the enzyme-conjugated neopterin for the antibody binding sites.[2]
-
Wash the plate to remove unbound components.[2]
-
Add a substrate solution that reacts with the enzyme to produce a colored product.[2]
-
Stop the reaction and measure the absorbance using a microplate reader. The intensity of the color is inversely proportional to the concentration of neopterin in the sample.[2]
-
Data Presentation
The following tables summarize typical urinary neopterin and this compound concentrations in healthy individuals and in certain disease states. Values are often expressed relative to creatinine to account for variations in urine dilution.
Table 1: Urinary Neopterin and this compound Levels in Healthy Adults
| Analyte | Concentration (μmol/mol creatinine) | Method | Reference |
| Neopterin | 142.3 | UHPLC-FD | [16] |
| This compound | 66.8 | UHPLC-FD | [16] |
| Dihydrothis compound | 257.3 | UHPLC-FD | [16] |
| Neopterin | 147.3 ± 29.0 | HPLC | [11] |
| This compound | 137.0 ± 37.4 | HPLC | [11] |
Table 2: Urinary Neopterin and this compound Levels in Selected Disease States
| Disease State | Analyte | Concentration (μmol/mol creatinine) | Method | Reference |
| Acute Coronary Syndrome | Neopterin | 220.1 ± 61.9 | HPLC | [11] |
| Acute Coronary Syndrome | This compound | 245.9 ± 75.0 | HPLC | [11] |
| Alzheimer's Disease | Neopterin | Significantly elevated vs. healthy elderly | Not specified | [17] |
| Down's Syndrome | Neopterin | Significantly elevated | Not specified | [17] |
| Phenylketonuria (atypical) | Neopterin | Higher than normal | HPLC | [18] |
| Phenylketonuria (atypical) | This compound | Lower than normal | HPLC | [18] |
| Phenylketonuria (DHPR deficiency) | Neopterin | Low | HPLC | [18] |
| Phenylketonuria (DHPR deficiency) | This compound | High | HPLC | [18] |
Conclusion
The quantification of urinary neopterin and this compound provides valuable information for researchers, scientists, and drug development professionals in the fields of immunology, neurology, and oncology. The choice of analytical method—HPLC, LC-MS/MS, or ELISA—will depend on the specific requirements of the study, including the need for simultaneous analysis of multiple pteridines, required sensitivity, sample throughput, and available instrumentation. Adherence to proper sample collection and preparation protocols is paramount to ensure the accuracy and reliability of the results.
References
- 1. Test Guide Mobile [testguide.adhb.govt.nz]
- 2. ibl-international.com [ibl-international.com]
- 3. bioelsa.com [bioelsa.com]
- 4. assaygenie.com [assaygenie.com]
- 5. Determination of Urinary Pterins by Capillary Electrophoresis Coupled with LED-Induced Fluorescence Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Liquid-chromatographic measurement of this compound and neopterin in serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of six pterins in urine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scielo.br [scielo.br]
- 10. scielo.br [scielo.br]
- 11. Evaluation of neopterin levels and kynurenine pathway in patients with acute coronary syndrome [accjournal.org]
- 12. mdpi.com [mdpi.com]
- 13. academic.oup.com [academic.oup.com]
- 14. ibl-america.com [ibl-america.com]
- 15. ibl-international.com [ibl-international.com]
- 16. Sample preparation and UHPLC-FD analysis of pteridines in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Neopterin and this compound levels in patients with atypical forms of phenylketonuria - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Utilizing Cell Culture Systems for Biopterin Metabolism Research
Introduction
Tetrahydrobiopterin (B1682763) (BH4) is an essential enzyme cofactor crucial for a range of physiological processes, including the synthesis of monoamine neurotransmitters (dopamine and serotonin), the metabolism of phenylalanine, and the production of nitric oxide (NO).[1][2][3] The intracellular concentration of BH4 is tightly controlled by a network of biosynthetic pathways: the de novo, salvage, and recycling pathways.[1][2] Dysregulation of this compound metabolism is implicated in various pathologies, including cardiovascular diseases, neurodegenerative disorders, and metabolic diseases.[1][4] In vitro cell culture systems provide powerful, controlled environments to investigate the intricate mechanisms of this compound metabolism, assess the efficacy of therapeutic agents, and model disease states.
Choosing a Cell Culture System
The selection of an appropriate cell line is critical and depends on the specific research question. Different cell types exhibit distinct profiles of this compound synthesis and utilization. For instance, endothelial cells require BH4 for nitric oxide synthase (eNOS) function, while neuronal cells need it for neurotransmitter synthesis.
Table 1: Common Cell Culture Models for this compound Metabolism Studies
| Cell Type | Cell Line Examples | Primary Culture Source | Key Applications in this compound Research | Relevant Citations |
| Endothelial Cells | Bovine Aortic Endothelial Cells (BAECs), Human Umbilical Vein Endothelial Cells (HUVECs) | Aorta, Umbilical Vein | Studying the role of BH4 in eNOS coupling/uncoupling, NO production, and vascular oxidative stress. | [5] |
| Macrophages | RAW 264.7, THP-1 | Bone Marrow, Peripheral Blood Monocytes | Investigating the induction of BH4 synthesis by cytokines (e.g., IFN-γ, LPS) and its role in inducible NOS (iNOS) activity and the inflammatory response. | [6][7] |
| Neuronal Cells | SH-SY5Y (Neuroblastoma), PC12 (Pheochromocytoma) | Primary Cortical or Dopaminergic Neurons | Elucidating the role of BH4 in neurotransmitter synthesis (dopamine, serotonin), neuronal development, and neurodegeneration. | [6][8][9] |
| Hepatocytes | HepG2, Fa2N-4 | Primary Hepatocytes | Modeling hyperphenylalaninemia and other metabolic disorders related to phenylalanine hydroxylase (PAH) activity. | [10][11] |
| Engineered Lines | CHO, HEK293, DUKX-B11 (DHFR-deficient) | N/A | Overexpression or knockdown of key metabolic enzymes (e.g., GCH1, DHFR) to study specific pathway functions and regulation. | [5][12][13] |
Core Signaling and Metabolic Pathways
The maintenance of cellular BH4 levels is governed by three interconnected pathways: de novo synthesis from GTP, a salvage pathway that converts sepiapterin (B94604) to BH4, and a recycling pathway that regenerates BH4 from its oxidized form, quinonoid dihydrothis compound (qBH2).[1][2][6]
Caption: this compound biosynthesis, recycling, and salvage pathways.
Experimental Workflow Overview
A typical workflow for investigating this compound metabolism in a cell culture system involves several key stages, from initial cell culture and experimental treatment to sample preparation and downstream analysis.
Caption: General experimental workflow for cell-based this compound studies.
Protocols
Protocol 1: Quantification of Intracellular Biopterins by HPLC
This protocol details the measurement of total biopterins (BH4, BH2, and this compound) in cultured cells using High-Performance Liquid Chromatography (HPLC) with fluorescence detection after differential oxidation.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Extraction Buffer: 0.1 M Hydrochloric Acid (HCl)[10] or 0.1 M Phosphoric Acid containing 5 mM Dithiothreitol (DTT)[5]
-
Acidic Iodine Solution: 1% (w/v) Iodine in 2% (w/v) Potassium Iodide (KI) prepared in 0.2 M Trichloroacetic Acid (TCA)[5]
-
Ascorbic Acid Solution: 2% (w/v) in water
-
HPLC system with a fluorescence detector (Excitation: 350 nm, Emission: 450 nm)
-
Reversed-phase C18 column
Procedure:
-
Cell Harvesting: After experimental treatment, place the culture plate on ice. Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Cell Lysis: Add 200-500 µL of ice-cold Extraction Buffer directly to the cell monolayer. Scrape the cells and transfer the resulting lysate to a microcentrifuge tube.
-
Homogenization: Briefly sonicate or vortex the lysate to ensure complete cell disruption.
-
Differential Oxidation:
-
For Total Biopterins (BH4 + BH2 + this compound): To a 100 µL aliquot of the cell lysate, add 15 µL of Acidic Iodine Solution.[5] Vortex and incubate in the dark for 1 hour at room temperature. This oxidizes all reduced biopterins to the fluorescent this compound form.
-
For BH2 + this compound: A separate protocol using alkaline oxidation would be required (not detailed here). The difference between total biopterins and BH2+this compound can be used to estimate BH4. Alternatively, electrochemical detection can directly measure BH4 and BH2.[14]
-
-
Quenching & Deproteinization: To stop the oxidation reaction, add 15 µL of Ascorbic Acid Solution to decolorize the iodine.[10] Centrifuge the sample at 14,000 x g for 15 minutes at 4°C to pellet precipitated proteins.[10]
-
HPLC Analysis: Carefully collect the supernatant and inject 20-50 µL into the HPLC system.[10][14]
-
Quantification: Calculate this compound concentrations by comparing the peak areas from the samples to a standard curve generated with known concentrations of this compound. Normalize the results to the total protein content of the cell lysate (determined by a BCA or Bradford assay).
Caption: Workflow for sample preparation for total this compound analysis.
Protocol 2: Measurement of GTP Cyclohydrolase I (GCH1) Enzymatic Activity
GCH1 is the rate-limiting enzyme in de novo BH4 synthesis.[15][16] This assay measures its activity by quantifying the formation of its product, dihydroneopterin triphosphate, which is subsequently oxidized to neopterin (B1670844) for fluorometric detection.
Materials:
-
Cell Lysis Buffer: 100 mM Tris-HCl (pH 7.8), 2.5 mM EDTA, 10% (v/v) glycerol
-
Reaction Buffer: 100 mM Tris-HCl (pH 7.8), 2.5 mM EDTA, 100 mM KCl
-
GTP solution: 10 mM in water
-
Acidic Iodine Solution (as in Protocol 1)
-
Ascorbic Acid Solution (as in Protocol 1)
Procedure:
-
Prepare Cell Extract: Harvest and wash cells as described previously. Lyse the cell pellet in Cell Lysis Buffer and centrifuge at 14,000 x g for 15 minutes at 4°C. The supernatant is the crude enzyme extract.
-
Enzyme Reaction: In a microcentrifuge tube, combine 50 µL of the cell extract with 50 µL of Reaction Buffer.
-
Initiate Reaction: Start the reaction by adding 10 µL of the 10 mM GTP solution. For a negative control, add 10 µL of water instead.
-
Incubation: Incubate the reaction mixture at 37°C for 1 hour.
-
Oxidation: Stop the reaction and oxidize the dihydroneopterin triphosphate product by adding 20 µL of Acidic Iodine Solution. Incubate in the dark for 1 hour.
-
Quenching: Add 20 µL of Ascorbic Acid Solution.
-
Analysis: Centrifuge to pellet any precipitate. Analyze the supernatant for neopterin content using HPLC with fluorescence detection, as described in Protocol 1.
-
Quantification: Calculate the amount of neopterin produced and express the GCH1 activity as pmol of neopterin formed per mg of protein per hour.
Protocol 3: Measurement of Nitric Oxide (NO) Production via Griess Assay
Since BH4 is a critical cofactor for nitric oxide synthase (NOS), measuring NO production is a key functional readout. The Griess assay measures nitrite (NO₂⁻), a stable breakdown product of NO.[10]
Materials:
-
Cell culture medium (phenol red-free is recommended)
-
Griess Reagent System (typically contains sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solutions)
-
Sodium Nitrite (NaNO₂) standard solution
Procedure:
-
Sample Collection: After the desired experimental treatment period, carefully collect the cell culture supernatant from each well.
-
Standard Curve Preparation: Prepare a standard curve using serial dilutions of the sodium nitrite standard (e.g., 0-100 µM) in the same culture medium used for the experiment.
-
Griess Reaction: In a 96-well plate, add 50 µL of each supernatant sample and 50 µL of each nitrite standard to separate wells.
-
Add 50 µL of the sulfanilamide solution to all wells and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of the N-(1-naphthyl)ethylenediamine solution to all wells and incubate for another 5-10 minutes at room temperature, protected from light. A purple/magenta color will develop.
-
Measurement: Measure the absorbance at 540 nm using a microplate reader within 30 minutes.
-
Quantification: Determine the nitrite concentration in the samples by comparing their absorbance values to the standard curve.[10] Normalize results to cell number or protein concentration in the corresponding wells.
Data Presentation
Quantitative data should be presented in a clear, tabular format to facilitate comparison between experimental groups.
Table 2: Example - Effect of GCH1 Knockdown on this compound Levels in Endothelial Cells
| Experimental Group | GCH1 mRNA (relative expression) | GCH1 Activity (pmol/mg/hr) | Intracellular BH4 (pmol/mg protein) | BH4/BH2 Ratio |
| Control siRNA | 1.00 ± 0.12 | 25.4 ± 2.1 | 15.8 ± 1.5 | 3.1 ± 0.4 |
| GCH1 siRNA | 0.18 ± 0.05 | 2.9 ± 0.8 | 2.9 ± 0.6 | 1.2 ± 0.3 |
| *Data are presented as mean ± SEM (n=3). p < 0.01 compared to Control siRNA. This table is a template based on data patterns observed in research.[5][13] |
Table 3: Example - Effect of Cytokine Stimulation on NO Production in Macrophages
| Treatment Group | Intracellular BH4 (pmol/mg protein) | Nitrite in Supernatant (µM) |
| Control (Unstimulated) | 5.2 ± 0.7 | 1.5 ± 0.3 |
| LPS + IFN-γ (24h) | 45.8 ± 5.3 | 28.4 ± 3.1 |
| LPS + IFN-γ + DAHP (GCH1 inhibitor) | 6.1 ± 0.9 | 13.5 ± 2.2 |
| *Data are presented as mean ± SEM (n=4). *p < 0.01 vs Control; *p < 0.01 vs LPS + IFN-γ. This table is a template illustrating expected outcomes based on published findings.[7] |
References
- 1. Tetrahydrothis compound: Beyond Its Traditional Role as a Cofactor [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. portlandpress.com [portlandpress.com]
- 5. Tetrahydrothis compound Recycling, a Key Determinant of Endothelial Nitric-oxide Synthase-dependent Signaling Pathways in Cultured Vascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tetrahydrothis compound in Cell Function and Death Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tetrahydrothis compound is required for cytokine-induced nitric oxide production in a murine macrophage cell line (RAW 264) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Delivery of exogenous tetrahydrothis compound (BH4) to cells of target organs: role of salvage pathway and uptake of its precursor in effective elevation of tissue BH4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tetrahydrobioterin (BH4) Pathway: From Metabolism to Neuropsychiatry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Biosynthesis of tetrahydrothis compound by de novo and salvage pathways in adrenal medulla extracts, mammalian cell cultures, and rat brain in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. GTP Cyclohydrolase I Expression, Protein, and Activity Determine Intracellular Tetrahydrothis compound Levels, Independent of GTP Cyclohydrolase Feedback Regulatory Protein Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Measurement of Tetrahydrothis compound in Animal Tissue Samples by HPLC with Electrochemical Detection—Protocol Optimization and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Sensitive Assay for the Enzymatic Activity of GTP Cyclohydrolase I | Springer Nature Experiments [experiments.springernature.com]
- 16. In Silico Investigation of the Human GTP Cyclohydrolase 1 Enzyme Reveals the Potential of Drug Repurposing Approaches towards the Discovery of Effective BH4 Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Application of Tetrahydrobiopterin (BH4) in the Study of Endothelial Dysfunction
Application Notes for Researchers, Scientists, and Drug Development Professionals
Introduction
Endothelial dysfunction is a hallmark of various cardiovascular diseases, including atherosclerosis, hypertension, and diabetes.[1][2] It is characterized by a reduction in the bioavailability of nitric oxide (NO), a critical signaling molecule involved in vasodilation, anti-inflammation, and anti-thrombosis.[1] Tetrahydrobiopterin (B1682763) (BH4) has emerged as a key regulator of endothelial function through its role as an essential cofactor for endothelial nitric oxide synthase (eNOS).[3][4][5] In the presence of sufficient BH4, eNOS efficiently produces NO from L-arginine. However, under conditions of BH4 deficiency, eNOS becomes "uncoupled," leading to the production of superoxide (B77818) radicals instead of NO, thereby contributing to oxidative stress and exacerbating endothelial dysfunction.[1][2] This document provides detailed application notes and protocols for utilizing BH4 in the investigation of endothelial dysfunction.
Mechanism of Action and Rationale for Use
BH4 plays a dual role in eNOS function. It allosterically modulates the enzyme's structure, promoting the active dimeric form, and it participates directly in the electron transfer process during NO synthesis.[6] A deficiency in BH4, often caused by its oxidation to 7,8-dihydrothis compound (BH2) under conditions of oxidative stress, leads to the uncoupling of eNOS.[7][8] Uncoupled eNOS transfers electrons to molecular oxygen, generating superoxide (O2•−) instead of NO.[6] This switch from a protective to a detrimental function of eNOS is a central mechanism in the pathogenesis of endothelial dysfunction.
The administration of exogenous BH4 or strategies to increase its endogenous levels can "recouple" eNOS, restoring NO production and mitigating superoxide generation.[4][7] This makes BH4 a valuable tool for studying the mechanisms of endothelial dysfunction and a potential therapeutic agent for its reversal.
Key Experiments and Quantitative Data
The following tables summarize quantitative data from studies investigating the effects of BH4 on endothelial function.
Table 1: Effect of BH4 on this compound Levels and eNOS Activity
| Parameter | Condition | Treatment | Result | Reference |
| BH4 Levels (pmol/mg protein) | Hyperglycemic Human Aortic Endothelial Cells (HAEC) | Control | 1.0 ± 0.2 | [4] |
| High Glucose (30 mM) | 0.4 ± 0.1 | [4] | ||
| High Glucose + AdGCH (GTPCH overexpression) | 12.5 ± 1.5 | [4] | ||
| Total this compound (pmol/mg protein) | Hyperglycemic HAEC | Control | 2.5 ± 0.3 | [4] |
| High Glucose (30 mM) | 1.7 ± 0.2 | [4] | ||
| High Glucose + AdGCH | 15.0 ± 2.0 | [4] | ||
| eNOS Activity (arbitrary units/h/10^6 cells) | Hyperglycemic HAEC | Low Glucose (5 mM) | 1.0 ± 0.1 | [4] |
| High Glucose (30 mM) | 0.7 ± 0.08 | [4] | ||
| High Glucose + AdGCH | 1.2 ± 0.15 | [4] | ||
| eNOS Dimer/Monomer Ratio | Hyperglycemic HAEC | Low Glucose (5 mM) | 2.5 ± 0.3 | [4] |
| High Glucose (30 mM) | 1.2 ± 0.2 | [4] | ||
| High Glucose + AdGCH | 2.8 ± 0.4 | [4] |
Table 2: Effect of BH4 on Superoxide Production and Vasodilation
| Parameter | Model | Treatment | Result | Reference |
| Superoxide Production (arbitrary units) | GCH/eNOS-HIGH cells (doxycycline-induced BH4 deficiency) | Control | 100 ± 10 | [9] |
| Doxycycline | 250 ± 25 | [9] | ||
| Endothelium-Dependent Vasodilation (% relaxation) | Coronary arterioles from pigs with ischemia/reperfusion | Serotonin | 19 ± 9 | [2] |
| Serotonin + Sepiapterin (1 µmol/L) | Significantly enhanced | [2] | ||
| A23187 | 44 ± 9 | [2] | ||
| A23178 + Sepiapterin (1 µmol/L) | Significantly enhanced | [2] | ||
| Flow-Mediated Dilation (%) | Patients with Rheumatoid Arthritis | Placebo | 2.9 ± 0.4 | [10] |
| Acute BH4 (400 mg) | 3.3 ± 0.61 | [10] | ||
| 1-week BH4 (400 mg/day) | 3.50 ± 5.05% improvement vs. placebo | [10] |
Experimental Protocols
1. Quantification of BH4 and BH2 by High-Performance Liquid Chromatography (HPLC)
This protocol is essential for determining the levels of the active cofactor (BH4) and its oxidized, inactive form (BH2), providing a direct measure of the cellular redox state of biopterins.
-
Sample Preparation:
-
Differential Oxidation:
-
To measure total biopterins (BH4 + BH2 + this compound), oxidize the protein-free supernatant with 1% iodine in 2% KI solution under acidic conditions.[3][4]
-
To measure oxidized biopterins (BH2 + this compound), oxidize a separate aliquot of the supernatant with 1% iodine in 2% KI solution under alkaline conditions.[3]
-
Stop the reaction by adding ascorbic acid.[4]
-
-
HPLC Analysis:
-
Inject the oxidized samples into an HPLC system equipped with a fluorescence detector (excitation: 350 nm, emission: 450 nm).[3][4]
-
Use a C18 reverse-phase column with a mobile phase such as 5-10% methanol (B129727) in water.[4][11]
-
-
Calculation:
2. Measurement of eNOS Activity (L-arginine to L-citrulline Conversion Assay)
This assay directly measures the enzymatic activity of eNOS by quantifying the conversion of its substrate, L-arginine, to L-citrulline and NO.
-
Sample Preparation:
-
Homogenize cells or tissues in a buffer containing protease inhibitors.[1]
-
-
Assay Reaction:
-
Separation and Quantification:
-
Stop the reaction and separate L-[14C]citrulline from L-[14C]arginine using cation exchange chromatography.
-
Quantify the amount of L-[14C]citrulline using liquid scintillation counting.
-
-
Calculation:
-
eNOS activity is expressed as the amount of L-[14C]citrulline produced per milligram of protein per unit of time.[1]
-
3. Assessment of Superoxide Production (Dihydroethidium Staining)
This method utilizes the fluorescent probe dihydroethidium (B1670597) (DHE) to detect intracellular superoxide levels.
-
Cell/Tissue Preparation:
-
Culture endothelial cells to the desired confluency or prepare fresh tissue sections.
-
-
DHE Staining:
-
Incubate the cells or tissues with DHE (e.g., 25 µmol/liter) for a specified time (e.g., 20 minutes).[9]
-
-
Detection:
-
Measure the fluorescence of the oxidized product, 2-hydroxyethidium, using fluorescence microscopy or HPLC with fluorescence detection.[9]
-
-
Controls:
-
Include a negative control (untreated cells) and a positive control (e.g., cells treated with a known inducer of oxidative stress).
-
To confirm the source of superoxide, pre-incubate samples with a NOS inhibitor (L-NAME) or a NADPH oxidase inhibitor (apocynin).[13]
-
4. Measurement of Endothelium-Dependent Vasodilation
This functional assay assesses the ability of the endothelium to release NO and induce vasodilation in response to specific stimuli.
-
In Vitro (Isolated Artery Segments):
-
Isolate arterial segments (e.g., aorta, coronary arterioles) and mount them in an organ bath or wire myograph system.[2]
-
Pre-constrict the vessels with a vasoconstrictor (e.g., phenylephrine).
-
Generate a cumulative concentration-response curve to an endothelium-dependent vasodilator (e.g., acetylcholine, serotonin, A23187).[2]
-
To investigate the role of BH4, incubate the vessels with BH4 or its precursor, sepiapterin, before and during the vasodilator challenge.[2]
-
As a control, assess endothelium-independent vasodilation using a direct NO donor like sodium nitroprusside.[14]
-
-
In Vivo (Flow-Mediated Dilation - FMD):
-
Measure the baseline diameter of a conduit artery (e.g., brachial artery) using high-resolution ultrasound.[15][16]
-
Induce reactive hyperemia by inflating a blood pressure cuff on the forearm for 5 minutes and then releasing it.[15]
-
Measure the maximal artery diameter after cuff release.[15]
-
Calculate FMD as the percentage change in diameter from baseline.[16]
-
To assess the effect of BH4, perform FMD measurements before and after acute or chronic BH4 supplementation.[10]
-
Visualizations
References
- 1. pnas.org [pnas.org]
- 2. ahajournals.org [ahajournals.org]
- 3. Tetrahydrothis compound-dependent preservation of nitric oxide–mediated endothelial function in diabetes by targeted transgenic GTP–cyclohydrolase I overexpression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. ahajournals.org [ahajournals.org]
- 6. eNOS uncoupling and endothelial dysfunction in aged vessels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and recycling of tetrahydrothis compound in endothelial function and vascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Tetrahydrothis compound Supplementation Improves Endothelial Function But Does Not Alter Aortic Stiffness in Patients With Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. BH4-Mediated Enhancement of Endothelial Nitric Oxide Synthase Activity Reduces Hyperoxia-Induced Endothelial Damage and Preserves Vascular Integrity in the Neonate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tetrahydrothis compound attenuates superoxide-induced reduction in nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Noninvasive assessment of endothelium-dependent flow-mediated dilation of the brachial artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. escardio.org [escardio.org]
Application Notes and Protocols for Fluorescence Detection of Biopterin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of fluorescence-based methods for the quantitative analysis of biopterin and its derivatives in biological samples. Detailed protocols and comparative data are presented to assist researchers in selecting and implementing the most suitable method for their specific needs.
Introduction to this compound Analysis
Biopterins, particularly tetrahydrothis compound (B1682763) (BH4), are essential cofactors for several aromatic amino acid hydroxylases and nitric oxide synthases.[1][2] The quantification of this compound and its various redox forms (dihydrothis compound - BH2, and the fully oxidized this compound) is crucial for the diagnosis and monitoring of genetic disorders of BH4 metabolism, such as phenylketonuria (PKU), and for research in neuroscience, cardiovascular disease, and immunology.[3][4][5] Fluorescence detection, often coupled with High-Performance Liquid Chromatography (HPLC), offers a sensitive and reliable approach for this analysis.[5][6]
The core principle of fluorescence detection for biopterins lies in the fact that the oxidized forms are naturally fluorescent, while the reduced forms, such as the biologically active BH4, are not.[6] Therefore, methods have been developed to oxidize the reduced forms to the highly fluorescent this compound prior to or after chromatographic separation.
I. Methods for Fluorescence Detection of this compound
Several HPLC-based methods utilizing fluorescence detection have been established for the analysis of biopterins. The primary approaches include:
-
HPLC with Pre-column Oxidation and Fluorescence Detection: This is a widely used indirect method where BH4 and BH2 in the sample are oxidized to the fluorescent this compound using an oxidizing agent like iodine before injection into the HPLC system.[1] A differential oxidation procedure under acidic and alkaline conditions allows for the separate quantification of BH4 and BH2.[1][7]
-
HPLC with Post-column Oxidation and Fluorescence Detection: In this approach, the different forms of this compound are first separated by HPLC. The reduced, non-fluorescent forms are then oxidized online in a post-column reactor before they reach the fluorescence detector.[6][8] This can be achieved through chemical oxidation or electrochemical oxidation.[6][7]
-
HPLC with Sequential Electrochemical and Fluorescence Detection: This method offers direct detection of both reduced and oxidized forms. Tetrahydrothis compound (BH4) is detected by its electrochemical properties, while dihydrothis compound (BH2) is electrochemically oxidized post-column to a fluorescent species, and the naturally fluorescent this compound is detected by the fluorescence detector.[7]
II. Quantitative Data Summary
The following tables summarize the performance characteristics of various fluorescence-based methods for this compound analysis.
Table 1: Performance Comparison of Analytical Methods for Pterin (B48896) Analysis
| Parameter | HPLC with Fluorescence Detection (HPLC-FD) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation by HPLC followed by detection of native fluorescence or fluorescence induced by post-column oxidation.[3] | Separation by LC followed by mass-based detection of precursor and product ions, offering high specificity.[3] |
| Selectivity | Good, but may have interference from other fluorescent compounds.[3] | Excellent, based on specific mass-to-charge ratios.[3] |
| Sensitivity | High, especially for naturally fluorescent oxidized pterins.[3] | Very high, capable of detecting trace amounts.[3] |
| Sample Throughput | Moderate.[3] | High, especially with "dilute-and-shoot" methods.[3] |
| Instrumentation Cost | Lower.[3] | Higher.[3] |
Table 2: Detection Limits for this compound and Related Compounds
| Compound | Method | Matrix | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Reference |
| This compound | HPLC-FD | Serum/Urine | 0.3 µg/L (LOD) | [4] |
| Neopterin (B1670844) | HPLC-FD with post-column photo-derivatization | Urine | 0.2 ng/mL (LOD) | [8] |
| Dihydrothis compound (BH2) | HPLC-FD with post-column photo-derivatization | Urine | 13.0 ng/mL (LOD) | [8] |
| This compound | HPLC-FD with post-column photo-derivatization | Urine | 0.3 ng/mL (LOD) | [8] |
| Tetrahydrothis compound (BH4) | HPLC-FD with post-column photo-derivatization | Urine | 3.5 ng/mL (LOD) | [8] |
| All Pterins | HPLC with post-column coulometric oxidation and FD | CSF | LOQs sufficient for deficit situations, CV < 9.9% | [6] |
| Pteridines | HPLC with sequential electrochemical and fluorimetric detection | - | 300–540 fmol (LOD) | [7] |
III. Experimental Protocols
Protocol 1: Determination of Total this compound by HPLC with Pre-column Acidic Iodine Oxidation
This protocol describes the measurement of total this compound (the sum of this compound, BH2, and BH4) in biological samples.
1. Materials and Reagents:
-
Perchloric acid (PCA), 0.2 M
-
Iodine solution (1% I2, 2% KI in water)
-
Sodium thiosulfate (B1220275) (Na2S2O3), 0.1 M
-
HPLC-grade methanol
-
Phosphate (B84403) buffer (e.g., 15 mM potassium phosphate, pH 7.0)
-
This compound standard
-
C18 reverse-phase HPLC column
2. Sample Preparation:
-
Collect biological samples (e.g., urine, plasma, tissue homogenate) and immediately add antioxidants (e.g., dithiothreitol, DTE) to prevent auto-oxidation of reduced biopterins.[1][9]
-
Deproteinize the sample by adding an equal volume of cold 0.2 M PCA.
-
Vortex and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant for oxidation.
3. Acidic Iodine Oxidation:
-
To 100 µL of the supernatant, add 10 µL of iodine solution.
-
Incubate in the dark at room temperature for 1 hour to oxidize all reduced biopterins to this compound.
-
Stop the reaction by adding 10 µL of 0.1 M sodium thiosulfate to reduce excess iodine.
4. HPLC Analysis:
-
Inject 20-50 µL of the oxidized sample into the HPLC system.
-
HPLC Conditions:
-
Quantify the this compound peak by comparing its area to a standard curve prepared from a this compound standard.
Protocol 2: Simultaneous Determination of BH4, BH2, and this compound by HPLC with Post-Column Coulometric Oxidation and Fluorescence Detection
This method allows for the direct and simultaneous measurement of all this compound forms in a single run.[5][6]
1. Materials and Reagents:
-
Mobile phase: 0.05 M sodium citrate/methanol (97/3, v/v), pH 7.4.[6]
-
Standards for BH4, BH2, and this compound.
-
HPLC system equipped with a post-column coulometric oxidation cell and a fluorescence detector.
-
Atlantis dC18 column (e.g., 4.6 x 150 mm, 3 µm).[6]
2. Sample Preparation:
-
For cerebrospinal fluid (CSF), a simple filtration step is sufficient for sample preparation.[5][6] A small sample volume (e.g., 100 µL) is required.[5][6]
-
For other biological samples, deproteinization with an appropriate acid may be necessary, followed by filtration.
3. HPLC Analysis:
-
Inject the prepared sample into the HPLC system.
-
HPLC Conditions:
-
Post-Column Coulometric Oxidation: The column effluent passes through a coulometric cell where BH4 and BH2 are oxidized to fluorescent this compound.
-
Fluorescence Detection: Excitation at 350 nm and emission at 450 nm.[6]
-
Quantify each pterin based on the retention time and peak area relative to standard curves.
IV. Visualizations
Signaling Pathway: Role of Tetrahydrothis compound (BH4)
Caption: Biosynthesis and function of tetrahydrothis compound (BH4).
Experimental Workflow: HPLC with Pre-column Oxidation
Caption: Workflow for this compound analysis using pre-column oxidation.
Logical Relationship: Indirect vs. Direct Detection of Biopterins
Caption: Comparison of indirect and direct fluorescence detection strategies.
References
- 1. Measurement of Tetrahydrothis compound in Animal Tissue Samples by HPLC with Electrochemical Detection—Protocol Optimization and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of all forms of this compound and neopterin in cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Liquid-chromatographic measurement of this compound and neopterin in serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Simultaneous Determination of All Forms of this compound and Neopterin in Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HPLC analysis of tetrahydrothis compound and its pteridine derivatives using sequential electrochemical and fluorimetric detection: application to tetrahydrothis compound autoxidation and chemical oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of marker pteridins and this compound reduced forms, tetrahydrothis compound and dihydrothis compound, in human urine, using a post-column photoinduced fluorescence liquid chromatographic derivatization method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitation of total this compound and tetrahydrothis compound in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of neopterin levels and kynurenine pathway in patients with acute coronary syndrome [accjournal.org]
Application Notes and Protocols for Accurate Biopterin Quantification using Stable Isotope Dilution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrahydrobiopterin (B1682763) (BH4) is a critical enzyme cofactor involved in a multitude of physiological processes, including the synthesis of neurotransmitters such as dopamine (B1211576) and serotonin, and the production of nitric oxide.[1] Dysregulation of this compound metabolism has been implicated in a range of pathologies, making the accurate quantification of biopterins, including BH4 and its oxidized forms, dihydrothis compound (BH2) and this compound, essential for both basic research and clinical drug development.
Stable isotope dilution (SID) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the precise and accurate measurement of biopterins in complex biological matrices.[2] This method utilizes stable isotope-labeled internal standards that are chemically identical to the analytes of interest but differ in mass.[3] This allows for the correction of matrix effects and variations during sample preparation and analysis, leading to highly reliable and reproducible results.[4]
These application notes provide detailed protocols for the quantification of biopterins in various biological samples, a summary of quantitative data from published methods, and visualizations of the this compound synthesis pathway and the experimental workflow.
This compound Synthesis and Recycling Pathway
The biosynthesis of BH4 occurs via de novo, salvage, and recycling pathways, involving several key enzymes.[1][4][5] Understanding this pathway is crucial for interpreting this compound measurements in the context of disease and therapeutic interventions.
Caption: Overview of the de novo, salvage, and recycling pathways for tetrahydrothis compound (BH4) biosynthesis.
Experimental Workflow for this compound Quantification
The general workflow for the quantification of biopterins using stable isotope dilution LC-MS/MS involves several key steps, from sample collection to data analysis.
Caption: General experimental workflow for this compound quantification by stable isotope dilution LC-MS/MS.
Quantitative Data Summary
The following table summarizes the quantitative performance of various published LC-MS/MS methods for this compound analysis.
| Analyte(s) | Matrix | Linear Range | Lower Limit of Quantification (LLOQ) | Analytical Imprecision (%CV) | Reference |
| BH4, BH2, Neopterin (B1670844), Sepiapterin | CSF | 3 - 200 nmol/L | 3 nmol/L | < 14.4% | [2] |
| BH4 | Plasma | 5 - 100 ng/mL | 5, 50, or 100 ng/mL (species dependent) | < 15% | [6][7][8] |
| BH4, BH2, this compound | HUVECs | 1 - 100 nM (BH4, BH2), 2.5 - 100 nM (this compound) | 1 nM (BH4, BH2), 2.5 nM (this compound) | Not Reported | [9] |
| Neopterin, this compound (oxidized) | Urine | 0.5 - 1000 ng/mL | 1 ng/mL | < 10.7% | [10] |
| Dihydrothis compound, Dihydroneopterin | Urine | 10 - 10,000 ng/mL | 25 ng/mL | < 10.7% | [10] |
Experimental Protocols
Protocol 1: Quantification of Biopterins in Human Plasma
This protocol is adapted from methods that emphasize the prevention of BH4 oxidation.[6][7]
1. Materials and Reagents
-
Whole blood collected in EDTA tubes
-
0.1% Dithioerythritol (DTE) in water
-
Stable isotope-labeled internal standards (e.g., ¹⁵N-BH4)
-
Acetonitrile (B52724) for protein precipitation
-
Centrifuge capable of 4°C
-
LC-MS/MS system
2. Sample Collection and Stabilization
-
Immediately after blood collection, transfer the plasma into cryogenic vials containing 0.1% DTE to prevent the oxidation of BH4.[6][7]
-
Gently mix and freeze the samples at -80°C until analysis.
3. Sample Preparation
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add a known amount of the stable isotope-labeled internal standard solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
4. LC-MS/MS Analysis
-
LC Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A gradient from low to high organic phase is used to separate the pterins.
-
MS/MS Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM). The precursor-to-product ion transitions are specific for each analyte and its internal standard (see table below).
Protocol 2: Quantification of Biopterins in Cerebrospinal Fluid (CSF)
This protocol is based on a validated method for the comprehensive analysis of pterins in CSF.[2]
1. Materials and Reagents
-
Cerebrospinal fluid (CSF)
-
0.2% Dithioerythritol (DTE) in water
-
Stable isotope-labeled internal standards (¹⁵N-BH4, ¹⁵N-BH2, ¹⁵N-neopterin)
-
LC-MS/MS system
2. Sample Collection and Handling
-
CSF should be collected and immediately frozen on dry ice or in liquid nitrogen to preserve the stability of reduced pterins.[11]
-
For pterin (B48896) analysis, it is crucial to add preservatives like DTE and DETAPAC during collection.[11]
-
Store samples at -80°C until analysis.
3. Sample Preparation
-
Prepare a working internal standard solution containing ¹⁵N-BH4, ¹⁵N-BH2, and ¹⁵N-neopterin in water with 0.2% DTT.[2]
-
In a microcentrifuge tube, combine 30 µL of CSF (or standard/control) with 210 µL of the internal standard solution.[2]
-
Vortex the mixture and transfer it to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Analysis
-
LC and MS/MS conditions: Similar to the plasma protocol, utilizing a C18 column and a gradient elution with MRM detection. Specific transitions are provided in the table below.
Protocol 3: Quantification of Biopterins in Tissue Homogenates
This protocol provides a general guideline for preparing tissue samples for this compound analysis.[9]
1. Materials and Reagents
-
Tissue sample
-
Homogenization buffer (e.g., 0.1 M HCl or a buffer containing antioxidants)
-
Stable isotope-labeled internal standards
-
Protein precipitation solution (e.g., perchloric acid or acetonitrile)
-
Tissue homogenizer
-
Centrifuge capable of 4°C
-
LC-MS/MS system
2. Sample Preparation
-
Excise tissues rapidly and immediately freeze them in liquid nitrogen.[9] Store at -80°C.
-
Weigh the frozen tissue and add an appropriate volume of ice-cold homogenization buffer containing the stable isotope-labeled internal standards.
-
Homogenize the tissue on ice until a uniform consistency is achieved.
-
Add a protein precipitation solution, vortex, and then centrifuge at high speed at 4°C to pellet the precipitated protein and cell debris.
-
Carefully collect the supernatant for LC-MS/MS analysis.
3. LC-MS/MS Analysis
-
LC and MS/MS conditions: The analytical conditions will be similar to those for plasma and CSF, but may require optimization depending on the tissue matrix.
LC-MS/MS Parameters
The following table provides representative precursor-product ion transitions (m/z) for the MRM analysis of biopterins and their stable isotope-labeled internal standards.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Tetrahydrothis compound (BH4) | 242.2 | 166.0 | [2] |
| ¹⁵N-Tetrahydrothis compound (¹⁵N-BH4) | 243.1 | 167.0 | [2] |
| Dihydrothis compound (BH2) | 240.1 | 164.9 | [2] |
| ¹⁵N-Dihydrothis compound (¹⁵N-BH2) | 241.1 | 197.0 | [2] |
| Neopterin | 254.1 | 206.1 | [2] |
| ¹⁵N-Neopterin | 255.1 | 206.1 | [2] |
| Sepiapterin | 238.1 | 165.1 | [2] |
| 6-Biopterin | 235.8 | 192.0 | [12] |
| 7-Biopterin | 235.8 | 94.9 | [12] |
| 6-Neopterin | 252.0 | 191.7 | [12] |
| 7-Neopterin | 252.0 | 95.1 | [12] |
Note: These parameters may require optimization on different mass spectrometer platforms.
Conclusion
The stable isotope dilution LC-MS/MS methods described provide a robust and reliable approach for the accurate quantification of biopterins in various biological matrices. Adherence to proper sample collection and preparation techniques, particularly the use of antioxidants to preserve the labile tetrahydrothis compound, is critical for obtaining high-quality data. These detailed protocols and application notes serve as a valuable resource for researchers, scientists, and drug development professionals investigating the role of this compound metabolism in health and disease.
References
- 1. mdpi.com [mdpi.com]
- 2. LC-MS/MS Analysis of Cerebrospinal Fluid Metabolites in the Pterin Biosynthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Detection of tetrahydrothis compound by LC-MS/MS in plasma from multiple species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Detection of tetrahydrothis compound by LC-MS/MS in plasma from multiple species. | Semantic Scholar [semanticscholar.org]
- 9. Determination of neopterin and this compound by liquid chromatography coupled to tandem mass spectrometry (LC-M... [protocols.io]
- 10. Specimen Collection : Neurotransmitters and Pterins-CSF [rch.org.au]
- 11. uhnm.nhs.uk [uhnm.nhs.uk]
- 12. ovid.com [ovid.com]
Application Notes and Protocols for Biopterin Analysis in Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrahydrobiopterin (B1682763) (BH4) is a critical endogenous cofactor for several key enzymes, including nitric oxide synthases and aromatic amino acid hydroxylases. Its concentration and the ratio of its oxidized forms, dihydrothis compound (BH2) and this compound (B), are crucial biomarkers for various pathological conditions, including cardiovascular diseases and phenylketonuria (PKU). Accurate quantification of biopterins in plasma is essential for both clinical diagnostics and pharmacokinetic studies in drug development. However, the inherent instability and low endogenous concentrations of BH4 present significant challenges for sample preparation.
This document provides detailed protocols for the preparation of plasma samples for this compound analysis, focusing on methods to ensure analyte stability and removal of interfering matrix components. The protocols described include sample collection and stabilization, protein precipitation, and solid-phase extraction (SPE), followed by an optional derivatization step to enhance analytical sensitivity.
Key Considerations for Sample Handling
Due to the rapid oxidation of BH4 to BH2 and this compound, immediate stabilization of the analyte upon sample collection is paramount for accurate measurement.
-
Antioxidants : The use of antioxidants is crucial to prevent the oxidation of BH4. Common antioxidants include dithioerythritol (B556865) (DTE), dithiothreitol (B142953) (DTT), and ascorbic acid.[1] Blood should be collected directly into tubes containing one of these agents. For instance, collecting blood in the presence of 0.1% (w/v) dithiothreitol is an effective method.[2] Another approach involves adding a 10% (w/v) ascorbic acid solution to the blood immediately after collection to achieve a final concentration of 1% (w/v).
-
Temperature : Samples should be kept on ice and centrifuged at low temperatures (e.g., 4°C) to minimize degradation.
-
Storage : After separation, plasma should be stored at -70°C or lower until analysis.
Experimental Protocols
Two primary methods for plasma sample preparation are detailed below: Protein Precipitation and Solid-Phase Extraction.
Protocol 1: Protein Precipitation
This method is rapid and effective for removing the bulk of plasma proteins.
Materials:
-
Stabilized plasma sample
-
Acetonitrile (ACN), HPLC grade
-
Internal Standard (IS) working solution (e.g., a stable isotope-labeled this compound analog in ACN)
-
Microcentrifuge tubes
-
Refrigerated centrifuge
Procedure:
-
Thaw stabilized plasma samples, calibration standards, and quality control (QC) samples on ice.
-
In a microcentrifuge tube, aliquot 50 µL of the plasma sample.
-
Add 150 µL of the internal standard working solution in acetonitrile. The recommended ratio of ACN to plasma is 3:1 (v/v).[3][4]
-
Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifuge the tubes at 12,000 x g for 10 minutes at 4°C.
-
Carefully transfer 100 µL of the clear supernatant to an autosampler vial or a 96-well plate for analysis by LC-MS/MS or HPLC.
Experimental Workflow for Protein Precipitation
Caption: Workflow for this compound analysis using protein precipitation.
Protocol 2: Solid-Phase Extraction (SPE)
SPE provides a cleaner extract by removing not only proteins but also other interfering substances like salts and phospholipids. A mixed-mode cation exchange SPE is particularly effective for biopterins.
Materials:
-
Stabilized plasma sample
-
Mixed-Mode Strong Cation Exchange (SCX) SPE cartridges (e.g., 30 mg/1 mL)
-
Methanol (B129727) (HPLC grade)
-
Deionized water
-
Formic acid (≥98%)
-
Ammonium (B1175870) hydroxide (B78521) (ACS grade)
-
SPE vacuum manifold
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment:
-
Thaw frozen plasma samples at room temperature.
-
Centrifuge the samples at 4000 x g for 10 minutes to remove particulates.
-
To a 1.0 mL aliquot of the supernatant, add the internal standard.
-
Dilute the sample with 1.0 mL of 2% formic acid in deionized water and vortex. This ensures the analytes are in the proper ionic state for retention.
-
-
Solid-Phase Extraction:
-
Conditioning: Condition the SCX SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to dry.
-
Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid.
-
Loading: Load the pre-treated sample onto the cartridge at a slow, steady flow rate.
-
Washing:
-
Wash the cartridge with 1 mL of 2% formic acid to remove polar interferences.
-
Wash the cartridge with 1 mL of methanol to remove non-polar interferences.
-
Dry the cartridge under vacuum for 5 minutes.
-
-
Elution: Elute the biopterins with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube. The basic pH neutralizes the charge on the analytes, releasing them from the sorbent.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for your analytical method.
-
Vortex and transfer to an autosampler vial for analysis.
-
Experimental Workflow for Solid-Phase Extraction
Caption: Workflow for this compound analysis using solid-phase extraction.
Protocol 3: Derivatization with Benzoyl Chloride
Derivatization can be employed to improve the stability and chromatographic retention of biopterins, as well as to enhance their sensitivity in mass spectrometry. Benzoyl chloride derivatization targets the active secondary amine on the five-position of the BH4 molecule.[5][6]
This protocol follows protein precipitation or SPE.
Materials:
-
Dried sample extract (from Protocol 1 or 2)
-
Benzoyl chloride solution (e.g., in acetonitrile)
-
A suitable buffer (e.g., borate (B1201080) buffer, pH 9)
-
Quenching solution (e.g., formic acid in water)
Procedure:
-
Reconstitute the dried sample extract in the reaction buffer.
-
Add the benzoyl chloride solution and vortex immediately. The reaction is typically rapid.
-
Allow the reaction to proceed for a short period (e.g., 1-2 minutes) at room temperature.
-
Quench the reaction by adding the quenching solution.
-
The derivatized sample is now ready for injection into the analytical system.
Logical Flow for Derivatization
Caption: Logical flow of the benzoyl chloride derivatization process.
Data Presentation
The following tables summarize typical performance data for this compound analysis methods in plasma.
Table 1: Method Performance Parameters
| Parameter | Protein Precipitation | Solid-Phase Extraction | Derivatization (with LC-MS/MS) |
| Recovery | ~80% for BH4 (with antioxidant)[2] | >90% | Not explicitly reported, but enhances stability |
| Lower Limit of Quantitation (LLOQ) | 1.0 - 10 ng/mL[2][5] | Can achieve lower LLOQs due to cleaner extracts | 0.02 ng/mL for BH4[5][6] |
| Precision (%CV) | <15%[5] | <15% | Not explicitly reported, but expected to be low |
| Accuracy | 89.55% to 99.41% | High accuracy reported | High accuracy reported |
Table 2: Summary of Key Protocol Steps and Reagents
| Step | Protein Precipitation | Solid-Phase Extraction (SCX) |
| Sample Volume | 50 µL | 1.0 mL |
| Precipitating/Loading Solvent | Acetonitrile (3:1 v/v) | 2% Formic Acid |
| Key Reagents | Acetonitrile, Internal Standard | Methanol, Formic Acid, Ammonium Hydroxide |
| Wash Solvents | N/A | 2% Formic Acid, Methanol |
| Elution Solvent | N/A | 5% Ammonium Hydroxide in Methanol |
| Processing Time | Short (~20 minutes) | Longer (~1 hour) |
| Extract Cleanliness | Good | Excellent |
Conclusion
The choice of sample preparation method for this compound analysis in plasma depends on the specific requirements of the study. Protein precipitation is a rapid and straightforward technique suitable for high-throughput applications where sufficient analyte concentrations are expected. Solid-phase extraction, while more time-consuming, provides a significantly cleaner sample extract, which is advantageous for achieving lower limits of detection and minimizing matrix effects in sensitive analytical techniques like LC-MS/MS. For ultra-sensitive quantification, derivatization with reagents such as benzoyl chloride can be employed to improve the stability and analytical response of biopterins. In all cases, the critical first step of stabilizing the plasma sample with antioxidants immediately after collection cannot be overstated to ensure the integrity and accuracy of the results.
References
- 1. Detection of tetrahydrothis compound by LC-MS/MS in plasma from multiple species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. ovid.com [ovid.com]
- 5. lcms.cz [lcms.cz]
- 6. Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids [sigmaaldrich.com]
Application Notes and Protocols for DNA-Based Diagnosis of Biopterin Synthesis Defects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Defects in the biosynthesis of tetrahydrobiopterin (B1682763) (BH4), an essential cofactor for several aromatic amino acid hydroxylases, lead to a group of rare, autosomal recessive metabolic disorders.[1] These conditions, if not diagnosed and treated early, can result in severe neurological damage due to the accumulation of phenylalanine (hyperphenylalaninemia, HPA) and a deficiency in neurotransmitters like dopamine (B1211576) and serotonin.[1] DNA analysis plays a crucial role in the definitive diagnosis of these disorders by identifying pathogenic variants in the causative genes. This document provides detailed application notes and protocols for the use of DNA analysis in diagnosing this compound synthesis defects.
The primary genes involved in BH4 biosynthesis and regeneration are:
-
GCH1 (Guanosine triphosphate cyclohydrolase I)
-
PTS (6-Pyruvoyl-tetrahydropterin synthase)
-
SPR (Sepiapterin reductase)
-
QDPR (Quinoid dihydropteridine reductase)
-
PCBD1 (Pterin-4 alpha-carbinolamine dehydratase)[2]
Mutations in these genes disrupt the normal synthesis or recycling of BH4, leading to a spectrum of clinical presentations.
Data Presentation
Accurate diagnosis relies on a combination of biochemical and molecular genetic testing. While biochemical assays measuring pterin (B48896) levels in urine and blood provide initial indications, DNA analysis confirms the diagnosis and identifies the specific genetic defect. The choice between traditional Sanger sequencing and Next-Generation Sequencing (NGS) depends on the clinical context, with NGS emerging as a more efficient and comprehensive approach.[3]
Table 1: Comparison of DNA Sequencing Methods for Diagnosing this compound Synthesis Defects
| Feature | Sanger Sequencing | Next-Generation Sequencing (NGS) |
| Principle | Chain-termination method, sequencing a single DNA fragment at a time.[4] | Massively parallel sequencing of millions of DNA fragments simultaneously.[4] |
| Throughput | Low | High |
| Gene Analysis | Typically one gene or a few exons at a time. | Multiple genes (gene panels) or the entire exome/genome in a single run.[4] |
| Diagnostic Yield | Variable, dependent on the specific gene(s) sequenced. | Generally higher, especially for genetically heterogeneous conditions.[5][6] |
| Detection of Variants | Excellent for known point mutations and small indels. | Comprehensive detection of point mutations, small indels, and increasingly copy number variations (CNVs).[7] |
| Turnaround Time | Can be faster for single gene analysis. | Can be longer due to more complex workflow and data analysis. |
| Cost | Cost-effective for single-gene analysis. | More cost-effective for multi-gene panels.[8] |
| Sensitivity for Low-Frequency Variants | Lower (detection limit ~15-20%).[9] | Higher (can detect variants at <1% frequency).[9] |
Table 2: Prevalence and Mutation Frequencies in this compound Synthesis Defect Genes
| Gene | Associated Disorder | Contribution to BH4 Deficiencies | Notable Mutation Frequencies |
| GCH1 | Autosomal recessive GTP cyclohydrolase I deficiency, Dopa-responsive dystonia[10] | ~4% of BH4 deficiencies[11] | Rare variants associated with an increased risk for Parkinson's disease.[10] |
| PTS | 6-Pyruvoyl-tetrahydropterin synthase (PTPS) deficiency | Most common cause, ~65% of BH4 deficiencies.[1] | In a study in Jiangxi province, the predominant variant was c.259C>T (47.2%).[4] |
| SPR | Sepiapterin reductase deficiency | - | At least four mutations are known to cause dopa-responsive dystonia.[12] |
| QDPR | Dihydropteridine reductase (DHPR) deficiency | ~25% of BH4 deficiencies[1] | A systematic review of Iranian patients identified 29 distinct disease-causing variants.[13] |
| PCBD1 | Pterin-4 alpha-carbinolamine dehydratase (PCD) deficiency | ~5% of all cases of tetrahydrothis compound deficiency.[2] | At least nine mutations have been identified.[2] |
Signaling Pathway
The biosynthesis of BH4 is a multi-step enzymatic pathway. Understanding this pathway is crucial for interpreting the consequences of genetic mutations.
Caption: The BH4 biosynthesis and recycling pathways.
Experimental Protocols
Sanger Sequencing Workflow
Sanger sequencing remains a valuable tool for targeted analysis of specific gene regions and for validating findings from NGS.
Caption: A typical workflow for Sanger sequencing.
1. Genomic DNA Extraction
-
Objective: To isolate high-quality genomic DNA from a patient's whole blood sample.
-
Protocol: Use a commercial DNA extraction kit (e.g., QIAamp DNA Blood Mini Kit) following the manufacturer's instructions.
-
Lyse red blood cells and then white blood cells.
-
Digest proteins with proteinase K.
-
Bind DNA to a silica (B1680970) membrane column.
-
Wash the column to remove contaminants.
-
Elute purified genomic DNA in an appropriate buffer.
-
-
Quality Control: Assess DNA concentration and purity using a spectrophotometer (A260/A280 ratio should be ~1.8).
2. PCR Amplification of Target Exons
-
Objective: To amplify the specific exons of the gene of interest (GCH1, PTS, SPR, QDPR, or PCBD1).
-
Primer Design: Design primers for each exon, including flanking intronic regions to cover splice sites. Use primer design software (e.g., Primer3) with the following general parameters:
-
Length: 18-24 bases
-
GC content: 40-60%
-
Melting temperature (Tm): 55-65°C
-
Avoid hairpins, self-dimers, and cross-dimers.
-
-
Validated Primer Sequences (Examples):
-
PCR Reaction Setup (50 µL):
-
Genomic DNA: 100-250 ng
-
Forward Primer (10 µM): 1 µL
-
Reverse Primer (10 µM): 1 µL
-
dNTP Mix (10 mM): 1 µL
-
10x PCR Buffer: 5 µL
-
Taq DNA Polymerase (5 U/µL): 0.5 µL
-
Nuclease-free water: to 50 µL
-
-
PCR Cycling Conditions:
-
Initial Denaturation: 95°C for 5 minutes
-
35 Cycles:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-65°C for 30 seconds (optimize for each primer pair)
-
Extension: 72°C for 1 minute/kb
-
-
Final Extension: 72°C for 10 minutes
-
-
PCR Product Verification: Run 5 µL of the PCR product on a 1.5% agarose (B213101) gel to confirm amplification of a single band of the expected size.
3. PCR Product Purification
-
Objective: To remove unincorporated primers and dNTPs from the PCR product.
-
Protocol: Use an enzymatic cleanup method (e.g., ExoSAP-IT) or a column-based purification kit.
4. Cycle Sequencing
-
Objective: To generate a set of fluorescently labeled DNA fragments of varying lengths.
-
Protocol: Use a BigDye™ Terminator v3.1 Cycle Sequencing Kit.
-
Reaction Setup (20 µL):
-
Purified PCR Product: 1-3 µL
-
Sequencing Primer (3.2 µM): 1 µL (either forward or reverse)
-
BigDye™ Terminator Ready Reaction Mix: 2 µL
-
5x Sequencing Buffer: 2 µL
-
Nuclease-free water: to 20 µL
-
-
Cycling Conditions:
-
Initial Denaturation: 96°C for 1 minute
-
25 Cycles:
-
Denaturation: 96°C for 10 seconds
-
Annealing: 50°C for 5 seconds
-
Extension: 60°C for 4 minutes
-
-
-
5. Sequencing Product Purification
-
Objective: To remove unincorporated dye terminators.
-
Protocol: Use an ethanol/EDTA precipitation method or a column-based purification kit.
6. Capillary Electrophoresis and Data Analysis
-
Objective: To separate the fluorescently labeled DNA fragments by size and detect the sequence.
-
Procedure:
-
Resuspend the purified sequencing product in Hi-Di™ Formamide.
-
Denature at 95°C for 5 minutes and then place on ice.
-
Load the sample onto an automated capillary electrophoresis instrument (e.g., Applied Biosystems 3730 DNA Analyzer).
-
-
Data Analysis:
-
Use sequencing analysis software to call the bases and generate a chromatogram.
-
Align the obtained sequence to the reference gene sequence to identify any variations.
-
Classify identified variants according to ACMG/AMP guidelines.
-
Next-Generation Sequencing (NGS) Workflow
NGS allows for the simultaneous sequencing of a panel of genes associated with this compound synthesis defects, providing a comprehensive and efficient diagnostic approach.
References
- 1. researchgate.net [researchgate.net]
- 2. PCBD1 gene: MedlinePlus Genetics [medlineplus.gov]
- 3. researchgate.net [researchgate.net]
- 4. NGS vs Sanger Sequencing [illumina.com]
- 5. Is gene panel sequencing more efficient than clinical‐based gene sequencing to diagnose autoinflammatory diseases? A randomized study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | High Diagnostic Yield of Targeted Next-Generation Sequencing in a Cohort of Patients With Congenital Hypothyroidism Due to Dyshormonogenesis [frontiersin.org]
- 7. Gene: PCBD1 (Monogenic diabetes) [panelapp.genomicsengland.co.uk]
- 8. clinicallab.com [clinicallab.com]
- 9. Sanger Sequencing vs. Next-Generation Sequencing (NGS) - CD Genomics [cd-genomics.com]
- 10. Parkinson’s disease in GTP cyclohydrolase 1 mutation carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. neurology.org [neurology.org]
- 12. SPR gene: MedlinePlus Genetics [medlineplus.gov]
- 13. A Comprehensive Study of Disease-Causing Variants in PAH, QDPR, PTS, and PCD Genes in Iranian Patients with Hyperphenylalaninemia: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Common and rare GCH1 variants are associated with Parkinson disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Carrier frequency analysis of mutations causing autosomal-recessive-inherited retinal diseases in the Israeli population - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Measurement of Dihydropteridine Reductase (DHPR) Activity in Dried Blood Spots
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydropteridine reductase (DHPR) is a critical enzyme in the tetrahydrobiopterin (B1682763) (BH4) regeneration pathway. BH4 is an essential cofactor for aromatic amino acid hydroxylases, which are necessary for the synthesis of neurotransmitters such as dopamine (B1211576) and serotonin. A deficiency in DHPR activity leads to a severe form of hyperphenylalaninemia, which can cause significant neurological damage if left untreated. The measurement of DHPR activity is therefore crucial for the early diagnosis and management of this disorder. Dried blood spots (DBS) provide a minimally invasive, stable, and cost-effective method for sample collection, making them ideal for newborn screening programs.[1]
These application notes provide a detailed protocol for the measurement of DHPR activity in dried blood spots using a spectrophotometric assay. This method is based on the principle of monitoring the decrease in absorbance due to the oxidation of nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) to NAD+.[1]
Principle of the Method
The DHPR assay quantifies the enzyme's activity by measuring the rate of NADH oxidation to NAD+. In this enzymatic reaction, DHPR catalyzes the reduction of a pterin (B48896) substrate, such as quinonoid dihydrothis compound (qBH2) or a stable analogue, to tetrahydrothis compound (BH4). This reduction is coupled with the oxidation of NADH. The consumption of NADH leads to a decrease in absorbance at 340 nm, which is directly proportional to the DHPR activity in the sample.[1]
Signaling Pathway
DHPR plays a vital role in the recycling of BH4, a critical cofactor for several aromatic amino acid hydroxylases. The pathway begins with the de novo synthesis of BH4 from guanosine (B1672433) triphosphate (GTP). DHPR is essential for the final step of the recycling loop, where it reduces qBH2 back to its active form, BH4.
Caption: The Tetrahydrothis compound (BH4) synthesis and recycling pathway.
Experimental Workflow
The following diagram outlines the key steps for measuring DHPR activity from dried blood spots.
Caption: Workflow for DHPR activity measurement in DBS.
Quantitative Data Summary
The following tables summarize typical reference ranges for DHPR activity in dried blood spots. These values may vary between laboratories.
Table 1: DHPR Activity in Dried Blood Spots (DBS)
| Population Group | Mean DHPR Activity (nmol/min/disc) | Standard Deviation (SD) |
| Normal Newborns (n=100) | 5.77 | 1.16 |
| Normal Older Infants, Children, and Adults | 3.37 | 0.72 |
| Patients with DHPR Deficiency | Undetectable | - |
Data sourced from Arai et al. (1982).[2]
Table 2: DHPR Activity in Erythrocytes
| Population Group | Mean DHPR Activity (nmol/min/mg of Hemoglobin) | Standard Deviation (SD) |
| Control Subjects | 3.20 | 0.70 |
| Obligate Heterozygotes for DHPR Deficiency | ~50% of mean control value | - |
| Patients with DHPR Deficiency | Undetectable | - |
Data sourced from Arai et al. (1982).[2]
Detailed Experimental Protocol
This protocol is for the spectrophotometric measurement of DHPR activity in dried blood spots.
Materials and Reagents
-
Elution Buffer: 50 mM Tris-HCl buffer, pH 7.4, containing 0.1% (w/v) bovine serum albumin (BSA).
-
Potassium Phosphate (B84403) Buffer: 0.1 M, pH 6.8.
-
NADH Solution: 2.5 mM in potassium phosphate buffer. Prepare fresh daily.
-
Pterin Substrate Solution: A stable analogue like 6-methyl-5,6,7,8-tetrahydropterin is commonly used. Prepare a 1 mM solution according to the manufacturer's instructions.
-
Harris Uni-Core punch (5-mm)
-
96-well microtiter plates (UV-transparent for assay)
-
Spectrophotometer with temperature control and kinetic reading capabilities
Sample Preparation: Elution from Dried Blood Spots
-
Using a Harris Uni-Core punch, punch out one 5-mm disc from the center of a dried blood spot.[1]
-
Place the disc into a well of a 96-well microtiter plate.[1]
-
Add 100 µL of Elution Buffer to the well containing the DBS disc.[1]
-
Incubate the plate with gentle shaking for 60 minutes at room temperature to elute the enzyme.[1]
-
The resulting eluate will be used for the enzyme activity assay.
Enzyme Activity Assay Procedure
-
In a separate 96-well UV-transparent microtiter plate, prepare the reaction mixture by adding the following to each well:
-
Pre-incubate the reaction mixture at 37°C for 5 minutes.[1]
-
Initiate the enzymatic reaction by adding 50 µL of the DBS eluate to each well.[1]
-
Immediately place the plate in the spectrophotometer.
-
Measure the decrease in absorbance at 340 nm every 30 seconds for a total of 10 minutes at a constant temperature of 37°C.[1]
Data Analysis
-
Determine the rate of change in absorbance per minute (ΔA/min) from the linear portion of the reaction curve.[1]
-
Calculate the DHPR activity using the Beer-Lambert law:
-
Activity (nmol/min/mL of eluate) = (ΔA/min x 10^6) / (ε x path length)
-
ε (molar extinction coefficient of NADH at 340 nm) = 6220 M⁻¹cm⁻¹
-
Path length is specific to the microplate and spectrophotometer used.
-
-
-
To normalize the activity, it can be expressed per milligram of hemoglobin (Hb). The hemoglobin concentration in the eluate can be determined using a separate assay.[1]
Conclusion
The measurement of DHPR activity in dried blood spots is a robust and reliable method for the diagnosis of DHPR deficiency. The protocol outlined in these application notes provides a detailed guide for researchers and clinicians to perform this assay accurately. The use of DBS simplifies sample handling and makes it an ideal tool for newborn screening programs and other large-scale studies.[1]
References
Application Notes and Protocols for the Clinical Diagnosis of Tetrahydrobiopterin (BH4) Deficiencies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tetrahydrobiopterin (BH4) deficiencies are a group of rare, inherited metabolic disorders that affect the synthesis or regeneration of BH4, an essential cofactor for several key enzymes.[1][2][3] Deficient BH4 activity leads to impaired function of phenylalanine hydroxylase, tyrosine hydroxylase, and tryptophan hydroxylase, resulting in hyperphenylalaninemia (HPA) and a deficiency of critical neurotransmitters such as dopamine (B1211576) and serotonin (B10506).[2][4] Early and accurate diagnosis is crucial for initiating appropriate treatment and preventing severe neurological damage.[2][5] These application notes provide a comprehensive overview of the clinical diagnostic criteria, detailed experimental protocols, and data interpretation guidelines for BH4 deficiencies.
Clinical Diagnostic Criteria
The diagnosis of BH4 deficiencies involves a multi-step process that begins with newborn screening for HPA and proceeds through a series of biochemical and genetic tests to differentiate the specific type of BH4 deficiency.[6][7]
Initial Screening and Suspicion
Most individuals with BH4 deficiencies (except for some forms of GTPCH and SR deficiencies) are identified through newborn screening programs that detect elevated levels of phenylalanine in the blood.[2][5] Clinical suspicion for a BH4 deficiency should be high in any infant with HPA, especially if accompanied by neurological symptoms such as:
-
Psychomotor delay
-
Hypotonia
-
Seizures
-
Abnormal movements (e.g., dystonia, oculogyric crises)
-
Hypersalivation and swallowing difficulties
Biochemical Investigations
A definitive diagnosis relies on a combination of the following biochemical analyses:
-
Urinary Pterin (B48896) Analysis: Measurement of neopterin (B1670844) and this compound levels in urine is a cornerstone of the differential diagnosis. The characteristic patterns of these pterins can point towards a specific enzyme defect in the BH4 synthesis or regeneration pathway.[8][9]
-
Dihydropteridine Reductase (DHPR) Activity Assay: Direct measurement of DHPR enzyme activity in dried blood spots (DBS) or erythrocytes is essential for diagnosing DHPR deficiency.[3][8]
-
Cerebrospinal Fluid (CSF) Neurotransmitter Analysis: Quantification of the dopamine metabolite homovanillic acid (HVA) and the serotonin metabolite 5-hydroxyindoleacetic acid (5-HIAA) in CSF provides a direct assessment of central nervous system neurotransmitter deficiencies.[10][11][12]
-
BH4 Loading Test: This test assesses the responsiveness of blood phenylalanine levels to an oral dose of synthetic BH4 (sapropterin dihydrochloride). A significant reduction in phenylalanine levels suggests a BH4-responsive condition.[2][13]
Genetic Testing
Molecular genetic testing plays a crucial role in confirming the diagnosis by identifying pathogenic variants in the genes responsible for BH4 metabolism.[14][15] Targeted gene panels are available for the known genes associated with BH4 deficiencies: GCH1, PTS, SPR, QDPR, and PCBD1.[15][16]
Data Presentation
The following tables summarize the key quantitative data used in the diagnosis of BH4 deficiencies.
Table 1: Typical Urinary Pterin Profiles in BH4 Deficiencies [8]
| Deficiency | Neopterin | This compound | Primapterin |
| GTP Cyclohydrolase I (GTPCH) Deficiency | Low | Low | Normal |
| 6-Pyruvoyl-tetrahydropterin Synthase (PTPS) Deficiency | High | Low | Normal |
| Dihydropteridine Reductase (DHPR) Deficiency | Normal to slightly increased | High | Normal |
| Pterin-4a-carbinolamine Dehydratase (PCD) Deficiency | Initially high | Subnormal | Present |
| Sepiapterin Reductase (SR) Deficiency | Normal | Normal | Normal |
Table 2: Reference Ranges for DHPR Activity [3]
| Sample Type | Age Group | Mean Activity (nmol/min/mg Hb or per disc) |
| Erythrocytes | Control Subjects | 3.20 ± 0.70 |
| Dried Blood Spots (5-mm disc) | Newborns | 5.77 ± 1.16 |
| Dried Blood Spots (5-mm disc) | Older Infants, Children, and Adults | 3.37 ± 0.72 |
Table 3: Age-Related Reference Ranges for Urinary Pterins (mmol/mol creatinine) [5]
| Pterin | Age Group | Reference Range |
| This compound | 0–18 years | 0.47–2.15 |
| 18–74 years | 0.24–0.82 | |
| Neopterin | 0–18 years | 0.31–2.98 |
| 18–74 years | 0.22–0.92 |
Table 4: Age-Related Reference Ranges for CSF Neurotransmitters [10][11]
| Metabolite | Age Group | Reference Range (nmol/L) |
| Homovanillic Acid (HVA) | 0 - 3 months | 400 - 1200 |
| 3 - 6 months | 300 - 1000 | |
| 6 - 12 months | 250 - 800 | |
| 1 - 2 years | 200 - 700 | |
| 2 - 5 years | 150 - 600 | |
| 5 - 10 years | 100 - 500 | |
| > 10 years | 100 - 400 | |
| 5-Hydroxyindoleacetic Acid (5-HIAA) | 0 - 3 months | 200 - 800 |
| 3 - 6 months | 150 - 600 | |
| 6 - 12 months | 100 - 500 | |
| 1 - 2 years | 80 - 400 | |
| 2 - 5 years | 60 - 300 | |
| 5 - 10 years | 50 - 250 | |
| > 10 years | 50 - 200 |
Note: Reference ranges can vary between laboratories. It is essential to consult the specific laboratory's reference intervals.
Experimental Protocols
Protocol 1: Analysis of Urinary Pterins by High-Performance Liquid Chromatography (HPLC)
Principle: This method separates and quantifies pterins (neopterin and this compound) in urine using reverse-phase HPLC with fluorescence detection. Reduced pterins are oxidized to their stable fluorescent forms prior to analysis.[8][17]
Materials:
-
HPLC system with a fluorescence detector
-
C18 reverse-phase column (e.g., LiChrospher C8)
-
Methanol (HPLC grade)
-
Phosphoric buffer (10 mM, pH 7.0)
-
Iodine solution (0.5% I₂ in 1% KI)
-
Ascorbic acid solution (1%)
-
Urine collection containers protected from light
-
Centrifuge
Procedure:
-
Sample Collection and Storage: Collect a random urine sample in a light-protected container.[13] Freeze the sample at -20°C or lower if not analyzed immediately.
-
Sample Preparation (Oxidation): a. Thaw the urine sample and centrifuge to remove any precipitate. b. To 100 µL of urine supernatant, add 10 µL of iodine solution. c. Incubate in the dark at room temperature for 1 hour. d. Stop the reaction by adding 10 µL of ascorbic acid solution. The brown color of iodine should disappear.
-
HPLC Analysis: a. Mobile Phase: Methanol (A) and 10 mM phosphoric buffer, pH 7.0 (B). b. Elution: Use an isocratic elution with 5% A at a flow rate of 0.5 mL/min.[8] c. Injection Volume: 20 µL. d. Detection: Set the fluorescence detector to an excitation wavelength of 350 nm and an emission wavelength of 450 nm.
-
Quantification: Calculate the concentrations of neopterin and this compound by comparing the peak areas to those of known standards. Express the results as a ratio to the urinary creatinine (B1669602) concentration (mmol/mol creatinine).
Protocol 2: Dihydropteridine Reductase (DHPR) Enzyme Activity Assay in Dried Blood Spots (DBS)
Principle: This spectrophotometric assay measures the rate of NADH oxidation to NAD+ at 340 nm, which is coupled to the DHPR-catalyzed reduction of a pterin substrate.[1][4]
Materials:
-
Spectrophotometer or microplate reader capable of reading absorbance at 340 nm
-
Harris Uni-Core punch (5-mm)
-
96-well microtiter plates (UV-transparent for reading)
-
Elution Buffer: 50 mM Tris-HCl, pH 7.4, containing 0.1% (w/v) bovine serum albumin (BSA)
-
Potassium phosphate (B84403) buffer (0.1 M, pH 6.8)
-
NADH solution (2.5 mM)
-
Pterin substrate solution (e.g., quinonoid dihydrothis compound, prepared fresh)
-
Dried blood spot cards
Procedure:
-
Sample Preparation: a. Punch a 5-mm disc from the center of a dried blood spot into a well of a 96-well plate.[1] b. Add 100 µL of Elution Buffer to the well. c. Incubate with gentle shaking for 60 minutes at room temperature to elute the enzyme.[1]
-
Enzyme Assay: a. In a separate UV-transparent 96-well plate, prepare the reaction mixture by adding the following to each well:
- 150 µL of 0.1 M Potassium phosphate buffer (pH 6.8)
- 20 µL of 2.5 mM NADH solution
- 20 µL of the pterin substrate solution b. Pre-incubate the reaction mixture at 37°C for 5 minutes. c. Initiate the reaction by adding 50 µL of the DBS eluate to each well. d. Immediately place the plate in the spectrophotometer and measure the decrease in absorbance at 340 nm every 30 seconds for 10 minutes at 37°C.[1]
-
Data Analysis: a. Determine the rate of change in absorbance per minute (ΔA/min) from the linear portion of the reaction curve. b. Calculate the enzyme activity using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹). c. Normalize the activity to the hemoglobin content of the eluate, if desired.
Protocol 3: Analysis of CSF Neurotransmitters (HVA and 5-HIAA) by HPLC with Electrochemical Detection (ECD)
Principle: This method provides sensitive and specific quantification of HVA and 5-HIAA in CSF using reverse-phase HPLC coupled with an electrochemical detector.[13][18]
Materials:
-
HPLC system with an electrochemical detector
-
C18 reverse-phase column
-
Mobile phase (example): 25 mM sodium citrate, 0.01 mM EDTA, with an ion-pairing agent like octyl sodium sulfate, adjusted to an acidic pH.
-
Perchloric acid (PCA)
-
CSF collection tubes
-
Centrifuge
Procedure:
-
Sample Collection and Storage: Collect CSF via lumbar puncture into polypropylene (B1209903) tubes. Immediately freeze the samples on dry ice and store at -80°C until analysis.
-
Sample Preparation: a. Thaw the CSF sample on ice. b. To deproteinize, add 1 part 0.4 M perchloric acid to 9 parts CSF. c. Vortex and then centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C. d. Collect the supernatant for injection.
-
HPLC-ECD Analysis: a. Mobile Phase: Prepare the mobile phase and degas it thoroughly. b. Elution: Use an isocratic elution at a flow rate of approximately 1 mL/min. c. Injection Volume: 50 µL. d. Detection: Set the electrochemical detector potential (e.g., +0.7 V vs. Ag/AgCl reference electrode) to oxidize HVA and 5-HIAA.[19]
-
Quantification: Determine the concentrations of HVA and 5-HIAA by comparing the peak areas to those of a standard curve prepared with known concentrations of the analytes.
Protocol 4: BH4 Loading Test
Principle: This functional test evaluates the in vivo response to BH4 supplementation by measuring the change in blood phenylalanine levels. A significant decrease in phenylalanine suggests a BH4-responsive disorder.[2][13]
Materials:
-
Sapropterin (B162354) dihydrochloride (B599025) (synthetic BH4) tablets
-
Dried blood spot collection cards
-
Equipment for blood collection (lancets, etc.)
Procedure:
-
Baseline Sample: Collect a baseline dried blood spot sample for phenylalanine measurement (T=0). The patient should be on a normal protein intake.[2]
-
BH4 Administration: Administer an oral dose of 20 mg/kg of sapropterin dihydrochloride.[2][13]
-
Serial Blood Sampling: Collect subsequent dried blood spot samples at 8, 16, and 24 hours post-administration.[2][13] Some protocols may extend sampling to 48 hours.
-
Phenylalanine Measurement: Analyze the phenylalanine levels in all collected dried blood spots.
-
Interpretation: A reduction in blood phenylalanine of ≥30% from the baseline level at any of the time points is considered a positive response, indicating BH4 responsiveness.[2]
Mandatory Visualization
Caption: BH4 metabolic pathway and associated enzyme deficiencies.
Caption: Diagnostic workflow for BH4 deficiencies.
References
- 1. researchgate.net [researchgate.net]
- 2. Tetrahydrothis compound: Beyond Its Traditional Role as a Cofactor [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mygenefood.com [mygenefood.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. qbpatologica.wordpress.com [qbpatologica.wordpress.com]
- 8. Determination of pterins in urine by HPLC with UV and fluorescent detection using different types of chromatographic stationary phases (HILIC, RP C8, RP C18) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ovid.com [ovid.com]
- 10. Cerebrospinal fluid concentrations of pterins and metabolites of serotonin and dopamine in a pediatric reference population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cerebrospinal fluid neurotransmitter metabolites in neurologically normal infants and children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Utility of CSF for the Diagnosis of Primary and Secondary Monoamine Neurotransmitter Deficiencies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analytical Method Validation for Estimation of Neurotransmitters (Biogenic Monoamines) from Cerebrospinal Fluid Using High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. File:Diagnostic flowchart for differential diagnosis of BH4Ds with and without HPA RUSSIAN.png - Wikimedia Commons [commons.wikimedia.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. High-performance liquid chromatography with electrochemical detection of monoamine neurotransmitters and me... [protocols.io]
- 19. The High-Precision Liquid Chromatography with Electrochemical Detection (HPLC-ECD) for Monoamines Neurotransmitters and Their Metabolites: A Review [mdpi.com]
Application Notes and Protocols for Developing Cell-Based Assays to Screen Biopterin Pathway Modulators
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrahydrobiopterin (B1682763) (BH4) is an essential cofactor for several critical enzymatic reactions in the body.[1][2] It is indispensable for the function of nitric oxide synthases (NOS), which produce nitric oxide (NO), a key signaling molecule in the cardiovascular and nervous systems.[3][4] Additionally, BH4 is required for the activity of aromatic amino acid hydroxylases, the enzymes responsible for the synthesis of neurotransmitters such as dopamine (B1211576) and serotonin (B10506).[1][5] Dysregulation of the this compound pathway has been implicated in a range of pathologies, including cardiovascular diseases, neurological disorders, and pain.[2][6] Consequently, the enzymes within this pathway represent promising therapeutic targets for the development of novel modulators.
The de novo synthesis of BH4 begins with guanosine (B1672433) triphosphate (GTP) and is catalyzed by three key enzymes: GTP cyclohydrolase I (GCH1), 6-pyruvoyl-tetrahydropterin synthase (PTPS), and sepiapterin (B94604) reductase (SR).[1][7] GCH1 is the rate-limiting enzyme in this pathway.[2][3][6] The activity of GCH1 can be modulated by the GTP cyclohydrolase feedback regulatory protein (GFRP), which inhibits GCH1 activity in the presence of BH4.[2][3] A salvage pathway also exists, which can convert the oxidized form of BH4, dihydrothis compound (BH2), back to BH4 via the action of dihydrofolate reductase (DHFR), or synthesize BH4 from sepiapterin.[7]
This document provides detailed application notes and protocols for developing and implementing cell-based assays to screen for modulators of the this compound pathway. These assays are designed to identify compounds that can alter the activity of key enzymes in the pathway or modulate the cellular levels of BH4 and its downstream products.
Signaling Pathways and Assay Workflow
The following diagrams illustrate the core this compound synthesis and signaling pathways, a general workflow for a cell-based screening assay, and a logical screening cascade for hit identification and validation.
Caption: The this compound synthesis and signaling pathway.
Caption: General experimental workflow for a cell-based screening assay.
Caption: Logical screening cascade for hit identification and validation.
Experimental Protocols
Protocol 1: High-Throughput Screening for Modulators of the GCH1-GFRP Interaction using TR-FRET
This assay is designed to identify compounds that disrupt the inhibitory interaction between GCH1 and GFRP, which is expected to increase GCH1 activity and cellular BH4 levels.[2][3]
Materials:
-
Purified, tagged recombinant human GCH1 (e.g., His-tagged) and GFRP (e.g., GST-tagged)
-
Time-Resolved FRET (TR-FRET) compatible donor and acceptor fluorophores (e.g., antibodies conjugated to a lanthanide donor and a fluorescent acceptor)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM MgCl2, 0.01% Tween-20)
-
BH4 (to promote the GCH1-GFRP interaction)
-
Test compounds dissolved in DMSO
-
Low-volume 384-well or 1536-well assay plates
-
A TR-FRET-compatible plate reader
Procedure:
-
Prepare the GCH1-GFRP interaction mix by diluting the tagged proteins and BH4 in assay buffer. The final concentrations should be optimized to give a robust TR-FRET signal.
-
Add the TR-FRET donor and acceptor antibodies to the mix and incubate to allow for antibody-protein binding.
-
Dispense a small volume (e.g., 2-5 µL) of the protein-antibody mix into the wells of the assay plate.
-
Add a small volume (e.g., 20-50 nL) of test compounds or DMSO (vehicle control) to the wells.
-
Incubate the plates at room temperature for a predetermined time (e.g., 1-2 hours) to allow the reaction to reach equilibrium.
-
Read the plates on a TR-FRET plate reader, measuring the emission from both the donor and acceptor fluorophores.
-
Calculate the TR-FRET ratio (acceptor emission / donor emission) for each well. Compounds that disrupt the GCH1-GFRP interaction will result in a decrease in the TR-FRET signal.
Protocol 2: Measurement of Cellular this compound Levels by HPLC
This protocol describes the quantification of BH4, BH2, and this compound in cell lysates using High-Performance Liquid Chromatography (HPLC) with electrochemical or fluorescence detection.[8][9]
Materials:
-
Cultured cells (e.g., human umbilical vein endothelial cells - HUVECs)
-
Cell lysis buffer (e.g., 0.1 M HCl containing 1 mM dithiothreitol (B142953) - DTE and 1 mM EDTA)
-
HPLC system with a C18 reverse-phase column
-
Electrochemical detector or fluorescence detector
-
Mobile phase (e.g., 5% methanol (B129727) in water)[9]
-
Standards for BH4, BH2, and this compound
Procedure:
-
Culture cells to the desired confluency in multi-well plates.
-
Treat cells with test compounds for the desired time.
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells by adding ice-cold lysis buffer and scraping the cells.
-
Collect the cell lysates and centrifuge to pellet cellular debris.
-
Filter the supernatant through a 0.22 µm filter.
-
Inject a defined volume of the filtered lysate onto the HPLC system.
-
Separate the biopterins using an isocratic or gradient elution with the mobile phase.
-
Detect the biopterins using either electrochemical detection (for direct measurement of BH4 and BH2) or fluorescence detection (excitation at 350 nm, emission at 450 nm, often requiring differential oxidation to convert all biopterins to the fluorescent this compound form).[9]
-
Quantify the concentration of each this compound by comparing the peak areas to those of the standards.
Protocol 3: Measurement of Nitric Oxide (NO) Production
This assay measures the production of NO, a downstream product of BH4-dependent NOS activity. A common method is the Griess assay, which measures nitrite (B80452), a stable breakdown product of NO.[10]
Materials:
-
Cultured cells known to produce NO (e.g., HUVECs, RAW 264.7 macrophages)
-
Cell culture medium
-
Griess reagent (containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine)
-
Sodium nitrite standard
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat the cells with test compounds. If using inducible NOS, co-treat with an inducing agent (e.g., lipopolysaccharide and interferon-gamma for RAW 264.7 cells).
-
Incubate for a sufficient time to allow for NO production (e.g., 24-48 hours).
-
Collect the cell culture supernatant.
-
Add the Griess reagent to the supernatant in a new 96-well plate.
-
Incubate at room temperature for 10-15 minutes to allow for color development.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration by comparing the absorbance to a sodium nitrite standard curve.
Protocol 4: Measurement of Dopamine or Serotonin Synthesis
This protocol outlines a general approach to measure the synthesis of dopamine or serotonin in a relevant cell line (e.g., PC12 cells for dopamine, or specific cell lines engineered to express tryptophan hydroxylase for serotonin).[11][12]
Materials:
-
Appropriate cell line (e.g., PC12 cells)
-
Cell culture medium, potentially supplemented with precursors (e.g., L-tryptophan for serotonin synthesis)
-
Test compounds
-
Lysis buffer (e.g., perchloric acid)
-
HPLC system with electrochemical detection
-
Dopamine and serotonin standards
Procedure:
-
Culture cells in multi-well plates.
-
Treat cells with test compounds for the desired duration.
-
Wash cells with PBS and then lyse them with an appropriate lysis buffer.
-
Collect the lysate and centrifuge to remove precipitated proteins.
-
Analyze the supernatant by HPLC with electrochemical detection to quantify dopamine or serotonin levels.
-
Compare the levels in treated cells to vehicle-treated controls.
Protocol 5: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to confirm that a compound directly binds to its intended target enzyme within the cell.[13][14] The principle is that ligand binding stabilizes the target protein, increasing its melting temperature.[15][14]
Materials:
-
Cultured cells expressing the target enzyme (e.g., GCH1, SR)
-
Test compound
-
PBS
-
Lysis buffer with protease inhibitors
-
Equipment for heating cell lysates (e.g., PCR cycler)
-
SDS-PAGE and Western blotting reagents
-
Antibody specific to the target protein
Procedure:
-
Treat cultured cells with the test compound or vehicle (DMSO).
-
Harvest the cells, wash with PBS, and resuspend in a small volume of PBS.
-
Divide the cell suspension into aliquots and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3-5 minutes), followed by cooling.
-
Lyse the cells by freeze-thawing or with a lysis buffer.
-
Centrifuge the lysates at high speed to separate the soluble protein fraction from the precipitated, denatured proteins.
-
Collect the supernatant (soluble fraction).
-
Analyze the amount of the target protein remaining in the soluble fraction by Western blotting.
-
A compound that binds to the target protein will result in more of the protein remaining in the soluble fraction at higher temperatures compared to the vehicle-treated control.
Data Presentation
Quantitative data from the screening assays should be summarized in tables for clear comparison of the effects of different modulators.
Table 1: Effects of Test Compounds on GCH1-GFRP Interaction
| Compound ID | Concentration (µM) | TR-FRET Ratio | % Inhibition |
| Control | - | 1.00 | 0 |
| Compound A | 10 | 0.45 | 55 |
| Compound B | 10 | 0.98 | 2 |
| ... | ... | ... | ... |
Table 2: Cellular this compound Levels in Response to Compound Treatment
| Treatment | Concentration (µM) | BH4 (pmol/mg protein) | BH2 (pmol/mg protein) | BH4/BH2 Ratio |
| Vehicle | - | 15.2 ± 1.8 | 5.1 ± 0.6 | 2.98 |
| Compound A | 10 | 25.8 ± 2.5 | 4.9 ± 0.5 | 5.27 |
| Compound C | 10 | 8.1 ± 1.1 | 9.3 ± 1.2 | 0.87 |
| ... | ... | ... | ... | ... |
Table 3: Downstream Functional Effects of this compound Pathway Modulators
| Treatment | Concentration (µM) | NO Production (% of Control) | Dopamine Levels (% of Control) | Serotonin Levels (% of Control) |
| Vehicle | - | 100 ± 8 | 100 ± 12 | 100 ± 9 |
| Compound A | 10 | 165 ± 15 | 140 ± 18 | 152 ± 11 |
| Compound C | 10 | 62 ± 7 | 75 ± 9 | 68 ± 8 |
| ... | ... | ... | ... | ... |
Conclusion
The cell-based assays outlined in this document provide a comprehensive toolkit for the identification and characterization of novel modulators of the this compound pathway. By employing a tiered screening approach, from high-throughput primary screens to detailed secondary and functional assays, researchers can effectively identify promising lead compounds for therapeutic development. The confirmation of target engagement using techniques like CETSA is a critical step in validating the mechanism of action of these compounds. The careful application of these protocols will facilitate the discovery of new drugs targeting the this compound pathway for the treatment of a variety of human diseases.
References
- 1. High-performance liquid chromatographic methods for the quantification of tetrahydrothis compound biosynthetic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel high-throughput screening assay for discovery of molecules that increase cellular tetrahydrothis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Novel High-Throughput Screening Assay for Discovery of Molecules That Increase Cellular Tetrahydrothis compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Reveal serotonin in your samples using our dedicated tools - Immusmol [immusmol.com]
- 6. mdpi.com [mdpi.com]
- 7. The Critical Role of Tetrahydrothis compound (BH4) Metabolism in Modulating Radiosensitivity: BH4/NOS Axis as an Angel or a Devil - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Oxidation of tetrahydrothis compound leads to uncoupling of endothelial cell nitric oxide synthase in hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measurement of NO in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jneurosci.org [jneurosci.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
Troubleshooting & Optimization
Technical Support Center: Stabilizing Tetrahydrobiopterin (BH4) in Aqueous Solutions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with tetrahydrobiopterin (B1682763) (BH4). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when handling BH4 in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my BH4 solution unstable?
Tetrahydrothis compound is highly susceptible to oxidation in aqueous solutions, especially at neutral or alkaline pH.[1][2][3] The primary degradation pathway involves the auto-oxidation of BH4 to 7,8-dihydrothis compound (BH2), an inactive form.[1][4] This process can be accelerated by the presence of dissolved oxygen and trace metal ions.
Q2: What are the visible signs of BH4 degradation?
While BH4 solutions are typically colorless, degradation to oxidized forms like this compound can sometimes lead to a yellowish tint. However, the most reliable way to assess degradation is through analytical methods such as HPLC with electrochemical or fluorescence detection, or LC-MS/MS.[5][6]
Q3: How can I prepare a stable aqueous stock solution of BH4?
To prepare a stable stock solution, dissolve solid BH4 (typically as a hydrochloride salt) in a slightly acidic solution, such as 0.1 mmol/L HCl.[1][5] For enhanced stability, especially for long-term storage, the addition of antioxidants and a metal chelator is crucial.[5][7] Aliquot the stock solution and store it at -80°C to minimize freeze-thaw cycles.[5][8]
Q4: What stabilizers are recommended for BH4 solutions?
Commonly used and effective stabilizers include:
-
Antioxidants: Ascorbic acid (Vitamin C) and dithioerythritol (B556865) (DTE) are frequently used to prevent oxidation.[1][5][7] Ascorbic acid can chemically reduce the oxidized forms of BH4 back to its active state.[1][4]
-
Metal Chelators: Diethylenetriaminepentaacetic acid (DTPA) is used to chelate metal ions that can catalyze BH4 oxidation.[5][7]
Q5: At what pH is BH4 most stable?
BH4 is most stable in acidic conditions (pH < 4).[2] As the pH increases towards neutral and alkaline, the rate of auto-oxidation significantly increases.[1][3]
Troubleshooting Guide
Problem: Rapid loss of BH4 activity in my experiment.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Oxidation during sample preparation | Review your solution preparation protocol. | Prepare BH4 solutions immediately before use in an oxygen-depleted (e.g., nitrogen-purged) buffer.[9] Include antioxidants like ascorbic acid or DTE in your buffer.[1][5] |
| Incorrect pH of the buffer | Measure the pH of your experimental buffer. | Ensure the pH is as low as experimentally feasible. If a neutral pH is required, work quickly and keep solutions on ice to slow degradation. |
| Contamination with metal ions | Use high-purity water and reagents. | Prepare all solutions with metal-free water (e.g., Chelex-treated). Add a chelating agent like DTPA to your stock solutions.[5][7] |
| Repeated freeze-thaw cycles | Check your storage and handling procedures. | Aliquot stock solutions into single-use volumes to avoid repeated freezing and thawing.[5] |
| Exposure to light | Assess the lighting conditions during your experiment. | Protect BH4 solutions from direct light, as it can contribute to degradation.[2] |
Data Presentation: Efficacy of Stabilizers
The following table summarizes the concentrations of commonly used stabilizers and their observed effects on BH4 stability in aqueous solutions.
| Stabilizer | Concentration | Experimental Conditions | Observed Effect | Reference |
| Ascorbic Acid | 3 mmol/L | 25 µmol/L BH4 in Tris-HCl buffer (pH 7.4) at room temperature. | Provided almost complete stabilization of BH4.[1][4] | [1][4] |
| Dithioerythritol (DTE) | 1 mM | 1 mM BH4 in 100 µM HCl, stored at various temperatures. | Significantly stabilized BH4 standards at all tested temperatures (4°C, -20°C, -80°C).[5][7] | [5][7] |
| Diethylenetriaminepentaacetic acid (DTPA) | 1 mM | 1 mM BH4 in 100 µM HCl, stored at various temperatures. | Used in conjunction with DTE to effectively stabilize BH4 standards.[5][7] | [5][7] |
Experimental Protocols
Protocol 1: Preparation of a Stabilized BH4 Stock Solution
-
Materials:
-
(6R)-5,6,7,8-Tetrahydro-L-biopterin dihydrochloride (B599025) (BH4)
-
0.1 M Hydrochloric Acid (HCl)
-
Dithioerythritol (DTE)
-
Diethylenetriaminepentaacetic acid (DTPA)
-
High-purity, deoxygenated water
-
-
Procedure:
-
Prepare a stock solution of 100 mM DTE and 100 mM DTPA in high-purity water.
-
Prepare a 0.1 M HCl solution.
-
To the 0.1 M HCl, add the DTE/DTPA stock solution to achieve a final concentration of 1 mM DTE and 1 mM DTPA.
-
Weigh the desired amount of BH4 powder and dissolve it in the prepared acidic solution containing DTE and DTPA to the desired final concentration (e.g., 1 mM).
-
Gently vortex until the BH4 is completely dissolved.
-
Immediately aliquot the stock solution into single-use, light-protecting tubes.
-
Store the aliquots at -80°C.
-
Protocol 2: Quantification of BH4 and its Oxidation Products by HPLC-ECD
This protocol provides a general overview. Specific parameters such as column type, mobile phase composition, and electrochemical detector potentials should be optimized for your specific instrument and application.
-
Sample Preparation:
-
For biological samples, homogenize tissues or lyse cells in an acidic buffer (e.g., 0.2 M trichloroacetic acid) containing antioxidants (e.g., DTE) to precipitate proteins and stabilize BH4.[10]
-
Centrifuge the samples to pellet the precipitated proteins.
-
Filter the supernatant before injection into the HPLC system.
-
-
Chromatographic Separation:
-
Column: A C18 reverse-phase column is commonly used.[6]
-
Mobile Phase: A typical mobile phase consists of an aqueous component with an acidic modifier (e.g., 0.1% formic acid) and an organic component (e.g., methanol (B129727) or acetonitrile).[6] A gradient elution is often employed.
-
Flow Rate: Maintain a constant flow rate, typically between 0.5 and 1.0 mL/min.[6]
-
-
Electrochemical Detection (ECD):
-
Use a multi-electrode coulometric detector.
-
Set the potentials to specifically detect BH4 and its oxidized forms (BH2 and this compound). For example, BH4 can be detected at a lower potential (e.g., ≤150 mV) and BH2 at a higher potential (e.g., ≥280 mV).[5]
-
-
Data Analysis:
-
Quantify the concentration of each pterin (B48896) by comparing the peak area or height to a standard curve generated with known concentrations of authentic standards.
-
Visualizations
Caption: Degradation and recycling pathways of tetrahydrothis compound (BH4).
Caption: Troubleshooting workflow for BH4 instability in aqueous solutions.
Caption: General experimental workflow for assessing BH4 stability.
References
- 1. academic.oup.com [academic.oup.com]
- 2. mdpi.com [mdpi.com]
- 3. Regulation of tetrahydrothis compound synthesis and bioavailability in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Measurement of Tetrahydrothis compound in Animal Tissue Samples by HPLC with Electrochemical Detection-Protocol Optimization and Pitfalls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Simultaneous quantification of tetrahydrothis compound, dihydrothis compound, and this compound by liquid chromatography coupled electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Tetrahydrobiopterin (BH4) Oxidation During Sample Storage
This guide provides researchers, scientists, and drug development professionals with essential information for preserving the integrity of tetrahydrobiopterin (B1682763) (BH4) in biological samples. Accurate measurement of BH4 is critical, as it is a vital cofactor for several key enzymes, and its oxidation can lead to erroneous experimental results.
Frequently Asked Questions (FAQs)
Q1: Why is BH4 so susceptible to oxidation?
A: Tetrahydrothis compound (BH4) is a potent reducing agent, making it highly prone to oxidation. Several factors contribute to its instability:
-
Presence of Oxygen: BH4 readily reacts with molecular oxygen, especially in neutral or alkaline solutions.
-
Oxidative Stress: Conditions of oxidative stress, such as the presence of reactive oxygen species like peroxynitrite, can rapidly oxidize BH4 to 7,8-dihydrothis compound (BH2).[1][2]
-
Metal Ions: Transition metal ions, such as iron, can catalyze the oxidative breakdown of BH4.[3]
-
Temperature and pH: Higher temperatures and neutral-to-alkaline pH accelerate the oxidation process.[1] BH4 is more stable in acidic conditions.[1]
Q2: What are the immediate steps I should take after sample collection to prevent BH4 oxidation?
A: Timely intervention is crucial. Immediately after collection, especially for blood samples, antioxidants must be added.[4]
-
For Plasma: Collect blood in tubes containing an anticoagulant (like EDTA) and immediately add an antioxidant solution. Dithioerythritol (B556865) (DTE) is a commonly recommended antioxidant.[2][5]
-
For Tissue: Freshly harvested tissue should be snap-frozen in liquid nitrogen as quickly as possible to halt enzymatic and oxidative processes.[6]
-
Maintain Cold Temperatures: All initial processing steps should be performed on ice or at 4°C to slow down the rate of oxidation.[7][8]
Q3: What are the recommended storage conditions for long-term stability?
A: For long-term storage, temperature is a critical factor. The universally recommended temperature for storing BH4 standards and biological samples is -80°C.[1][3][9]
Troubleshooting Guide
Issue 1: Low or undetectable BH4 levels in freshly processed samples.
| Potential Cause | Troubleshooting Action |
| Delayed Antioxidant Addition: Even a short delay, such as during routine plasma separation, can lead to significant BH4 loss.[4] | Add antioxidants immediately upon sample collection. For blood, add to the collection tube. For tissues, homogenize in a buffer already containing antioxidants. |
| Inadequate Antioxidant Concentration: The amount of antioxidant may be insufficient to counteract the oxidative stress in the sample. | Ensure the final concentration of the antioxidant is optimal. A common concentration for DTE is 1 mmol/L.[2] |
| Sample Exposure to Air/Room Temperature: Prolonged exposure to atmospheric oxygen and warmer temperatures accelerates oxidation.[7] | Minimize air exposure by keeping tubes capped.[7] Process samples on ice and transfer to long-term storage as quickly as possible.[7][8] |
| Contamination: Reagents or buffers may be contaminated with dissolved oxygen or metal ions.[7] | Use high-purity, degassed water and analytical-grade reagents for all solutions.[7] |
Issue 2: BH4 levels decrease over time despite storage at -80°C.
| Potential Cause | Troubleshooting Action |
| Suboptimal Storage Buffer: The pH and composition of the storage buffer can affect long-term stability. BH4 is more stable in acidic conditions.[1] | Store samples in an acidic buffer (e.g., 0.1 N HCl) containing antioxidants.[1] |
| Presence of Metal Ions: Metal ions in the sample can continue to catalyze oxidation even at low temperatures. | Include a metal chelator like diethylenetriaminepentaacetic acid (DTPA) in the storage buffer to prevent metal-induced redox reactions.[1][3] |
| Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can degrade sensitive molecules and disrupt cellular structures, increasing oxidation.[9] | Aliquot samples into smaller, single-use volumes before the initial freeze to avoid the need for repeated thawing. |
Data Summary Tables
Table 1: Stability of BH4 Under Various Storage Conditions
| Storage Condition | Solvent/Buffer | Antioxidant | Stability | Reference |
| Room Temperature | 0.1 M Phosphate Buffer (pH 6.8) | None | Half-life of ~16 minutes; completely destroyed in 90 minutes. | |
| Room Temperature | 0.1 N HCl | None | Complete loss overnight, with formation of BH2. | [1][3][10] |
| 4°C (1-2 weeks) | 0.1 N HCl | None | Appreciable degradation. | [1][3] |
| -20°C | 0.1 N HCl | None | Stable for several weeks. | |
| -80°C | 0.1 N HCl | DTE + DTPA | Stable, with up to 20% unspecific loss over several weeks. | [1][3] |
Table 2: Recommended Antioxidants for BH4 Preservation
| Antioxidant | Mechanism of Action | Typical Concentration | Notes | Reference |
| Dithioerythritol (DTE) | A strong reducing agent that protects BH4 from oxidation. | 1 mmol/L | More protective than ascorbic acid for long-term storage.[5] | [2][5] |
| 1,4-Dithioerythritol (DTE) | Stabilizes BH4 standards in HCl solution. | Not specified | Used in combination with DTPA for optimal stability. | [1][3][10] |
| Ascorbic Acid (Vitamin C) | Chemically stabilizes the reduced form of BH4. | 0.5 - 3 mmol/L | Can provide almost perfect stabilization of BH4.[11] | [11] |
| Diethylenetriaminepentaacetic acid (DTPA) | A metal chelator that prevents redox reactions catalyzed by metal ions. | Not specified | Particularly effective against Fe(II)/(III), Mn(II)/(IV), and Cu(I)/(II). Used with DTE.[3] | [1][3] |
Experimental Protocols
Protocol 1: Preparation and Storage of Plasma Samples
-
Blood Collection: Collect whole blood into tubes containing EDTA as an anticoagulant.
-
Immediate Antioxidant Addition: Immediately add an antioxidant solution to the tube. For example, add a stock solution of dithioerythritol (DTE) to achieve a final concentration of 1 mmol/L.[2]
-
Centrifugation: Centrifuge the blood sample at a low speed (e.g., 1,500 x g) for 10-15 minutes at 4°C to separate the plasma.
-
Aliquoting: Carefully collect the supernatant (plasma) and transfer it to pre-chilled microcentrifuge tubes. It is advisable to aliquot the plasma into smaller, single-use volumes to avoid freeze-thaw cycles.
-
Storage: Immediately snap-freeze the aliquots in liquid nitrogen and then transfer them to a -80°C freezer for long-term storage.
Protocol 2: Preparation and Storage of Tissue Samples
-
Tissue Excision: Excise the tissue of interest as quickly as possible to minimize post-mortem degradation.
-
Washing: Briefly rinse the tissue in ice-cold phosphate-buffered saline (PBS) to remove any blood.
-
Snap-Freezing: Immediately snap-freeze the tissue in liquid nitrogen.[6]
-
Storage: Store the frozen tissue at -80°C until ready for homogenization.
-
Homogenization: For analysis, pulverize the frozen tissue into a fine powder using a liquid nitrogen-chilled mortar and pestle. Homogenize the powder in a pre-chilled lysis/extraction buffer (e.g., 0.1 N HCl) containing a cocktail of antioxidants such as 1,4-dithioerythritol (DTE) and the metal chelator DTPA.[1][3] Keep the sample on ice throughout the entire homogenization process.
-
Clarification: Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 15-20 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Collect the supernatant, aliquot, and store at -80°C until analysis.
Visual Guides
Caption: BH4 enzymatic cycle, recycling, and oxidation pathway.
References
- 1. Measurement of Tetrahydrothis compound in Animal Tissue Samples by HPLC with Electrochemical Detection—Protocol Optimization and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Plasma tetrahydrothis compound and its pharmacokinetic following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Morphological and molecular preservation through universal preparation of fresh-frozen tissue samples for multimodal imaging workflows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Appropriate Handling, Processing and Analysis of Blood Samples Is Essential to Avoid Oxidation of Vitamin C to Dehydroascorbic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Measurement of Tetrahydrothis compound in Animal Tissue Samples by HPLC with Electrochemical Detection-Protocol Optimization and Pitfalls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
Technical Support Center: Optimizing HPLC Mobile Phase for Biopterin Separation
Welcome to the technical support center for optimizing High-Performance Liquid Chromatography (HPLC) methods for the separation of biopterin and related compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the HPLC analysis of biopterins.
Issue 1: Poor Peak Shape (Tailing, Fronting, or Broad Peaks)
Q: My chromatogram shows significant peak tailing for this compound. What are the likely causes and how can I fix it?
A: Peak tailing is a common issue in HPLC and can arise from several factors. Here’s a step-by-step guide to troubleshoot and resolve this problem:
-
Secondary Interactions: Unwanted interactions between the analytes and the stationary phase can cause peak tailing.[1]
-
Solution: Adjust the mobile phase pH. The stability and charge of pterins are pH-dependent. Operating within a pH range of 2.8 to 5.0 is common for pterin (B48896) analysis.[2] For example, increasing the mobile phase pH from 2.6 to 4.5 has been shown to improve the separation of tetrahydrothis compound (B1682763) (BH4) from interfering compounds like ascorbate.[3][4]
-
Solution: Add a competing base, such as triethylamine (B128534) (TEA), to the mobile phase to mask active silanol (B1196071) groups on the column that can cause tailing.
-
-
Column Overload: Injecting a sample that is too concentrated can lead to peak fronting or tailing.[1]
-
Solution: Dilute your sample or reduce the injection volume.[1]
-
-
Sample Solvent Incompatibility: If your sample is dissolved in a solvent significantly stronger than your mobile phase, it can cause peak distortion.[1]
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase or a weaker solvent.[1]
-
Issue 2: Poor Resolution and Co-elution of Peaks
Q: I am unable to achieve baseline separation between this compound and other closely related pterins or interferences. What steps can I take to improve resolution?
A: Achieving adequate separation is critical for accurate quantification. Here are several strategies to enhance resolution:
-
Mobile Phase Composition: The choice of organic modifier and its ratio with the aqueous phase is a powerful tool for optimizing selectivity.[5][6]
-
Solution: Systematically vary the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol). For instance, a mobile phase of 95% water/5% methanol (B129727) has been used successfully with a C18 column.[7]
-
Solution: Switch the organic modifier. Acetonitrile and methanol have different selectivities and can alter the elution order of your compounds.[8]
-
-
Mobile Phase pH: The ionization state of this compound and its analogs is highly dependent on the mobile phase pH, which directly impacts their retention and separation.[9]
-
Solution: Adjust the pH of the mobile phase. For example, a mobile phase of 0.05 M sodium citrate (B86180) at pH 7.4 with 3% methanol has been used to separate various pterins on an Atlantis dC18 column.[10] In another application, a mobile phase containing formic acid at pH 3.55 was used.[11][12]
-
-
Stationary Phase Selection: Different column chemistries offer varying selectivities.
-
Gradient Elution: For complex samples with a wide range of polarities, a gradient elution can significantly improve separation.[1]
-
Solution: Develop a gradient program that starts with a lower concentration of the organic solvent and gradually increases it over the course of the run.[14]
-
Issue 3: Drifting or Noisy Baseline
Q: My baseline is unstable, showing significant drift or noise, which is affecting my ability to accurately integrate peaks. What could be the cause?
A: A stable baseline is crucial for sensitive and accurate analysis. Here are common causes and solutions for baseline issues:
-
Contaminated Mobile Phase: Impurities in the mobile phase solvents or buffers can lead to a noisy or drifting baseline.[1]
-
Air Bubbles in the System: Air bubbles in the pump, detector, or tubing can cause significant baseline noise.[1][16]
-
Column Equilibration: Insufficient column equilibration time with the mobile phase can cause baseline drift, especially when changing mobile phases or after a gradient run.
-
Solution: Equilibrate the column for at least 10-15 column volumes with the initial mobile phase before starting your analysis.
-
-
Detector Issues: A dirty flow cell or a failing lamp in the detector can also contribute to baseline noise.
-
Solution: Flush the detector flow cell with an appropriate solvent. If the problem persists, the detector lamp may need to be replaced.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a mobile phase for this compound separation on a C18 column?
A1: A common starting point for reversed-phase HPLC of biopterins on a C18 column is a mixture of an aqueous buffer and an organic modifier. For example, you could start with a mobile phase consisting of a phosphate (B84403) or citrate buffer at a pH between 3 and 5, with 5-10% methanol or acetonitrile.[2][7] From there, you can optimize the organic solvent percentage and pH to achieve the desired separation.
Q2: How does pH affect the retention of this compound in reversed-phase HPLC?
A2: The pH of the mobile phase affects the ionization state of this compound. At a lower pH, this compound will be more protonated (positively charged). In reversed-phase chromatography, increasing the polarity of an analyte generally decreases its retention time. However, the interaction with the stationary phase is complex. An acidic pH is often used to suppress the ionization of acidic functional groups, which can improve retention on a non-polar stationary phase.[2] It is crucial to experimentally determine the optimal pH for your specific separation, as it can significantly alter selectivity and retention.[9]
Q3: When should I consider using a HILIC column for this compound analysis?
A3: HILIC is an excellent alternative to reversed-phase chromatography for the separation of very polar compounds like this compound and its derivatives.[11][12] If you are experiencing poor retention of this compound on a C18 or C8 column even with a highly aqueous mobile phase, a HILIC column may provide better retention and selectivity. HILIC columns typically use a high percentage of organic solvent (e.g., acetonitrile) with a small amount of aqueous buffer in the mobile phase.[13]
Q4: Can I use a phosphate buffer with mass spectrometry (MS) detection?
A4: It is generally not recommended to use non-volatile buffers like phosphate buffers with MS detection, as they can contaminate the ion source.[11][12] If you are using LC-MS, it is best to use volatile mobile phase additives such as formic acid, ammonium (B1175870) formate (B1220265), or ammonium acetate (B1210297) to control the pH.[11][12]
Q5: My reduced biopterins (like tetrahydrothis compound) are degrading during sample preparation and analysis. How can I prevent this?
A5: Reduced pterins are highly susceptible to oxidation.[1] To minimize degradation, it is crucial to handle samples quickly and at low temperatures.[1] The addition of antioxidants such as ascorbic acid or dithiothreitol (B142953) (DTT) to the sample and mobile phase is a common practice to protect reduced biopterins from oxidation.[1][18]
Data Presentation
Table 1: Example Mobile Phase Compositions for this compound Separation
| Column Type | Mobile Phase A | Mobile Phase B | Elution Mode | pH | Reference |
| C18 | 0.03 M NaH₂PO₄ in water | - | Isocratic | 3.0 | [11][12] |
| C8 | 10mM Phosphoric buffer | Methanol | Isocratic (5% B) | 7.0 | [13] |
| Atlantis dC18 | 0.05 M Sodium Citrate | Methanol | Isocratic (97:3 A:B) | 7.4 | [10] |
| HILIC | Water with 2.0 mM ammonium formate and 3.6 mM formic acid | 95% Acetonitrile, 5% Water with 2.0 mM ammonium formate and 3.6 mM formic acid | Gradient | 3.55 | [11][12] |
| Primesep 100 | Water with Ammonium Formate | Acetonitrile | Not Specified | Not Specified | [19] |
Experimental Protocols
Protocol 1: General Mobile Phase Preparation for Reversed-Phase HPLC
-
Solvent Selection: Choose HPLC-grade water and organic solvent (e.g., acetonitrile or methanol).
-
Buffer Preparation:
-
Weigh the appropriate amount of buffer salt (e.g., sodium phosphate monobasic) and dissolve it in HPLC-grade water to the desired concentration (e.g., 0.03 M).
-
Adjust the pH of the aqueous buffer to the target value (e.g., 3.0) using an appropriate acid or base (e.g., phosphoric acid).
-
-
Mobile Phase Mixing:
-
For an isocratic mobile phase, mix the aqueous buffer and organic solvent in the desired ratio (e.g., 95:5 v/v).
-
For gradient elution, prepare the aqueous phase (Mobile Phase A) and the organic phase (Mobile Phase B) separately. The organic phase may also contain a small percentage of the aqueous buffer for consistency.
-
-
Filtration: Filter the prepared mobile phase(s) through a 0.22 µm or 0.45 µm membrane filter to remove any particulate matter.
-
Degassing: Degas the mobile phase(s) using an online degasser, by sonicating for 15-20 minutes, or by sparging with helium. This is crucial to prevent air bubbles in the HPLC system.[1]
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Measurement of Tetrahydrothis compound in Animal Tissue Samples by HPLC with Electrochemical Detection—Protocol Optimization and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 6. chromtech.com [chromtech.com]
- 7. researchgate.net [researchgate.net]
- 8. pharmaguru.co [pharmaguru.co]
- 9. moravek.com [moravek.com]
- 10. Simultaneous Determination of All Forms of this compound and Neopterin in Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HPLC-Based Analysis of Impurities in Sapropterin Branded and Generic Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Determination of pterins in urine by HPLC with UV and fluorescent detection using different types of chromatographic stationary phases (HILIC, RP C8, RP C18) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mastelf.com [mastelf.com]
- 15. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 16. aelabgroup.com [aelabgroup.com]
- 17. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 18. researchgate.net [researchgate.net]
- 19. HPLC Method for Analysis of this compound on Primesep 100 Column | SIELC Technologies [sielc.com]
minimizing matrix effects in LC-MS/MS biopterin analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of biopterins.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact biopterin analysis?
A1: The "matrix" refers to all components in a sample other than the analyte of interest, such as proteins, lipids, salts, and other endogenous compounds.[1][2] Matrix effects occur when these components interfere with the ionization of the target analyte (e.g., biopterins), leading to either a decrease (ion suppression) or, less commonly, an increase (ion enhancement) in the signal detected by the mass spectrometer.[1][2][3] Ion suppression is a significant challenge in LC-MS/MS bioanalysis and can negatively affect the accuracy, precision, and sensitivity of quantitative results.[1][4][5]
Q2: What are the primary causes of ion suppression in this compound analysis of biological samples?
A2: In biological matrices like plasma, serum, and tissue homogenates, phospholipids (B1166683) are a major contributor to ion suppression.[2][6][7] These molecules are highly abundant in cell membranes and can co-elute with biopterins, competing for ionization in the MS source.[2][7] Other endogenous substances, such as salts and proteins, can also contribute to matrix effects.[3][8]
Q3: How can I determine if my analysis is affected by matrix effects?
A3: A common method to assess matrix effects is the post-extraction spike analysis.[9] This involves comparing the analyte's response in a blank matrix extract that has been spiked with the analyte to the response of the analyte in a neat (pure) solvent at the same concentration.[1][9] A significant difference in signal intensity indicates the presence of matrix effects. The post-column infusion technique can also be used to qualitatively identify regions in the chromatogram where ion suppression or enhancement occurs.[10]
Q4: Is it necessary to use a stable isotope-labeled internal standard (SIL-IS)?
A4: Yes, using a SIL-IS is highly recommended and is a common strategy to compensate for matrix effects.[1][11][12] A SIL-IS is chemically identical to the analyte but has a different mass due to the incorporation of stable isotopes (e.g., ¹³C, ¹⁵N, ²H). It co-elutes with the analyte and experiences similar ionization suppression or enhancement.[1] By calculating the ratio of the analyte signal to the SIL-IS signal, accurate quantification can be achieved even in the presence of matrix effects.[1]
Troubleshooting Guide
This guide addresses common issues encountered during LC-MS/MS this compound analysis.
Issue 1: Low Signal Intensity or Poor Sensitivity
| Possible Cause | Troubleshooting Step | Rationale |
| Ion Suppression | Improve sample cleanup to remove interfering matrix components.[13] See the detailed protocols below for techniques like Solid-Phase Extraction (SPE) or Phospholipid Removal (PLR). | Reduces the concentration of co-eluting substances that compete for ionization.[1][2][14] |
| Optimize chromatographic separation to resolve biopterins from matrix interferences.[1] This can be achieved by adjusting the mobile phase composition, gradient profile, or using a different column chemistry. | Prevents co-elution of matrix components with the analyte, minimizing their impact on ionization.[1] | |
| Dilute the sample extract before injection.[10][15] | Reduces the concentration of all matrix components, which can alleviate ion suppression.[15] In some cases, this can surprisingly improve the limit of detection (LOD).[15] | |
| Analyte Instability | Tetrahydrothis compound (B1682763) (BH4) is highly susceptible to oxidation.[16][17] Ensure samples are collected and processed with antioxidants (e.g., dithioerythritol) and kept at low temperatures.[17][18][19] | Prevents the degradation of the target analyte, ensuring a stronger signal. |
| Suboptimal MS Source Parameters | Optimize electrospray ionization (ESI) source parameters, such as spray voltage, gas flows (nebulizer, heater, curtain), and temperature. | Proper source conditions are crucial for efficient ionization and maximizing signal intensity.[13] |
Issue 2: Poor Peak Shape (Tailing, Fronting, or Broad Peaks)
| Possible Cause | Troubleshooting Step | Rationale |
| Column Overload | Reduce the injection volume or dilute the sample.[13] | Injecting too much analyte can saturate the stationary phase, leading to peak fronting.[13] |
| Secondary Interactions | Adjust the mobile phase pH. Unwanted interactions between the analyte and the stationary phase can cause peak tailing. | Modifying the pH can change the ionization state of the analyte and silanol (B1196071) groups on the column, reducing secondary interactions. |
| Incompatible Injection Solvent | Ensure the sample is dissolved in a solvent that is weaker than or matches the initial mobile phase composition.[13][18] | Injecting in a strong solvent can cause the analyte to move too quickly through the column initially, resulting in band broadening and distorted peak shapes.[13] |
| Column Contamination/Wear | Wash the column with a strong solvent or replace it if necessary. | Accumulation of matrix components can damage the column bed and lead to poor chromatography. |
Issue 3: High Baseline Noise or Drifting Baseline
| Possible Cause | Troubleshooting Step | Rationale |
| Contaminated Mobile Phase or System | Use high-purity, HPLC-grade solvents and additives.[13][20] Filter mobile phases and flush the LC system and MS source if contamination is suspected.[13] | Impurities in the mobile phase or buildup of contaminants in the system can lead to a noisy or unstable baseline.[20] |
| Air Bubbles in the System | Degas the mobile phase solvents before use.[13] | Air bubbles passing through the detector will cause significant signal spikes and baseline instability.[13] |
| Leaks in the LC System | Inspect all fittings and connections for any signs of leakage. | Leaks can cause pressure fluctuations and an unstable baseline.[21] |
Experimental Protocols & Data
Protocol 1: Protein Precipitation (PPT)
A simple and fast method for removing the bulk of proteins from plasma or serum samples. However, it is less effective at removing phospholipids and may result in significant matrix effects.[2][4]
-
Sample Preparation : To 100 µL of plasma, add 300 µL of cold acetonitrile (B52724) containing the stable isotope-labeled internal standard.
-
Vortex : Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifugation : Centrifuge at 10,000 x g for 10 minutes at 4°C.[18]
-
Supernatant Transfer : Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.
-
(Optional) Dilution : Dilute the supernatant with the initial mobile phase to further reduce matrix effects.[2]
Protocol 2: Solid-Phase Extraction (SPE)
SPE provides a cleaner extract compared to PPT by selectively isolating analytes while removing a wider range of interferences, including phospholipids and salts.[1][2]
-
Column Conditioning : Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Sample Loading : Load the pre-treated sample (e.g., 100 µL of plasma diluted with 100 µL of 4% H₃PO₄ in water).
-
Washing : Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol to remove interferences.
-
Elution : Elute the biopterins with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporation and Reconstitution : Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase for analysis.
Protocol 3: Phospholipid Removal (PLR)
Specialized PLR plates or cartridges are used to specifically target and remove phospholipids, significantly reducing ion suppression.[6][7][22]
-
Protein Precipitation : Perform an initial protein precipitation step as described in Protocol 1.
-
Filtration : Pass the supernatant through the phospholipid removal plate or cartridge.
-
Collection : Collect the flow-through, which now contains the analytes with significantly reduced phospholipid content.
-
Analysis : The collected filtrate is ready for direct injection into the LC-MS/MS system.
Data Summary: Comparison of Sample Preparation Techniques
The following table summarizes typical performance data for different sample preparation methods used in bioanalysis. Actual values can vary depending on the specific analyte, matrix, and LC-MS/MS system.
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%)* | Key Advantage | Key Disadvantage |
| Protein Precipitation (PPT) | 85 - 105 | 40 - 80 | Fast and simple | High potential for ion suppression[2][4] |
| Liquid-Liquid Extraction (LLE) | 70 - 95 | 80 - 100 | Cleaner extracts than PPT | More labor-intensive, requires optimization |
| Solid-Phase Extraction (SPE) | 80 - 110 | 90 - 110 | High purity extracts, good recovery[1] | Requires method development, can be time-consuming |
| Phospholipid Removal (PLR) | > 90 | > 95 | Specifically removes phospholipids[7][23] | May not remove other matrix components |
*Matrix Effect (%) is calculated as (Peak Area in Matrix / Peak Area in Solvent) x 100. A value of 100% indicates no matrix effect, <100% indicates ion suppression, and >100% indicates ion enhancement.
Visualizations
Workflow for Minimizing Matrix Effects
This diagram illustrates a logical workflow for developing a robust LC-MS/MS method for this compound analysis, with a focus on mitigating matrix effects.
Caption: Workflow for method development focusing on matrix effect reduction.
Troubleshooting Decision Tree for Low Signal
This diagram provides a step-by-step decision-making process for troubleshooting low signal intensity in an LC-MS/MS analysis.
Caption: Decision tree for troubleshooting low signal intensity in LC-MS/MS.
References
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. providiongroup.com [providiongroup.com]
- 6. Phospholipid Removal (PLR): Phenomenex [phenomenex.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 9. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LC-MS/MS Analysis of Cerebrospinal Fluid Metabolites in the Pterin Biosynthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LC-MS/MS Analysis of Cerebrospinal Fluid Metabolites in the Pterin Biosynthetic Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Strategies for Dealing with Matrix Suppression in LC/MS/MS Bioanalyses [labscievents.pittcon.org]
- 15. youtube.com [youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. tandfonline.com [tandfonline.com]
- 18. benchchem.com [benchchem.com]
- 19. Detection of tetrahydrothis compound by LC-MS/MS in plasma from multiple species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 21. ssi.shimadzu.com [ssi.shimadzu.com]
- 22. waters.com [waters.com]
- 23. Sample Preparation: Techniques | Phenomenex [phenomenex.com]
Technical Support Center: Enhancing Electrochemical Detection of Tetrahydrobiopterin (BH4)
Welcome to the technical support center for the electrochemical detection of tetrahydrobiopterin (B1682763) (BH4). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on improving the sensitivity and reliability of BH4 measurements. Here you will find answers to frequently asked questions, detailed troubleshooting guides, experimental protocols, and comparative data to support your research endeavors.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges encountered during the electrochemical detection of BH4, particularly when using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD), a standard and sensitive method.
Q1: Why is my BH4 signal unstable or rapidly disappearing?
A1: Tetrahydrothis compound is highly susceptible to oxidation. The primary cause of signal instability is the rapid, non-enzymatic oxidation of BH4 to dihydrothis compound (BH2) and other oxidized species, which are not detected at the same potential.
-
Root Causes & Solutions:
-
Sample Handling: BH4 degrades quickly at room temperature and neutral or alkaline pH. Always prepare and store samples in acidic conditions (e.g., 0.1 M HCl) and on ice.[1][2] Overnight storage at room temperature without antioxidants can lead to a complete loss of the BH4 signal.[1][2]
-
Lack of Antioxidants: The presence of oxidizing agents or metal ions can accelerate degradation. It is crucial to add antioxidants and metal chelators to your standards and samples. A common stabilizing solution includes 1,4-dithioerythritol (DTE) and diethylenetriaminepentaacetic acid (DTPA).[1][2]
-
Oxygen Exposure: Degas all solutions, including the mobile phase, to minimize oxygen-induced autoxidation.
-
Q2: I'm seeing a large interfering peak co-eluting with my BH4 peak. How can I resolve this?
A2: This is a frequent issue, most often caused by ascorbic acid (Vitamin C), which is electroactive and present in high concentrations in many biological samples.
-
Root Causes & Solutions:
-
Chromatographic Separation: The most effective solution is to optimize your HPLC method to achieve baseline separation. Modifying the mobile phase pH is a key strategy. For instance, increasing the mobile phase pH to 4.5 can help separate the BH4 signal from the interfering ascorbate (B8700270) peak.[1]
-
Multi-Electrode Detection: A coulometric electrochemical detector with multiple electrodes set at different potentials can help distinguish BH4 from co-eluting compounds. BH4 is typically detected at a lower potential (e.g., +150 to +280 mV), while interferences like ascorbate may oxidize at different potentials.[1] By selecting the channel with the best signal-to-noise ratio for BH4, the interference can be minimized.
-
Q3: My baseline is noisy or drifting. What are the common causes?
A3: A stable baseline is critical for sensitive detection. Noise and drift can obscure small peaks and lead to inaccurate quantification.
-
Root Causes & Solutions:
-
System Contamination: Ensure the use of high-purity HPLC-grade solvents and filter the mobile phase. A contaminated detector flow cell can cause significant noise; flushing the system may be required.
-
Air Bubbles: Air bubbles in the pump or detector will cause significant baseline disturbances. Thoroughly degas the mobile phase before and during use.
-
Electrode Passivation: The surface of the working electrode can become fouled by the adsorption of sample components or oxidation products. Applying a cleaning potential (e.g., +800 mV) at the end of each run can help maintain electrode activity.[1]
-
Q4: How can I improve the overall sensitivity of my HPLC-ECD method for BH4?
A4: Enhancing sensitivity involves optimizing every step of the process, from sample preparation to detection.
-
Strategies for Enhancement:
-
Electrode Material: Use a detector with a high-surface-area working electrode, such as porous graphite. This allows for more complete oxidation of the analyte as it passes through the cell, maximizing the signal and improving sensitivity.[1][3]
-
Sample Preparation: Timely and effective anti-oxidation during sample preparation is essential for accurate measurement. Homogenize tissues at 4°C in a protective buffer containing antioxidants.
-
Detector Settings: Optimize the potential of the working electrode specifically for BH4. While a potential of +280 mV often yields a strong signal, testing a range of potentials is recommended to find the optimal balance between signal intensity and background noise for your specific setup.[1]
-
Strategies for Enhancing Sensitivity: Beyond HPLC
While HPLC-ECD is a robust method, direct detection using chemically modified electrodes offers a promising frontier for developing highly sensitive, rapid, and potentially portable sensors. These strategies focus on increasing the electroactive surface area, catalyzing the oxidation of BH4, and improving electron transfer kinetics.
-
Carbon Nanotubes (CNTs): CNTs possess a large surface area and excellent electrical conductivity. A CNT-modified electrode, such as a multiwall carbon nanotube paste electrode, can significantly enhance the electrocatalytic activity towards analytes, leading to higher sensitivity and lower detection limits.
-
Graphene: Graphene and its derivatives (like graphene oxide) offer an exceptionally large surface area and rapid electron transfer rates. A graphene-based sensor can improve sensitivity by pre-concentrating BH4 on its surface and facilitating its electrochemical oxidation.
-
Metal Nanoparticles: Gold (AuNPs) or platinum nanoparticles can be deposited onto an electrode surface (e.g., a screen-printed carbon electrode).[4][5] These nanoparticles act as catalysts, lowering the overpotential required for BH4 oxidation and amplifying the electrochemical signal.
Quantitative Data: Comparison of Detection Methods
The following table summarizes the performance characteristics of various electrochemical methods for pteridine (B1203161) detection. Note that data for direct BH4 detection on modified electrodes is less common in the literature compared to the well-established HPLC-ECD methods.
| Method | Electrode/Column | Analyte(s) | Linear Range | Limit of Detection (LOD) | Reference |
| HPLC-ECD | Synergi Polar-RP Column, Coulometric Detector | BH4 & BH2 | 25 - 150 µM (BH4) | Not Specified | [1] |
| HPLC-ECD | Synergi Polar-RP Column, Coulometric Detector | BH4 & BH2 | 0.3 - 125 µM (BH4) | Not Specified | [1] |
| HPLC with Sequential ECD and Fluorescence | Apex 5µm C18 Column | BH4, BH2, this compound, Pterin, XH2 | Not Specified | 60 fmol (BH4) | [6][7] |
| DPV with Modified SPE | AuNPs/CNTs/SPE | Thiamphenicol (B1682257) | 0.1 - 30 µM | 0.003 µM | [8] |
| SWV with Modified CPE | MWCNT Paste Electrode (Mediated) | Homocysteine | 0.1 - 210 µM | 0.08 µM | [9] |
| SWV with Graphene-Modified GCE | Graphene/Glassy Carbon Electrode | Nitrite | 0.3 - 1000 µM | 0.099 µM | [10] |
DPV: Differential Pulse Voltammetry; SWV: Square Wave Voltammetry; SPE: Screen-Printed Electrode; CPE: Carbon Paste Electrode; GCE: Glassy Carbon Electrode. Data for non-BH4 analytes are included to illustrate the performance of relevant modified electrodes.
Experimental Protocols
Protocol 1: BH4 and BH2 Measurement in Tissue using HPLC-ECD
This protocol is adapted from established methods for the reliable quantification of BH4 in biological samples.[1]
-
Sample Preparation:
-
Excise tissues and immediately place them in liquid nitrogen to prevent degradation. Store at -80°C until use.
-
Homogenize the frozen tissue on ice in a buffer (e.g., 50 mM potassium phosphate (B84403), pH 2.6) containing 0.1 mM DTE and 0.1 mM DTPA.
-
Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 15 minutes at 4°C.
-
Collect the supernatant and pass it through a 10 kDa cut-off filter to remove proteins. The resulting colorless supernatant is ready for injection.
-
-
HPLC-ECD System Configuration:
-
HPLC System: Standard HPLC system with a refrigerated autosampler (4°C).
-
Column: Synergi Polar-RP (4 µm, 4.6 × 250.0 mm) or equivalent.
-
Mobile Phase: 50 mM potassium phosphate buffer (pH 4.5) containing 0.1 mM DTE and 0.1 mM DTPA. Degas thoroughly.
-
Flow Rate: 0.7 mL/min.
-
Detector: A multi-channel coulometric electrochemical detector.
-
-
Detection and Quantification:
-
Set the detector potentials. For optimal BH4 detection with separation from ascorbate, use a screening potential of 0 mV. For simultaneous BH2 detection, a higher potential of +280 mV can be used on a separate channel.[1]
-
Inject 20 µL of the prepared sample supernatant.
-
Construct a standard curve using known concentrations of BH4 and BH2 prepared in the same acidic, antioxidant-containing buffer.
-
Quantify the BH4 concentration in the sample by comparing its peak area to the standard curve.
-
Protocol 2: Fabrication of a Graphene-Modified Electrode (General Procedure)
This protocol provides a general framework for modifying a glassy carbon electrode (GCE) with graphene, a strategy to enhance sensitivity for analytes like BH4.
-
Electrode Pre-treatment:
-
Polish the surface of a bare GCE with alumina (B75360) slurries of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad.
-
Rinse thoroughly with deionized water between polishing steps.
-
Sonicate the electrode in deionized water and then ethanol (B145695) for 2-3 minutes each to remove any residual alumina particles.
-
Dry the electrode under a stream of nitrogen.
-
-
Graphene Dispersion:
-
Prepare a stable dispersion of graphene or graphene oxide (e.g., 2 mg/mL) in a suitable solvent like N,N-Dimethylformamide (DMF) or water, often with the aid of sonication.
-
-
Electrode Modification:
-
Drop-cast a small, precise volume (e.g., 5-10 µL) of the graphene dispersion onto the polished GCE surface.
-
Allow the solvent to evaporate completely under an infrared lamp or in a low-temperature oven. This leaves a thin film of graphene material on the electrode.
-
The modified electrode (Graphene/GCE) is now ready for electrochemical characterization and use.
-
Visualizations: Pathways and Workflows
BH4 Biosynthesis and Recycling Pathway
Tetrahydrothis compound is a critical enzymatic cofactor.[7] Its levels are tightly regulated by de novo synthesis from GTP, as well as by recycling and salvage pathways that regenerate BH4 from its oxidized forms.[6]
Caption: De Novo synthesis and recycling pathways regulating cellular BH4 levels.
Experimental Workflow for BH4 Detection
The following diagram outlines the logical steps involved in a typical experiment for the electrochemical quantification of BH4 in a biological matrix.
References
- 1. Measurement of Tetrahydrothis compound in Animal Tissue Samples by HPLC with Electrochemical Detection—Protocol Optimization and Pitfalls [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Measurement of Tetrahydrothis compound in Animal Tissue Samples by HPLC with Electrochemical Detection—Protocol Optimization and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gold Nanoparticles modified Screen-Printed Carbon Electrode | Metrohm [metrohm.com]
- 5. Gold nanoparticles modified screen-printed carbon electrode - Metrohm [metrohm-dropsens.com]
- 6. HPLC analysis of tetrahydrothis compound and its pteridine derivatives using sequential electrochemical and fluorimetric detection: application to tetrahydrothis compound autoxidation and chemical oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HPLC analysis of tetrahydrothis compound and its pteridine derivatives using sequential electrochemical and fluorimetric detection: application to tetrahydrothis compound autoxidation and chemical oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A screen printed carbon electrode modified with carbon nanotubes and gold nanoparticles as a sensitive electrochemical sensor for determination of thiamphenicol residue in milk - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Voltammetric Determination of Homocysteine Using Multiwall Carbon Nanotube Paste Electrode in the Presence of Chlorpromazine as a Mediator - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
addressing poor recovery of biopterin from biological samples
Welcome to the technical support center for biopterin analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges associated with the recovery of this compound from biological samples.
Frequently Asked Questions (FAQs)
Q1: What are the main forms of this compound in biological samples and why is differentiation important?
A1: In biological samples, this compound exists in several redox forms: the fully reduced tetrahydrothis compound (B1682763) (BH4), the partially oxidized dihydrothis compound (BH2), and the fully oxidized this compound (B).[1][2] BH4 is the essential and active cofactor for several key enzymes, including nitric oxide synthases (NOS) and aromatic amino acid hydroxylases.[3][4] The ratio of BH4 to BH2 is a critical indicator of oxidative stress and endothelial dysfunction.[3][5] Accurate quantification of each form is crucial for understanding the pathophysiology of various diseases.[1][4]
Q2: Why is my tetrahydrothis compound (BH4) recovery consistently low?
A2: Low recovery of BH4 is a common issue primarily due to its high susceptibility to oxidation.[3][6] BH4 can be easily oxidized to BH2 and subsequently to this compound, especially during sample collection, storage, and processing.[3][7] Factors contributing to this include exposure to light, ambient air, inappropriate temperatures, and repeated freeze-thaw cycles.[8][9] The presence of reactive oxygen species (ROS) in the sample matrix can also lead to significant BH4 degradation.[5]
Q3: What are the most critical steps to prevent BH4 oxidation during sample preparation?
A3: To minimize BH4 oxidation, it is crucial to work quickly at low temperatures (e.g., on ice) and to minimize exposure to light and air.[9] The addition of antioxidants to the collection and homogenization buffers is essential.[1][3][9] Commonly used antioxidants include dithiothreitol (B142953) (DTT), L-ascorbic acid, and diethylenetriaminepentaacetic acid (DTPA).[3][10] Samples should be processed promptly after collection and stored at -80°C for long-term stability.[3][8][9] Aliquoting samples into single-use volumes is recommended to avoid multiple freeze-thaw cycles.[9]
Q4: Can the choice of extraction solvent affect this compound recovery?
A4: Yes, the extraction solvent system plays a significant role in recovery efficiency. Protein precipitation is a common first step, often achieved using acids like trichloroacetic acid (TCA) or perchloric acid (PCA), or organic solvents such as acetonitrile (B52724) or methanol.[9][11][12] The choice of solvent and its concentration should be optimized for your specific sample matrix to ensure efficient protein removal and complete extraction of all this compound forms.[9][12] For instance, a mixture of 0.2M TCA with a cocktail of antioxidants has been shown to be effective for cell lysates.[11]
Q5: I'm observing interfering peaks in my HPLC chromatogram. How can I resolve this?
A5: Co-elution of electroactive or fluorescent compounds from the biological matrix is a common source of interference, particularly when using electrochemical (ECD) or fluorescence detection.[13] Ascorbate is a frequent interferent in ECD analysis of BH4.[3] To resolve this, optimizing the HPLC method is key. This may involve adjusting the mobile phase pH, composition, or gradient to achieve baseline separation.[3][13] Using a dual-electrode detector can also help differentiate between the analyte of interest and co-eluting interferences based on their electrochemical properties.[13] For complex matrices, a sample cleanup step like solid-phase extraction (SPE) might be necessary to remove interfering substances.[9]
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common issues encountered during this compound analysis.
Problem 1: Low or No this compound Signal
| Possible Cause | Recommended Solution |
| Sample Degradation | |
| Improper sample storage (temperature, light exposure).[9] | Store samples at -80°C, protected from light.[3][8] |
| Repeated freeze-thaw cycles.[9] | Aliquot samples into single-use volumes before freezing.[9] |
| Inefficient Extraction | |
| Suboptimal extraction protocol for the sample matrix.[9] | Optimize extraction solvent composition, pH, and extraction time.[9] Consider different protein precipitation methods (e.g., TCA, acetonitrile).[9][11] |
| Analyte Oxidation | |
| Insufficient or absent antioxidants during collection and preparation.[1][3] | Add a cocktail of antioxidants (e.g., DTT, DTPA, ascorbate) to all solutions used for sample processing.[3][10][11] |
| Analytical Issues | |
| Suboptimal HPLC mobile phase.[9] | Ensure the mobile phase is correctly prepared with high-purity solvents, filtered, and degassed. Verify that the pH is appropriate for pterin (B48896) analysis.[9][13] |
| Column degradation or contamination.[9] | Use a guard column to protect the analytical column. If performance degrades, wash the column according to the manufacturer's instructions or replace it.[14] |
| Incorrect detector settings.[9] | Confirm that the detector is set to the optimal wavelength (for UV or fluorescence) or potential (for ECD) for this compound detection.[9] |
Problem 2: Poor Chromatographic Peak Shape
| Possible Cause | Recommended Solution |
| Peak Fronting | |
| Column overload.[13] | Dilute the sample or reduce the injection volume.[13] |
| Peak Tailing | |
| Secondary interactions between analytes and the stationary phase.[13] | Adjust the mobile phase pH or ionic strength to minimize these interactions.[13] You may also consider a different column chemistry.[13] |
| Peak Distortion (Broadening/Splitting) | |
| Sample solvent is much stronger than the mobile phase.[9][13] | Whenever possible, dissolve the sample in the initial mobile phase or a weaker solvent.[9][13] |
| Column contamination or degradation.[14] | Use a guard column. Try backflushing the column with a strong solvent. If the problem persists, the column may need to be replaced.[14] |
Quantitative Data Summary
The stability of this compound, particularly BH4, is highly dependent on storage conditions. The following tables summarize the impact of various factors on this compound stability and recovery.
Table 1: Stability of BH4 Standard Solutions Under Various Storage Conditions
| Storage Condition | Stabilizers Added | Duration | BH4 Stability |
| Room Temperature | None (in HCl) | Overnight | Complete loss |
| 4 °C | None (in HCl) | 1-2 weeks | Appreciable degradation |
| Room Temperature, 4 °C, or -80 °C | 1 mM DTE and 1 mM DTPA | Up to 2 weeks | Stabilized |
| Data adapted from a study on BH4 and BH2 stability.[3] |
Table 2: Impact of Ascorbic Acid on BH4 Auto-oxidation
| Ascorbic Acid Concentration | BH4 Concentration | Outcome |
| 0.5 mmol/l | 0.5 µmol/l | Enhanced BH4-stimulated eNOS activity by 1.4-fold |
| 3 mmol/l | 25 µmol/l | Almost complete stabilization of BH4 |
| Data from a study on the chemical stabilization of BH4 by L-ascorbic acid.[6] |
Experimental Protocols
Protocol 1: Sample Preparation for this compound Analysis from Biological Tissues
This protocol outlines a general procedure for the extraction of biopterins from tissue samples for subsequent HPLC analysis.
Materials:
-
Homogenization Buffer: e.g., 100 µM HCl containing 1 mM DTE and 1 mM DTPA.[3]
-
Protein Precipitating Agent: e.g., Trichloroacetic acid (TCA) or Perchloric acid (PCA).
-
Centrifuge capable of reaching >10,000 x g at 4°C.
-
Syringe filters (0.22 µm).
Procedure:
-
Immediately after excision, snap-freeze the tissue sample in liquid nitrogen to halt metabolic activity.
-
Weigh the frozen tissue and homogenize it on ice in 5-10 volumes of cold homogenization buffer.
-
For protein precipitation, add an equal volume of cold protein precipitating agent (e.g., 10% TCA).[9]
-
Vortex the mixture briefly and incubate on ice for 10-15 minutes.
-
Centrifuge the homogenate at >10,000 x g for 10-15 minutes at 4°C to pellet the precipitated proteins.[9]
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
Analyze the sample immediately by HPLC or store at -80°C until analysis.
Protocol 2: Differential Oxidation for Total this compound Measurement
This protocol is an indirect method to measure total this compound (BH4 + BH2) by oxidizing them to the fluorescent this compound (B).
Materials:
-
Oxidizing agent: e.g., Manganese dioxide (MnO2) or acidic iodine solution.[10][15]
-
Quenching agent (for iodine oxidation): e.g., Ascorbic acid.
Procedure:
-
Take an aliquot of the prepared sample supernatant.
-
Acidic Oxidation (for BH4 + BH2 to this compound):
-
The resulting solution contains this compound, which can be quantified by HPLC with fluorescence detection.
-
A separate injection of the unoxidized sample is required to measure the endogenous this compound. Total this compound is calculated by subtracting the endogenous this compound from the this compound concentration in the oxidized sample.
This compound Metabolism and NOS Coupling
Tetrahydrothis compound (BH4) is synthesized de novo from GTP and is an essential cofactor for endothelial nitric oxide synthase (eNOS).[2][4] When BH4 levels are adequate, eNOS is in a "coupled" state and produces nitric oxide (NO) from L-arginine. During this process, BH4 is oxidized to quinonoid dihydrothis compound (qBH2), which is then rapidly recycled back to BH4 by the enzyme dihydropteridine reductase (DHPR).[7] However, under conditions of oxidative stress, BH4 can be directly oxidized to 7,8-dihydrothis compound (BH2).[3][5] An increased BH2/BH4 ratio can lead to eNOS "uncoupling," where the enzyme produces superoxide (B77818) radicals instead of NO, contributing to endothelial dysfunction.[3][5] BH2 can be salvaged back to BH4 by dihydrofolate reductase (DHFR).[7]
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Disorders of this compound metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxidation of tetrahydrothis compound leads to uncoupling of endothelial cell nitric oxide synthase in hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Simultaneous Determination of All Forms of this compound and Neopterin in Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Simultaneous quantification of tetrahydrothis compound, dihydrothis compound, and this compound by liquid chromatography coupled electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Extraction Methods for Brain Biopsy NMR Metabolomics: Balancing Metabolite Stability and Protein Precipitation [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. The Comparison of Iodine-Type and MnO2-Type Oxidation for Measuring the Levels of Urine Neopterin and this compound in Patients with Hyperphenylalaninemia: A Descriptive-Analytic Study in Iran - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Biopterin Assays
Welcome to the technical support center for pterin (B48896) analysis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of pterin quantification. Find answers to frequently asked questions and detailed troubleshooting guides to ensure the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Sample Collection and Handling
Q1: My biopterin concentrations are unexpectedly low or undetectable. What could be the cause?
A1: This is a common issue often stemming from the inherent instability of biopterins, particularly the reduced form, tetrahydrothis compound (B1682763) (BH4).[1][2] Key factors to consider are:
-
Light Exposure: Pterins are photosensitive and can degrade when exposed to UV or ambient light. All collection and processing steps should be performed under subdued light. For instance, urine containers should be wrapped in aluminum foil immediately after collection.[2]
-
Temperature: Elevated temperatures accelerate the degradation of pterins. Samples should be frozen immediately after collection and stored at or below -20°C.[2][3] For long-term storage, -80°C is recommended.[4][5]
-
Oxidation: Reduced pterins like BH4 are highly susceptible to oxidation.[1] It is crucial to minimize air exposure during sample handling. The use of antioxidants, such as 1,4-dithioerythritol (DTE), diethylenetriaminepentaacetic acid (DTPA), or ascorbic acid, during sample collection and preparation is often recommended to stabilize BH4.[1][6][7]
-
Freeze-Thaw Cycles: Repeated freezing and thawing of biological samples can lead to pterin degradation. It is best to aliquot samples into smaller, single-use volumes.[2][3]
Q2: I am observing high variability between replicate samples. What could be causing this inconsistency?
A2: Inconsistent results often point to variability in sample handling and preparation.[2] Consider the following:
-
Inconsistent Timing: Ensure that the time between sample collection, processing, and freezing is consistent for all samples.
-
Variable Antioxidant Addition: If using antioxidants, ensure they are added consistently and at the same concentration to all samples and standards.
-
Incomplete Oxidation/Reduction: For quantifying total this compound, a chemical oxidation step is often employed to convert all forms to a single, stable, fluorescent form. Incomplete or inconsistent conversion will lead to variable results. Ensure your oxidation reagents are fresh and that reaction conditions (e.g., time, pH) are optimized and consistent.[4][8]
-
Sample Contamination: Contamination of urine samples with blood or fecal matter can interfere with the analysis and should be avoided.[2]
Chromatographic Analysis (HPLC)
Q1: I'm observing poor peak shape (e.g., tailing, fronting, or broad peaks) in my HPLC chromatogram. How can I improve it?
A1: Poor peak shape can be caused by a variety of factors related to the column, mobile phase, or the sample itself.[2] Here are some troubleshooting steps:
-
Column Overload: Injecting a sample that is too concentrated can lead to peak fronting. Try diluting your sample or reducing the injection volume.[2]
-
Secondary Interactions: Peak tailing can occur due to unwanted interactions between the analytes and the stationary phase. Adjusting the mobile phase pH or ionic strength can help mitigate these interactions. You may also consider using a different column chemistry.[2]
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase or a weaker solvent.[2][5]
-
Column Contamination or Degradation: A contaminated or old column can lead to poor peak shape. Try washing the column according to the manufacturer's instructions or replace it if necessary. The use of a guard column is recommended to increase the analytical column's stability.[9]
Q2: My retention times are shifting between runs. What should I check?
A2: Retention time shifts can be caused by several factors:
-
Mobile Phase Composition: Inconsistent mobile phase preparation can lead to shifts. Ensure accurate and consistent preparation of the mobile phase.
-
Column Temperature: Fluctuations in column temperature can affect retention times. Use a column oven to maintain a constant temperature.
-
Flow Rate Instability: Check the HPLC pump for any signs of leaks or pressure fluctuations.
-
Column Equilibration: Ensure the column is adequately equilibrated with the mobile phase before each injection.
Q3: I am seeing interfering peaks that co-elute with my analyte of interest. How can I resolve this?
A3: Co-elution with interfering substances is a significant challenge in this compound analysis. For example, ascorbate (B8700270) can co-elute with BH4 under certain HPLC conditions.[1] To address this:
-
Optimize Mobile Phase: Adjusting the pH of the mobile phase can often separate the analyte peak from interfering peaks.[1]
-
Modify Gradient: If using a gradient elution, altering the gradient profile can improve resolution.
-
Change Column Chemistry: A different stationary phase may provide the selectivity needed to separate the compounds.
-
Sample Preparation: Utilize sample preparation techniques like solid-phase extraction (SPE) to remove interfering substances before analysis.[9]
Troubleshooting Guides
Low or No Signal
This guide provides a systematic approach to troubleshooting unexpectedly low or undetectable this compound levels.
Caption: Troubleshooting workflow for low or no this compound signal.
Poor HPLC Peak Shape
This guide outlines steps to diagnose and resolve common issues with HPLC peak shapes in this compound analysis.
Caption: Decision tree for troubleshooting poor HPLC peak shape.
Experimental Protocols
HPLC Method for this compound and Neopterin (B1670844) in Serum and Urine
This protocol is an improved high-performance liquid chromatography (HPLC) method for the simultaneous measurement of this compound and neopterin.[9][10]
1. Sample Preparation:
-
Acidify serum or urine specimens.
-
Treat with iodine in 0.2 mol/L trichloroacetic acid to oxidize reduced pterins.
-
Partially purify the samples using Bio-Rad MP-50 cation-exchange columns or a Baker-10 SPE System.[9]
2. HPLC Analysis:
-
Column: Reversed-phase HPLC column. A guard column is recommended to prolong the life of the analytical column.[9]
-
Mobile Phase: Specific mobile phase composition should be optimized for the column used. An example mobile phase consists of water, acetonitrile (B52724) (MeCN), and ammonium (B1175870) formate (B1220265) as a buffer.[11]
-
Detection: Fluorometric detection.[9]
-
Injection Volume: 50 µL.[9]
3. Data Analysis:
-
Quantify this compound and neopterin concentrations based on standard curves.
| Parameter | Value | Reference |
| Minimal Detectable this compound | 0.3 µg/L | [9] |
| Total Coefficient of Variation (CV) | ≤ 10% | [9] |
| Mean this compound in Normal Adult Serum | 1.64 µg/L | [9] |
| Mean Neopterin in Normal Adult Serum | 5.52 µg/L | [9] |
Signaling Pathways
This compound Synthesis and Recycling Pathway
Defects in the synthesis or regeneration of tetrahydrothis compound (BH4) can lead to serious metabolic disorders.[12][13][14] The diagnosis of these conditions relies on the accurate measurement of pterin metabolites in biological fluids like urine and cerebrospinal fluid.[12][15]
Caption: Overview of the this compound (BH4) synthesis and recycling pathways.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Determination of Urinary Pterins by Capillary Electrophoresis Coupled with LED-Induced Fluorescence Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous Determination of All Forms of this compound and Neopterin in Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The Comparison of Iodine-Type and MnO2-Type Oxidation for Measuring the Levels of Urine Neopterin and this compound in Patients with Hyperphenylalaninemia: A Descriptive-Analytic Study in Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Liquid-chromatographic measurement of this compound and neopterin in serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. HPLC Method for Analysis of this compound on Primesep 100 Column | SIELC Technologies [sielc.com]
- 12. Disorders of this compound metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound Defect in Cofactor Biosynthesis | Newborn Screening [newbornscreening.hrsa.gov]
- 14. This compound Defect in Cofactor Regeneration | Newborn Screening [newbornscreening.hrsa.gov]
- 15. This compound synthesis defects: problems in diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Reduce BH4 Autoxidation in Cell Culture
For researchers, scientists, and drug development professionals utilizing tetrahydrobiopterin (B1682763) (BH4) in cell culture, maintaining its reduced, active form is critical for experimental success. BH4 is highly susceptible to autoxidation, leading to the formation of dihydrothis compound (BH2) and other oxidized species that can compromise experimental results. This guide provides troubleshooting advice and answers to frequently asked questions to help you minimize BH4 autoxidation in your cell culture experiments.
Troubleshooting Guide
This guide addresses common issues encountered during cell culture experiments involving BH4.
Problem: Inconsistent or unexpected experimental results when using BH4.
-
Possible Cause: Autoxidation of BH4 in the culture medium.
-
Solution: Implement strategies to stabilize BH4. This includes the addition of antioxidants directly to the culture medium and ensuring the use of high-quality reagents.
Problem: High background signal or variability in assays measuring BH4-dependent enzyme activity.
-
Possible Cause: Formation of oxidized pterins (like BH2) which can have inhibitory or confounding effects. The ratio of BH4 to BH2 is a critical determinant of enzyme coupling and function.[1]
-
Solution: In addition to stabilizing BH4 in the medium, it is crucial to accurately quantify the levels of both BH4 and BH2 in your cell lysates to determine the BH4/BH2 ratio. This can be achieved using techniques like HPLC with electrochemical detection.
Problem: Difficulty in achieving desired intracellular BH4 concentrations.
-
Possible Cause: Rapid oxidation of exogenous BH4 upon addition to culture medium and inefficient cellular uptake. Cells may take up BH4, oxidize it to BH2, and then preferentially release the oxidized form.[2]
-
Solution: Consider using a more stable, cell-permeable precursor of BH4, such as sepiapterin. Sepiapterin is taken up by cells and then converted to BH4 intracellularly through the salvage pathway. Also, ensure that the cellular machinery for BH4 recycling, particularly the enzyme dihydrofolate reductase (DHFR), is functional.
Frequently Asked Questions (FAQs)
Q1: What is BH4 autoxidation and why is it a problem in cell culture?
Tetrahydrothis compound (BH4) is a critical cofactor for several key enzymes, including nitric oxide synthases (NOS) and aromatic amino acid hydroxylases. In its reduced form, BH4 is essential for the catalytic activity of these enzymes. However, BH4 is highly unstable in aqueous solutions at neutral pH, such as cell culture media, and readily undergoes autoxidation. This process involves the spontaneous reaction of BH4 with molecular oxygen, leading to the formation of 7,8-dihydrothis compound (BH2) and other oxidized pterins. This is problematic because BH2 does not have cofactor activity and can even act as a competitive inhibitor of BH4, leading to enzyme "uncoupling" and the production of reactive oxygen species (ROS) instead of the desired product (e.g., nitric oxide).
Q2: What are the main strategies to prevent BH4 autoxidation in my cell culture experiments?
The primary strategies to minimize BH4 autoxidation in cell culture involve the use of antioxidants and metal chelators.
-
Antioxidants: Compounds like L-ascorbic acid (Vitamin C) and dithiothreitol (B142953) (DTE) can be added to the culture medium to scavenge reactive oxygen species and help maintain BH4 in its reduced state.[3]
-
Metal Chelators: Transition metals, such as iron, can catalyze the oxidation of BH4. Including a metal chelator like desferrioxamine (DFO) in the culture medium can help to sequester these metals and reduce the rate of BH4 autoxidation.[4]
Q3: What concentrations of antioxidants should I use to stabilize BH4?
The optimal concentration of antioxidants can vary depending on the specific experimental conditions. However, based on published data, the following concentrations can be used as a starting point:
| Antioxidant/Chelator | Recommended Concentration Range | Notes |
| L-Ascorbic Acid (Vitamin C) | 100 µM - 3 mM | A concentration of 3 mM has been shown to provide almost complete stabilization of 25 µM BH4 in solution.[3] |
| Dithiothreitol (DTE) | 100 µM - 1 mM | Often used during sample preparation for BH4 analysis to prevent post-lysis oxidation.[1] |
| Desferrioxamine (DFO) | 10 µM - 100 µM | An iron chelator that can stabilize BH4 in the culture medium.[4] |
Q4: How can I measure the levels of BH4 and its oxidized forms in my cells?
High-Performance Liquid Chromatography (HPLC) with electrochemical detection (ECD) is the gold standard for the simultaneous quantification of BH4 and its oxidized forms (BH2 and this compound). This method allows for the determination of the BH4/BH2 ratio, which is a key indicator of the cellular redox state and the bioavailability of active BH4.
Experimental Protocols
Detailed Methodology for Quantification of BH4 and BH2 by HPLC-ECD
This protocol provides a general framework for the analysis of biopterins in cell lysates. Optimization may be required for specific cell types and experimental conditions.
1. Sample Preparation (Cell Lysis)
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in an acidic extraction buffer to stabilize BH4. A common extraction buffer is 0.1 M phosphoric acid containing 1 mM dithiothreitol (DTE) and 100 µM EDTA.
-
Immediately after lysis, centrifuge the samples at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C to pellet cellular debris.
-
Carefully collect the supernatant for HPLC analysis. It is crucial to keep the samples on ice and protected from light throughout the procedure to minimize artefactual oxidation.
2. HPLC-ECD Analysis
-
HPLC System: A standard HPLC system equipped with a C18 reverse-phase column is typically used.
-
Mobile Phase: A common mobile phase is a buffer solution (e.g., 50 mM sodium acetate, 5 mM citric acid) containing a chelating agent (e.g., 48 µM EDTA) and a reducing agent (e.g., 160 µM DTE), with the pH adjusted to be acidic (e.g., pH 5.2).[5]
-
Electrochemical Detector: The detector is equipped with a dual-electrode analytical cell. The first electrode is set at a low potential (e.g., -150 mV) to reduce any oxidized biopterins, while the second electrode is set at a higher potential (e.g., +550 mV) to oxidize and detect the reduced biopterins.
-
Quantification: The concentrations of BH4 and BH2 in the samples are determined by comparing the peak areas to those of known standards.
Visualizations
Caption: A troubleshooting workflow for addressing inconsistent experimental results when using BH4.
References
- 1. Diagnosis, classification, and genetics of phenylketonuria and tetrahydrothis compound (BH4) deficiencies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ahajournals.org [ahajournals.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Dihydrofolate reductase protects endothelial nitric oxide synthase from uncoupling in tetrahydrothis compound deficiency - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing Tetrahydrobiopterin (BH4) with Antioxidants
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments involving the stabilization of tetrahydrobiopterin (B1682763) (BH4) with antioxidants.
Frequently Asked Questions (FAQs)
Q1: Why is my BH4 solution degrading so quickly?
A1: Tetrahydrothis compound (BH4) is highly susceptible to auto-oxidation, especially at physiological pH and in the presence of molecular oxygen.[1][2] This inherent instability can lead to rapid degradation of your BH4 solutions, compromising experimental results. The oxidation process converts BH4 into dihydrothis compound (BH2) and other oxidized species, which are inactive as a cofactor for enzymes like nitric oxide synthase (NOS).[3][4] In fact, overnight storage of BH4 standard solutions at room temperature in HCl without antioxidants can lead to a complete loss of BH4.[5][6]
Q2: What are the most effective antioxidants for stabilizing BH4 in my experiments?
A2: L-ascorbic acid (Vitamin C) and dithioerythritol (B556865) (DTE) are commonly used and effective antioxidants for stabilizing BH4.[7][8] Ascorbic acid has been shown to inhibit BH4 auto-oxidation in a concentration-dependent manner.[7] DTE is also frequently used, particularly in plasma and tissue samples, to prevent BH4 oxidation during storage and analysis.[8][9] The choice between them may depend on the specific experimental conditions and cell or tissue type.
Q3: Can I use other antioxidants besides ascorbic acid and DTE?
A3: Yes, other antioxidants and stabilizing agents can be used. N-acetyl cysteine (NAC) has been shown to increase the BH4/BH2 ratio and prevent NOS uncoupling in diabetic rat hearts.[10] Folate can also enhance BH4 bioavailability by chemically stabilizing it or scavenging reactive oxygen species.[11][12] Additionally, the metal chelator diethylenetriaminepentaacetic acid (DTPA) is often used in combination with antioxidants to stabilize BH4 standards, as metal ions can catalyze oxidation.[5][6]
Q4: How does ascorbic acid stabilize BH4?
A4: Ascorbic acid chemically stabilizes BH4 primarily by reducing the quinonoid-BH2 (qBH2), an intermediate product of BH4 auto-oxidation, back to its fully reduced, active BH4 form.[7] This reductive reversal of the auto-oxidation process helps to maintain the intracellular levels of BH4.[7]
Q5: What is "eNOS uncoupling" and how does BH4 stabilization relate to it?
A5: "eNOS uncoupling" is a dysfunctional state of endothelial nitric oxide synthase (eNOS) that occurs when BH4 levels are insufficient.[3][13] In this state, eNOS produces superoxide (B77818) radicals (O2•−) instead of nitric oxide (NO).[4][14] This switch is detrimental as it increases oxidative stress.[3] By stabilizing BH4 and maintaining an adequate BH4/BH2 ratio, antioxidants prevent eNOS uncoupling, thereby ensuring continued NO production and mitigating oxidative damage.[10][13]
Troubleshooting Guides
Problem: Inconsistent results in experiments involving BH4.
-
Possible Cause: Degradation of BH4 stock solution.
-
Troubleshooting Steps:
-
Always prepare fresh BH4 solutions. Avoid storing BH4 solutions for extended periods, even when frozen.
-
Use an antioxidant in your solvent. Dissolve BH4 in a solution containing an antioxidant like L-ascorbic acid or DTE. For standard solutions, addition of 1,4-dithioerythritol (DTE) and diethylenetriaminepentaacetic acid (DTPA) to HCl has been shown to be effective.[5][6]
-
Store stock solutions appropriately. If short-term storage is unavoidable, store aliquots at -80°C in the presence of antioxidants.[8] However, be aware that some loss of BH4 can still occur over weeks even at -80°C.[9]
-
Verify BH4 concentration. Before critical experiments, consider verifying the concentration of your BH4 solution using methods like HPLC with electrochemical detection.
-
Problem: Low BH4 levels detected in tissue or cell samples.
-
Possible Cause: Oxidation of BH4 during sample collection, processing, or storage.
-
Troubleshooting Steps:
-
Rapidly process samples. Minimize the time between sample collection and stabilization. Perform procedures on ice to reduce the rate of oxidation.
-
Use antioxidants during homogenization. Homogenize tissues in a buffer containing antioxidants such as DTE (e.g., 1 mmol/L) to prevent oxidation.[8]
-
Properly store samples. For long-term storage, snap-freeze samples in liquid nitrogen and store them at -80°C. Plasma samples for BH4 quantification should be collected and stored in the presence of an antioxidant like DTE.[8]
-
Problem: Suspected eNOS uncoupling in your experimental model.
-
Possible Cause: Insufficient intracellular BH4 levels leading to increased superoxide production by eNOS.
-
Troubleshooting Steps:
-
Measure the BH4/BH2 ratio. A decreased BH4/BH2 ratio is an indicator of oxidative stress and a potential cause of eNOS uncoupling.[3]
-
Supplement with BH4 and antioxidants. Treat cells or tissues with exogenous BH4 along with an antioxidant like ascorbic acid to see if it restores normal eNOS function (i.e., increases NO production and decreases superoxide).[7][11]
-
Quantitative Data Summary
Table 1: Efficacy of Ascorbic Acid in Stabilizing BH4
| BH4 Concentration | Ascorbic Acid Concentration | Observation | Reference |
| 25 µmol/L | 3 mmol/L | Almost perfect stabilization of BH4. | [7] |
| 36 µmol/l | 100 µmol/l | Prolonged the half-life of BH4 by 1.4-fold. | [15] |
| 36 µmol/l | 100 µmol/l (with catalase) | Prolonged the half-life of BH4 by 1.85-fold. | [15] |
Table 2: Effect of Antioxidants on BH4 and eNOS Activity
| Antioxidant | Model | Effect | Reference |
| Ascorbic Acid (0.5 mmol/l) | Placental microsomes | Enhanced BH4-stimulated eNOS activity by 1.4-fold. | [7][16] |
| Dithioerythritol (DTE) | Human whole blood/plasma | Attenuated the rapid oxidation of exogenous BH4. | [8] |
| Ascorbic Acid & N-acetyl cysteine (NAC) | Diabetic rat heart | Significantly increased BH4/BH2 ratio. | [10] |
Experimental Protocols
Protocol 1: Spectrophotometric Measurement of BH4 Auto-oxidation
This protocol allows for the monitoring of BH4 oxidation by measuring the decrease in absorbance at a specific wavelength.
Materials:
-
Tetrahydrothis compound (BH4)
-
Tris-HCl buffer (50 mmol/l, pH 7.4)
-
Ascorbic acid (optional, as a stabilizer)
-
Catalase (optional)
-
EDTA (50 µmol/l)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a fresh solution of BH4 in Tris-HCl buffer. A typical starting concentration is 25-36 µmol/l.
-
To study the effect of antioxidants, prepare parallel solutions containing the desired concentration of ascorbic acid.
-
Transfer the solution to a cuvette and place it in the spectrophotometer at a controlled temperature (e.g., 22°C).
-
Monitor the decrease in absorbance at 295 nm over time. This wavelength is characteristic of BH4.[7]
-
If ascorbic acid is present, which also absorbs in the UV range, monitor the absorbance decrease at 305 nm to minimize interference.[7]
-
The concentration of oxidized BH4 can be calculated using a molar extinction coefficient, or changes can be expressed on a percentage basis.[7]
Protocol 2: Preparation of Samples for BH4 Quantification by HPLC-ECD
This protocol outlines the steps for preparing tissue samples to measure BH4 levels, ensuring its stability throughout the process.
Materials:
-
Tissue sample
-
Ice-cold Krebs Henseleit buffer
-
Homogenization buffer containing an antioxidant (e.g., 1 mmol/L DTE) and a metal chelator (e.g., DTPA).
-
Liquid nitrogen
-
Centrifuge
Procedure:
-
Immediately after collection, place the tissue sample in ice-cold Krebs Henseleit buffer.[8]
-
Transfer the tissue to the laboratory on ice as quickly as possible (ideally within 30 minutes).[8]
-
Homogenize the tissue in an appropriate volume of ice-cold homogenization buffer containing DTE and DTPA.
-
Centrifuge the homogenate at a high speed (e.g., 4000 rpm for 5 minutes) at 4°C to pellet cellular debris.[8]
-
Collect the supernatant, which contains the biopterins.
-
Immediately freeze the supernatant in liquid nitrogen and store at -80°C until analysis by HPLC with electrochemical detection (HPLC-ECD).[8]
Visualizations
Caption: Oxidation pathway of BH4 and the stabilizing role of ascorbic acid.
Caption: The role of BH4 in maintaining eNOS coupling and the effect of antioxidants.
References
- 1. Tetrahydrobioterin (BH4) Pathway: From Metabolism to Neuropsychiatry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Critical Role of Tetrahydrothis compound (BH4) Metabolism in Modulating Radiosensitivity: BH4/NOS Axis as an Angel or a Devil - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BH4: Tetrahydrothis compound Synthesis, Recycling, and Genetic SNPs [geneticlifehacks.com]
- 4. pnas.org [pnas.org]
- 5. Measurement of Tetrahydrothis compound in Animal Tissue Samples by HPLC with Electrochemical Detection-Protocol Optimization and Pitfalls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. ahajournals.org [ahajournals.org]
- 9. Measurement of Tetrahydrothis compound in Animal Tissue Samples by HPLC with Electrochemical Detection—Protocol Optimization and Pitfalls [mdpi.com]
- 10. Ascorbic acid and N-acetyl cysteine prevent uncoupling of nitric oxide synthase and increase tolerance to ischemia/reperfusion injury in diabetic rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Vascular Protection by Tetrahydrothis compound: Progress and Therapeutic Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Role of the BH4 Cofactor in Nitric Oxide Synthase Activity and Cancer Progression: Two Sides of the Same Coin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tetrahydrothis compound: Beyond Its Traditional Role as a Cofactor | MDPI [mdpi.com]
- 15. Spectrophotometric analysis of the protective effect of ascorbate against spontaneous oxidation of tetrahydrothis compound in aqueous solution: kinetic characteristics and potentiation by catalase of ascorbate action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Long-Term Storage of Biopterin Standards
This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice for the long-term storage of biopterin standards, focusing on Tetrahydrothis compound (B1682763) (BH4), to ensure their stability and integrity in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid Tetrahydrothis compound (BH4) standards?
For long-term stability, solid BH4 should be stored at -20°C, protected from light, and kept in a desiccated environment.[1] Under these specific conditions, the product is reported to be stable for up to three years.[1] BH4 is highly hygroscopic and readily reacts with oxygen, making proper storage critical.[1][2]
Q2: How does storage temperature affect the shelf-life of solid BH4?
The stability of solid BH4 is highly dependent on the storage temperature. Lower temperatures significantly extend its shelf-life.
Q3: My solid BH4 standard has turned slightly yellow. Can I still use it?
A slight yellowing of the solid standard can occur over time, especially if stored at room temperature.[2] This indicates some level of oxidation. While it may still contain a high percentage of BH4 (e.g., 99% after 2 months at room temperature), it is a sign of degradation.[2] If dark yellow spots are visible, the standard has significantly degraded and should be handled accordingly.[2] For applications requiring high purity, using a new, unoxidized standard is recommended.
Q4: What are the primary factors that cause BH4 degradation?
The main factors leading to the degradation of BH4 are:
-
Oxygen: BH4 readily auto-oxidizes, especially in neutral and alkaline solutions.[1]
-
Temperature: Higher temperatures accelerate the rate of degradation.[1][3] Storing BH4 standards at room temperature overnight without antioxidants can lead to a complete loss of the compound.[3]
-
Light: BH4 should be protected from light to prevent photodegradation.[1]
-
pH: BH4 is more stable in acidic conditions.[1] In neutral or alkaline buffers, its half-life is significantly reduced.[1] For instance, the half-life in a pH 6.8 phosphate (B84403) buffer at room temperature is approximately 16 minutes.[1]
-
Moisture: BH4 is very hygroscopic, and moisture can facilitate degradation.[1][2]
Q5: How should I prepare and store BH4 stock solutions?
To ensure the stability of BH4 solutions, follow these guidelines:
-
Solvent: For maximum stability, dissolve BH4 in an acidic solution, such as 0.1 N HCl.[1] Solutions in 0.1 N HCl are stable for several weeks when stored at -20°C.[1]
-
Antioxidants: The addition of antioxidants is crucial for preventing oxidation. A combination of 1,4-dithioerythritol (DTE) and diethylenetriaminepentaacetic acid (DTPA) has been shown to effectively stabilize BH4 solutions at all temperatures.[3][4] L-ascorbic acid also provides excellent protection against auto-oxidation.[5][6]
-
Storage: Prepared solutions should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -80°C for long-term use.[3] Even with stabilizers, a loss of up to 20% can occur over several weeks at -80°C.[3]
Troubleshooting Guide
Problem: My analytical results show significantly lower BH4 concentrations than expected.
| Possible Cause | Troubleshooting Steps |
| Degradation of Solid Standard | 1. Verify the storage conditions of your solid standard (temperature, desiccation, light protection).[1] 2. Check the expiration date and appearance of the powder. Discard if it shows dark yellow spots.[2] 3. Prepare a fresh solution from a new vial of the standard. |
| Instability of Stock Solution | 1. Confirm that the stock solution was prepared in an acidic solvent (e.g., 0.1 N HCl) and contains antioxidants like DTE and DTPA.[1][3] 2. Ensure the stock solution was stored at -80°C and protected from light. 3. Avoid multiple freeze-thaw cycles by using single-use aliquots. Prepare a fresh stock solution if degradation is suspected. |
| Degradation During Sample Preparation | 1. Minimize the time the sample is at room temperature. BH4 in biological samples can be completely lost within 3.5 hours at room temperature.[4] 2. Perform all steps on ice. 3. Ensure that antioxidants and metal chelators (e.g., DTE, DTPA) are added immediately upon sample collection or thawing to prevent oxidation.[3][4][7] |
| Incorrect Analytical Method | 1. Verify that your analytical method (e.g., HPLC-ECD, LC-MS/MS) is validated for BH4 quantification.[8][9] 2. Check for co-eluting peaks or matrix effects that may interfere with detection. 3. Ensure the mobile phase composition and pH are optimized for pterin (B48896) stability and separation.[10] |
Problem: I am observing a high background signal or unexpected peaks in my chromatogram.
| Possible Cause | Troubleshooting Steps |
| Formation of Oxidation Products | 1. The primary oxidation product of BH4 is 7,8-dihydrothis compound (BH2).[1] Other degradation products like 7,8-dihydropterin (B103510) may also form depending on the buffer system.[1] 2. Improve sample handling and storage by adding antioxidants and minimizing exposure to oxygen and room temperature.[3] |
| Contamination | 1. Ensure all glassware and reagents are clean and free of contaminants. 2. Filter all solutions and samples before analysis. |
| Mobile Phase Issues | 1. Prepare fresh mobile phase daily. 2. Degas the mobile phase to prevent oxygen introduction, which can cause on-column oxidation of BH4.[4] |
Data Presentation: Stability of this compound Standards
Table 1: Shelf-Life of Solid Tetrahydrothis compound (BH4) at Various Temperatures
| Storage Condition | Shelf-Life | Observations |
| -20°C or lower (desiccated, dark) | > 3 years | Optimal for long-term storage.[1][2] |
| Refrigerator Freezer (~ -15°C) | 18 months | Suitable for intermediate-term storage.[2] |
| Refrigerator (2-8°C) | 4 months | Short-term storage only.[2] |
| Room Temperature (~25°C) | 2 months | Not recommended; gradual yellowing occurs.[2] |
Table 2: Stability of Tetrahydrothis compound (BH4) in Solution
| Solution Composition & Conditions | Stability / Half-Life | Reference |
| 0.1 N HCl at -20°C | Stable for several weeks | [1] |
| 0.1 M Phosphate Buffer (pH 6.8) at Room Temp. | Half-life of ~16 minutes; completely destroyed in 90 minutes | [1] |
| HCl at Room Temperature (overnight, no antioxidants) | Complete loss of BH4, formation of BH2 | [3] |
| HCl at 4°C (no antioxidants) | Appreciable degradation after 1-2 weeks | [3] |
| Cerebrospinal Fluid (CSF) at Room Temp. | 100% loss within 3.5 hours | [4] |
| CSF with DTE & DTPA at -70°C | Stable for 6 months | [4] |
| CSF with DTE & DTPA at 4°C | Stable for up to 5 hours | [4] |
Experimental Protocols
Protocol 1: Preparation of Stabilized BH4 Stock Solution
This protocol describes the preparation of a 1 mM BH4 stock solution in an acidic, antioxidant-fortified buffer.
-
Preparation of Buffer: Prepare a solution of 0.1 N Hydrochloric Acid (HCl) containing 1 mM 1,4-dithioerythritol (DTE) and 1 mM diethylenetriaminepentaacetic acid (DTPA).[3] Degas the solution by bubbling with nitrogen or helium for 15-20 minutes to remove dissolved oxygen.
-
Weighing BH4: Allow the vial of solid BH4 dihydrochloride (B599025) to equilibrate to room temperature for at least 20 minutes before opening to prevent moisture condensation.[11] In a low-light environment, weigh the required amount of BH4 powder.
-
Dissolution: Immediately dissolve the weighed BH4 in the prepared, deoxygenated HCl/DTE/DTPA buffer to achieve a final concentration of 1 mM. Gently vortex to mix until fully dissolved.
-
Aliquoting and Storage: Dispense the stock solution into single-use, light-protecting microcentrifuge tubes. Immediately flash-freeze the aliquots and store them at -80°C.
Protocol 2: Sample Preparation for BH4 Analysis from Biological Matrices
This protocol outlines a general procedure for stabilizing and extracting BH4 from tissues or cells for analysis.
-
Homogenization Buffer: Prepare a homogenization buffer consisting of an acidic solution (e.g., 0.2 M Trichloroacetic Acid - TCA) containing a cocktail of antioxidants (e.g., 1 mM DTE and 1 mM DTPA).[7][9] Keep the buffer on ice.
-
Sample Collection: Collect tissue or cell samples and immediately flash-freeze them in liquid nitrogen to halt metabolic activity. Store at -80°C until processing.
-
Homogenization: On ice, add the frozen sample to the pre-chilled homogenization buffer. Homogenize quickly using a suitable method (e.g., sonication, tissue grinder). The acid serves to precipitate proteins and stabilize the pterins.[9]
-
Centrifugation: Centrifuge the homogenate at high speed (e.g., 10,000 x g for 10 minutes at 4°C) to pellet the precipitated proteins and cell debris.
-
Supernatant Collection: Carefully collect the supernatant, which contains the pterins.
-
Analysis: The supernatant can be directly analyzed by LC-MS/MS or HPLC.[8][9] If necessary, filter the supernatant through a 0.22 µm syringe filter before injection. The analysis should be performed as soon as possible after preparation.
Mandatory Visualizations
Caption: Degradation pathway of Tetrahydrothis compound (BH4).
Caption: Recommended workflow for preparing and storing BH4 standards.
Caption: Troubleshooting flowchart for unexpected analytical results.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Genetic counseling center ,Taipei veterans general hospital - BH4 [wd.vghtpe.gov.tw]
- 3. mdpi.com [mdpi.com]
- 4. Direct analysis of tetrahydrothis compound in cerebrospinal fluid by high-performance liquid chromatography with redox electrochemistry: prevention of autoxidation during storage and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Chemical stabilization of tetrahydrothis compound by L-ascorbic acid: contribution to placental endothelial nitric oxide synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinetics of acid-induced degradation of tetra- and dihydrothis compound in relation to their relevance as biomarkers of endothelial function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Simultaneous quantification of tetrahydrothis compound, dihydrothis compound, and this compound by liquid chromatography coupled electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Simultaneous Determination of All Forms of this compound and Neopterin in Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Measurement of Tetrahydrobiopterin (BH4)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the accurate measurement of tetrahydrobiopterin (B1682763) (BH4), particularly in the presence of ascorbate (B8700270).
Troubleshooting Guide
Issue: Inaccurate or Falsely Elevated BH4 Readings
High concentrations of ascorbate (Vitamin C) are a common source of interference in BH4 measurement, especially when using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD). Ascorbate can co-elute with BH4, leading to an overestimation of BH4 levels.[1][2][3]
Solution:
-
Optimize HPLC Mobile Phase pH: The most effective way to resolve the co-elution of BH4 and ascorbate is to adjust the pH of the mobile phase.[1][2] Increasing the pH to approximately 4.5 has been shown to successfully separate the ascorbate and BH4 peaks.[1][2]
-
Adjust Electrochemical Detector Potentials: Utilize different electrode potentials for the selective detection of BH4. For instance, BH4 can be detected at a lower potential (e.g., 0 mV), while its oxidized form, dihydrothis compound (BH2), can be detected at a higher potential (e.g., 280 mV).[1]
-
Sample Preparation: To minimize the impact of ascorbate interference, consider incorporating ascorbic acid inhibiting agents into your sample preparation protocol.[4]
Issue: Degradation of BH4 Standards and Samples
BH4 is highly unstable and prone to auto-oxidation, which can lead to underestimation of its concentration.[5][6]
Solution:
-
Use of Antioxidants and Chelators: Stabilize BH4 standards and samples by adding antioxidants such as 1,4-dithioerythritol (DTE) and metal chelators like diethylenetriaminepentaacetic acid (DTPA) to your solutions.[1][2][7]
-
Maintain Acidic Conditions: Prepare and store BH4 stock solutions in an acidic medium, such as 0.1 mmol/l HCl, to improve stability.[1][2][5]
-
Proper Storage: Store BH4 standard solutions at low temperatures (-80°C) to prevent degradation.[1][3] Overnight storage at room temperature without antioxidants can lead to the complete loss of BH4.[1][2][3][7]
Frequently Asked Questions (FAQs)
Q1: Why is ascorbate a problem in BH4 measurement?
A1: Ascorbate can interfere with BH4 measurement, particularly in HPLC-ECD methods, because it can have a similar retention time and co-elute with BH4.[1][2] This leads to a single, combined peak, resulting in falsely high measurements of BH4. This is especially problematic in biological samples where ascorbate is abundant.[2]
Q2: Can ascorbate also be beneficial for BH4 measurement?
A2: Yes, paradoxically, ascorbate can also be beneficial. It is a potent antioxidant that chemically stabilizes BH4 by preventing its auto-oxidation.[5][6] Ascorbate can reduce the oxidized form of BH4, quinonoid-dihydrothis compound (qBH2), back to its active BH4 form.[5] This stabilizing effect is concentration-dependent.[5]
Q3: What is the optimal pH for the mobile phase to separate BH4 and ascorbate?
A3: An optimized HPLC protocol using a mobile phase with a pH of 4.5 has been demonstrated to effectively separate the BH4 signal from the interfering ascorbate peak.[1][2]
Q4: What are the recommended storage conditions for BH4 standards?
A4: BH4 standards should be prepared in an acidic solution (e.g., 100 µM HCl) containing antioxidants (e.g., 1 mM DTE) and a metal chelator (e.g., 1 mM DTPA).[1][2][7] For long-term storage, aliquots should be kept at -80°C.[1] Even at 4°C, significant degradation can occur within a week if only dissolved in HCl.[1]
Q5: How does ascorbate stabilize BH4?
A5: Ascorbate stabilizes BH4 through its antioxidant properties. BH4 auto-oxidation produces reactive oxygen species (ROS) like hydrogen peroxide (H2O2) and results in the formation of qBH2.[5][6] Ascorbate can scavenge these ROS and, more importantly, can directly reduce qBH2 back to BH4, thus preserving the active cofactor pool.[5]
Experimental Protocols
Optimized HPLC-ECD Method for BH4 Measurement with Ascorbate Separation
This protocol is adapted from a method optimized for the separation of BH4 and ascorbate in biological samples.[1][2]
1. Sample Preparation:
- Immediately after collection, wash tissues in an ice-cold homogenization solution (50 mM potassium phosphate (B84403) buffer pH 2.6 with 1 mM DTE and 1 mM DTPA).[1]
- Homogenize the tissue in the same buffer.
- Centrifuge the homogenate and collect the supernatant for analysis.
2. Standard Preparation:
- Prepare BH4 and BH2 standard stock solutions in 100 µM HCl.[1][3]
- For working standards, include 1 mM DTE and 1 mM DTPA to ensure stability.[1][2][7]
3. HPLC-ECD Conditions:
- Mobile Phase: 50 mM potassium phosphate, pH adjusted to 4.5.[1][2]
- Flow Rate: 1 mL/min.[2]
- Injection Volume: 20 µL.[1]
- Electrochemical Detection Potentials:
- BH4: 0 mV[1]
- BH2: +150 mV or +280 mV[1][2]
Data Presentation
Table 1: HPLC-ECD Parameters for BH4 and Ascorbate Separation
| Parameter | Protocol A (Co-elution) | Protocol B (Optimized Separation) |
| Mobile Phase | 50 mM potassium phosphate, pH 2.6, with 0.1 mM DTE and 0.1 mM DTPA | 50 mM potassium phosphate, pH 4.5 |
| Flow Rate | 0.7 mL/min | 1 mL/min |
| BH4 Retention Time | ~5.3 min (co-elutes with ascorbate) | ~4.6 min |
| BH2 Retention Time | ~9.2 min | ~6.9 min |
| Reference | [1] | [1][2] |
Table 2: Effect of Ascorbate on BH4 Stability
| Ascorbate Concentration | BH4 Stabilization Effect | Reference |
| 100 µmol/l | Prolongs the half-life of 36 µmol/l BH4 by 1.4-fold | [8] |
| 3 mmol/l | Provides almost complete stabilization of 25 µmol/l BH4 | [5] |
Visualizations
Caption: Optimized workflow for accurate BH4 measurement.
Caption: Chemical interaction between ascorbate and BH4.
References
- 1. Measurement of Tetrahydrothis compound in Animal Tissue Samples by HPLC with Electrochemical Detection—Protocol Optimization and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of Tetrahydrothis compound in Animal Tissue Samples by HPLC with Electrochemical Detection—Protocol Optimization and Pitfalls [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. optimaldx.com [optimaldx.com]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Measurement of Tetrahydrothis compound in Animal Tissue Samples by HPLC with Electrochemical Detection-Protocol Optimization and Pitfalls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Spectrophotometric analysis of the protective effect of ascorbate against spontaneous oxidation of tetrahydrothis compound in aqueous solution: kinetic characteristics and potentiation by catalase of ascorbate action - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Postcolumn Coulometric Oxidation for Pterin Analysis
Welcome to the Technical Support Center for pterin (B48896) analysis using postcolumn coulometric oxidation. This resource is tailored for researchers, scientists, and drug development professionals to provide clear and actionable guidance on method optimization and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of postcolumn coulometric oxidation in pterin analysis?
A1: Postcolumn coulometric oxidation is employed to convert non-fluorescent dihydropterins into their highly fluorescent oxidized forms. This allows for their sensitive detection by a fluorescence detector placed downstream. This technique is often used in conjunction with an upstream electrochemical detector for the direct measurement of tetrahydrobiopterin (B1682763) (BH4).
Q2: I am not seeing a signal for my dihydropterin standards after the postcolumn oxidation. What are the initial checks I should perform?
A2: First, verify that the coulometric oxidation cell is turned on and that the applied potential is set correctly. Ensure all cable connections to the cell are secure. Check that the mobile phase is flowing through the cell and that there are no leaks. Confirm that your fluorescence detector is on, with the correct excitation and emission wavelengths selected for the oxidized pterin of interest.
Q3: Can I use the same coulometric cell for both pre-column sample cleanup and postcolumn oxidation?
A3: While technically possible, it is not recommended. A guard cell is often used upstream of the injector to oxidize any contaminants in the mobile phase. The postcolumn oxidation cell has a specific function—to oxidize the analytes after separation—and its performance can be compromised by the high contaminant load of a guard cell. Using dedicated cells for each purpose is best practice.
Troubleshooting Guides
Issue 1: Low or No Signal for Dihydropterins
Symptoms:
-
Reduced or absent peaks for dihydropterin standards or samples.
-
High signal-to-noise ratio for dihydropterin peaks.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incomplete Coulometric Oxidation | 1. Increase Oxidation Potential: Gradually increase the applied potential to the coulometric cell in increments of 50-100 mV and observe the effect on the peak area of a dihydropterin standard. Be cautious not to set the potential excessively high, as this can increase baseline noise. 2. Decrease Flow Rate: A lower flow rate increases the residence time of the analyte in the coulometric cell, allowing for more complete oxidation. Test a lower flow rate to see if the signal improves. 3. Check for Electrode Fouling: The surface of the porous graphite (B72142) electrode can become contaminated over time, reducing its efficiency. Follow the electrode cleaning protocol outlined in the "Experimental Protocols" section. |
| Fluorescence Detector Issue | 1. Verify Wavelengths: Ensure the excitation and emission wavelengths on the fluorescence detector are correctly set for the oxidized pterin. 2. Check Lamp Status: Check the fluorescence detector's lamp for age and performance. An old or failing lamp will result in decreased sensitivity. |
| Mobile Phase Incompatibility | Check Mobile Phase Composition: Certain mobile phase components can quench fluorescence or interfere with the oxidation process. Ensure your mobile phase is compatible with postcolumn oxidation and fluorescence detection. |
A troubleshooting workflow for low or no signal is presented below.
Pterin Analysis Technical Support Center: Enhancing Chromatographic Resolution
Welcome to the technical support center for pterin (B48896) analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the resolution of different pterin species in your chromatographic experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic analysis of pterins.
Q1: Why am I observing poor peak shapes (e.g., tailing, fronting, or broad peaks) in my chromatogram?
A1: Poor peak shape can arise from several factors related to your column, mobile phase, or sample. Here are some troubleshooting steps:
-
Column Overload: Injecting a sample that is too concentrated can lead to peak fronting. Consider diluting your sample or reducing the injection volume.[1]
-
Secondary Interactions: Peak tailing can result from unintended interactions between the pterin analytes and the stationary phase.[1] To mitigate this, you can try:
-
Adjusting Mobile Phase pH: The pH of the mobile phase can significantly impact the ionization state of pterins and silanol (B1196071) groups on the column, affecting peak shape.[2][3] Experiment with slight adjustments to the mobile phase pH.
-
Using an Ion-Pairing Reagent: For charged pterin species, adding an ion-pairing reagent like octanesulfonic acid (OSA) to the mobile phase can improve peak symmetry.[2][4]
-
-
Column Contamination or Degradation: Over time, columns can become contaminated or the stationary phase can degrade, leading to poor peak shapes.[3] Try flushing the column with a strong solvent or, if the problem persists, replace the column.
-
Incompatible Sample Solvent: If your sample is dissolved in a solvent significantly stronger than your mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.[5]
Q2: My retention times are drifting or inconsistent between runs. What could be the cause?
A2: Fluctuations in retention time can compromise the reliability of your results. Potential causes include:
-
Inadequate Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before each injection. Insufficient equilibration can lead to shifting retention times, especially at the beginning of a run sequence.[6]
-
Mobile Phase Composition Changes:
-
Evaporation: Volatile organic solvents in the mobile phase can evaporate over time, altering its composition and affecting retention. Prepare fresh mobile phase daily and keep reservoirs covered.
-
Inaccurate Mixing: If you are using an online mixer, ensure it is functioning correctly. Hand-mixing the mobile phase can help diagnose this issue.[6][7]
-
-
Temperature Fluctuations: Changes in ambient temperature can affect retention times. Using a thermostatted column oven is crucial for maintaining stable and reproducible chromatography.[6][8][9]
-
Pump Performance Issues: Leaks, worn pump seals, or air bubbles in the pump can lead to inconsistent flow rates and, consequently, variable retention times.[7] Regularly inspect your HPLC system for leaks and degas your mobile phase thoroughly.[1]
Q3: I'm experiencing a noisy or drifting baseline. How can I fix this?
A3: A stable baseline is critical for accurate quantification. Common causes of baseline issues include:
-
Contaminated Mobile Phase or Detector Flow Cell: Always use high-purity, HPLC-grade solvents and filter your mobile phase to remove particulates.[1] If the baseline is still noisy, flushing the detector flow cell may be necessary.
-
Air Bubbles in the System: Air bubbles passing through the detector will cause significant baseline noise.[1] Ensure your mobile phase is properly degassed.
-
Detector Lamp Issues: An aging or failing detector lamp can result in an unstable baseline. Check the lamp's usage hours and replace it if necessary.[6]
-
Column Bleed: At elevated temperatures or with aggressive mobile phases, the stationary phase can "bleed" from the column, causing a drifting baseline. Ensure your operating conditions are within the column's recommended limits.
Frequently Asked Questions (FAQs)
Q1: Which type of chromatography column is best for separating pterin species?
A1: The optimal column depends on the specific pterins you are analyzing and their physicochemical properties. Several types of columns have been successfully used for pterin separation:
-
Reversed-Phase (RP) C18 and C8 Columns: These are the most commonly used columns for pterin analysis.[2][10] They separate compounds based on hydrophobicity. C18 columns offer higher retention for nonpolar compounds, while C8 columns have slightly less retention.
-
Hydrophilic Interaction Liquid Chromatography (HILIC) Columns: HILIC columns, such as those with diol-bonded phases, are effective for separating polar pterin species that have low retention on traditional reversed-phase columns.[2][10]
-
Phenyl-Hexyl Columns: These columns provide alternative selectivity based on pi-pi interactions and can be useful for separating aromatic pterin compounds.[2]
Q2: How does mobile phase pH affect the resolution of pterins?
A2: The pH of the mobile phase is a critical parameter for optimizing pterin separation. Pterins contain acidic and basic functional groups, and their ionization state is pH-dependent. Adjusting the pH can alter their hydrophobicity and interaction with the stationary phase, thereby changing their retention times and improving resolution.[2][3] For example, using an acidified mobile phase can improve the peak shape and retention of certain pterins.[11] It is essential to operate within the stable pH range of your chosen column.
Q3: What is the role of an ion-pairing reagent in pterin analysis?
A3: Ion-pairing reagents are used in reversed-phase chromatography to increase the retention of ionic or highly polar analytes like some pterins.[2] These reagents, such as octanesulfonic acid (OSA), contain a hydrophobic alkyl chain and an ionic group. The ionic group pairs with the charged analyte, and the hydrophobic chain interacts with the reversed-phase stationary phase, leading to increased retention and often improved peak shape.[4]
Q4: I am analyzing reduced pterins like tetrahydrobiopterin (B1682763) (BH4). What special precautions should I take?
A4: Reduced pterins are highly susceptible to oxidation.[1] To ensure accurate analysis, the following precautions are crucial:
-
Minimize Air Exposure: Handle samples quickly and minimize their exposure to air during collection and preparation.
-
Use Antioxidants: Adding antioxidants like dithiothreitol (B142953) (DTT) or ascorbic acid to your samples and mobile phase can help prevent the oxidation of reduced pterins.[1][4]
-
Control pH: The stability of reduced pterins is also pH-dependent. Maintaining a consistent and appropriate pH throughout the analysis is vital.[1]
-
Sample Storage: Immediately freeze samples after collection and store them at -80°C for long-term stability.[5] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[5]
Experimental Protocols & Data
Table 1: Example HPLC Conditions for Pterin Separation
| Parameter | Method 1: Reversed-Phase | Method 2: HILIC |
| Column | C8 RP, 5 µm | Luna HILIC, 5 µm |
| Mobile Phase A | 10 mM Phosphoric Buffer, pH 7.0 | Acetonitrile |
| Mobile Phase B | Methanol | 10 mM Ammonium Acetate, pH 6.0 |
| Elution | Isocratic: 5% B | Gradient |
| Flow Rate | 0.5 mL/min | 1.0 mL/min |
| Detection | Fluorescence | Fluorescence |
| Reference | Adapted from[10] | Adapted from[10] |
Protocol 1: General Sample Preparation for Pterin Analysis from Urine
-
Sample Collection: Collect urine samples and protect them from light.
-
Stabilization: Immediately add an antioxidant solution (e.g., DTT) to prevent the degradation of reduced pterins.
-
Centrifugation: Centrifuge the sample to remove any particulate matter.
-
Solid-Phase Extraction (SPE): Use an appropriate SPE cartridge to clean up the sample and concentrate the pterins. This step helps to remove interfering substances from the matrix.
-
Elution: Elute the pterins from the SPE cartridge with a suitable solvent.
-
Evaporation and Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase for HPLC analysis.
Visualizations
Caption: A generalized workflow for pterin analysis.
Caption: A logical approach to troubleshooting poor peak resolution.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. HPLC analysis of tetrahydrothis compound and its pteridine derivatives using sequential electrochemical and fluorimetric detection: application to tetrahydrothis compound autoxidation and chemical oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. HPLC Troubleshooting Guide [scioninstruments.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 10. Determination of pterins in urine by HPLC with UV and fluorescent detection using different types of chromatographic stationary phases (HILIC, RP C8, RP C18) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
validation of analytical methods for biopterin quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the validation of analytical methods for biopterin quantification. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Which analytical method is most suitable for quantifying biopterins in biological samples?
A1: The choice of method depends on the specific requirements of your study. High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection (FD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the primary methods. HPLC with Electrochemical Detection (HPLC/ECD) is another direct method.
-
HPLC-FD is a sensitive method, especially for naturally fluorescent oxidized pterins. It often involves a post-column oxidation step to convert reduced, non-fluorescent biopterins into their fluorescent oxidized forms.
-
LC-MS/MS offers excellent selectivity and very high sensitivity, allowing for the detection of trace amounts of biopterins based on specific mass-to-charge ratios. It can also simultaneously measure multiple pterins.
-
HPLC-ECD allows for the direct measurement of reduced forms like tetrahydrothis compound (B1682763) (BH4) and dihydrothis compound (BH2) without derivatization.
Q2: What are the critical steps in sample preparation for this compound analysis to ensure stability?
A2: Tetrahydrothis compound (BH4) is highly susceptible to oxidation. Proper sample handling is crucial for accurate quantification.
-
Antioxidants: Addition of antioxidants like 1,4-dithioerythritol (DTE) or ascorbic acid is essential to prevent the oxidation of BH4.
-
Metal Chelators: Using metal chelators such as diethylenetriaminepentaacetic acid (DTPA) can help stabilize BH4 standards.
-
Temperature: Samples should be kept at low temperatures (e.g., on ice) during processing and stored at -80°C for long-term stability.
-
Light Protection: Collect and process samples in light-protected containers as some pterins are light-sensitive.
-
pH: The stability of biopterins is pH-dependent. Acidic conditions (e.g., using HCl) can help stabilize BH4 and BH2 standard solutions.
Q3: How can I differentiate between the different forms of this compound (BH4, BH2, and this compound)?
A3: Differentiating between this compound forms is a key challenge.
-
Differential Oxidation: This is a common method used with HPLC-FD. It involves two separate iodine oxidation steps under acidic and alkaline conditions to distinguish between BH4 and BH2. However, this indirect method can sometimes underestimate the concentrations of reduced pterins.
-
Direct Detection Methods: HPLC-ECD and LC-MS/MS are direct methods that can separate and quantify BH4, BH2, and this compound in a single run without the need for differential oxidation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no BH4 signal | Oxidation of BH4 during sample collection, storage, or preparation. | Ensure immediate addition of antioxidants (e.g., DTE, ascorbic acid) upon sample collection. Store samples at -80°C. Work with samples on ice and minimize exposure to air and light. |
| Incomplete extraction from the biological matrix. | Optimize the protein precipitation or solid-phase extraction (SPE) method. Ensure complete cell lysis for tissue samples. | |
| Incorrect instrument settings (HPLC-ECD or LC-MS/MS). | Verify the applied potentials for HPLC-ECD are appropriate for BH4 detection. For LC-MS/MS, check the precursor and product ion transitions and collision energies. | |
| High background or interfering peaks | Co-elution of other endogenous compounds. | Optimize the chromatographic separation by adjusting the mobile phase composition, pH, or gradient. Ascorbate, for example, can co-elute with BH4 and interfere with electrochemical detection. |
| Contamination from reagents or labware. | Use high-purity solvents and reagents. Thoroughly clean all labware. | |
| Interference from fluorescent compounds (HPLC-FD). | Use a more selective method like LC-MS/MS if interference is significant. Adjusting the post-column oxidation conditions may also help. | |
| Poor peak shape (tailing or fronting) | Column degradation or contamination. | Use a guard column to protect the analytical column. Flush the column or replace it if necessary. |
| Inappropriate mobile phase pH. | Optimize the mobile phase pH to ensure the analyte is in a suitable ionic state for the column chemistry. | |
| Inconsistent or non-reproducible results | Instability of standards. | Prepare fresh standards regularly and store them under appropriate conditions (acidified, with antioxidants, at low temperature). Check the purity of the standards. |
| Variability in sample preparation. | Standardize the sample preparation protocol and ensure consistency across all samples. Use of an internal standard is highly recommended. | |
| Pipetting errors. | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. |
Data Presentation: Method Validation Parameters
The following tables summarize typical performance characteristics for validated this compound quantification methods.
Table 1: Performance Comparison of Analytical Methods for Pterin Analysis
| Parameter | HPLC with Fluorescence Detection (HPLC-FD) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation by HPLC followed by detection of native fluorescence or fluorescence induced by post-column oxidation. | Separation by LC followed by mass-based detection of precursor and product ions, offering high specificity. |
| Selectivity | Good, but may have interference from other fluorescent compounds. | Excellent, based on specific mass- |
Validation & Comparative
A Comparative Guide to Biopterin Quantification: HPLC-ECD vs. LC-MS/MS
For researchers, scientists, and drug development professionals, the accurate measurement of biopterin and its reduced forms, such as tetrahydrothis compound (B1682763) (BH4), is crucial for understanding various physiological and pathological processes. This guide provides an objective comparison of two prominent analytical techniques used for this purpose: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). We present supporting experimental data, detailed protocols, and workflow visualizations to assist in selecting the most appropriate method for your research needs.
Introduction to this compound and its Significance
Tetrahydrothis compound (BH4) is an essential cofactor for several aromatic amino acid hydroxylases and nitric oxide synthase.[1] Its levels are critical for the synthesis of neurotransmitters like dopamine (B1211576) and serotonin, and for the regulation of vascular tone. Altered this compound metabolism is implicated in a range of disorders, including phenylketonuria (PKU), cardiovascular diseases, and neurodegenerative disorders. Consequently, the precise quantification of this compound and its various redox forms (dihydrothis compound - BH2, and this compound) in biological matrices is of paramount importance.
Principles of Detection
HPLC-ECD relies on the electrochemical properties of biopterins. After chromatographic separation, the analytes pass through an electrochemical cell where a specific potential is applied. BH4 is readily oxidized at a low potential, generating an electrical current that is proportional to its concentration.[2] Dihydrothis compound (BH2) requires a higher potential for oxidation.[3]
LC-MS/MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. Molecules are separated based on their physicochemical properties and then ionized. The mass spectrometer selects the precursor ion of the target analyte, fragments it, and then detects a specific product ion. This multiple reaction monitoring (MRM) provides excellent specificity.[4][5]
Performance Comparison
The choice between HPLC-ECD and LC-MS/MS often depends on the specific requirements of the study, including the need for sensitivity, specificity, and throughput. The following table summarizes the key performance characteristics of both methods based on published data.
| Parameter | HPLC-ECD | LC-MS/MS |
| Principle | Separation by HPLC followed by detection of the current generated by electrochemical oxidation of the analyte.[3] | Separation by LC followed by mass-based detection of precursor and product ions, offering high specificity.[5] |
| Selectivity | Good, but can be susceptible to interference from co-eluting electroactive compounds like ascorbate.[2] | Excellent, based on specific mass-to-charge ratios of precursor and product ions.[5] |
| Sensitivity (Limit of Quantification) | 60 fmol for BH4.[6] | 1 nmol/L for BH4 and BH2.[7] Another method reported a limit of quantification of 1.000 ng/mL for BH4 in human plasma.[4] |
| Linearity | R² > 0.98 for BH4 and BH2 in the concentration range of 25 to 150 µM and 25 to 100 µM, respectively.[8] | R > 0.9990 for BH4 over the concentration range of 1.000–100.000 ng/mL.[4] |
| Precision | Inaccuracy and imprecision were ≤15%.[2] | Within-run and between-run coefficients of variation were <9.52%.[4] |
| Accuracy | Recovery of BH4 was 80% when samples were stored for 24 h in the presence of DTE.[2] | Mean accuracy ranged from 89.55% to 99.41%.[4] |
| Sample Throughput | Moderate. | High, especially with automated sample preparation.[3] |
| Instrumentation Cost | Moderate.[3] | High.[3] |
| Robustness | Generally robust, but electrode fouling can be an issue. | Highly robust and reliable.[4] |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for this compound measurement using HPLC-ECD and LC-MS/MS.
Protocol 1: HPLC-ECD for Tetrahydrothis compound (BH4) in Tissue Samples
This protocol is adapted from a method optimized for tissue samples.[2]
1. Sample Preparation:
-
Excise tissues and immediately freeze in liquid nitrogen.[9]
-
Homogenize the frozen tissue in an acidic solution (e.g., 0.1 M HCl) containing antioxidants and metal chelators like 1,4-dithioerythritol (DTE) and diethylenetriaminepentaacetic acid (DTPA) to stabilize BH4.[1][2]
-
Centrifuge the homogenate to pellet proteins and debris.
-
Filter the supernatant before injection.
2. Chromatographic Separation:
-
HPLC System: A standard HPLC system with a pump, autosampler, and column oven.[8]
-
Column: A reversed-phase C18 column (e.g., Synergi Polar-RP, 4 µm, 80 Å, 4.6 × 250.0 mm).[2]
-
Mobile Phase: Isocratic elution with 50 mM potassium phosphate (B84403) buffer (pH 4.5) containing 0.1 mM DTE and 0.1 mM DTPA.[2]
-
Flow Rate: 0.7 mL/min.[2]
-
Column Temperature: 37 °C.[2]
-
Injection Volume: 20 µL.[2]
3. Electrochemical Detection:
-
Detector: A multi-electrode coulometric detector.[3]
-
Potential Settings: Set the first electrode to a lower potential (e.g., 0 mV) to detect BH4 and a second electrode to a higher potential (e.g., 280 mV) to detect BH2.[2]
Protocol 2: LC-MS/MS for Biopterins in Plasma
This protocol is a representative method for the analysis of biopterins in plasma.[4]
1. Sample Preparation:
-
Collect blood in tubes containing an anticoagulant and an antioxidant (e.g., 0.1% dithioerythritol).[10]
-
Centrifuge to separate plasma.
-
To 200 µL of plasma, add an internal standard (e.g., Metaxalone).[4]
-
Precipitate proteins by adding acetonitrile (B52724), then vortex and centrifuge.[4]
-
Evaporate the supernatant to dryness and reconstitute in the mobile phase.
2. Chromatographic Separation:
-
LC System: A high-performance liquid chromatography system.
-
Column: A cyano column (e.g., Hypurity Cyano).[4]
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and 5mM ammonium (B1175870) acetate (B1210297) buffer.[4]
-
Flow Rate: Typically 0.5 - 1.0 mL/min.[3]
-
Injection Volume: 10 µL.[11]
3. Tandem Mass Spectrometry Detection:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.[7]
-
Ionization Mode: Positive electrospray ionization (ESI+).[4]
-
Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for each this compound species and the internal standard are monitored.
Visualizing the Workflows
The following diagrams illustrate the experimental workflows for both methods.
Choosing the Right Method
The selection of the analytical method should be guided by the specific research question and available resources.
Conclusion
Both HPLC-ECD and LC-MS/MS are powerful techniques for the quantification of this compound and its derivatives. LC-MS/MS offers superior selectivity and is generally more sensitive and suitable for high-throughput applications, making it the method of choice for clinical and pharmacokinetic studies.[4][10] However, HPLC-ECD provides a robust and more cost-effective alternative, particularly for studies where absolute specificity is less critical and potential interferences can be chromatographically resolved.[2] The detailed protocols and comparative data in this guide should aid researchers in making an informed decision based on their specific analytical needs.
References
- 1. Faculty Collaboration Database - Measurement of Tetrahydrothis compound in Animal Tissue Samples by HPLC with Electrochemical Detection-Protocol Optimization and Pitfalls. Antioxidants (Basel) 2022 Jun 16;11(6) [fcd.mcw.edu]
- 2. Measurement of Tetrahydrothis compound in Animal Tissue Samples by HPLC with Electrochemical Detection—Protocol Optimization and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. HPLC analysis of tetrahydrothis compound and its pteridine derivatives using sequential electrochemical and fluorimetric detection: application to tetrahydrothis compound autoxidation and chemical oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simultaneous quantification of tetrahydrothis compound, dihydrothis compound, and this compound by liquid chromatography coupled electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Determination of neopterin and this compound by liquid chromatography coupled to tandem mass spectrometry (LC-M... [protocols.io]
- 10. tandfonline.com [tandfonline.com]
- 11. LC-MS/MS Analysis of Cerebrospinal Fluid Metabolites in the Pterin Biosynthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Sepiapterin Reductase (SPR) Activity Assays: A Comparative Analysis
For researchers, scientists, and drug development professionals, the accurate measurement of sepiapterin (B94604) reductase (SPR) activity is crucial for advancing our understanding of its role in various physiological and pathological processes. This guide provides a comprehensive comparison of key assays used to determine SPR activity, supported by experimental data and detailed protocols to aid in the selection of the most appropriate method for your research needs.
Sepiapterin reductase is a key enzyme in the biosynthesis of tetrahydrobiopterin (B1682763) (BH4), an essential cofactor for several aromatic amino acid hydroxylases and nitric oxide synthases. Dysregulation of SPR activity has been implicated in a range of disorders, including neurotransmitter deficiencies and chronic pain. Consequently, robust and reliable assays for SPR activity are indispensable for basic research, drug discovery, and clinical diagnostics.
This guide compares the established spectrophotometric and HPLC-based assays for direct measurement of SPR enzymatic activity, alongside highly sensitive biomarker quantification methods using LC-MS/MS and an ELISA for protein quantification.
Comparative Analysis of SPR Assay Methodologies
The selection of an appropriate assay for determining SPR activity or its functional consequences depends on the specific research question, available equipment, and the nature of the biological sample. The following table summarizes the key quantitative performance characteristics of four common assay types.
| Assay Type | Principle | Sample Type(s) | Key Performance Metrics | Advantages | Limitations |
| Spectrophotometric Activity Assay | Measures the decrease in absorbance of the substrate sepiapterin at 420 nm as it is converted to dihydrothis compound (BH2) by SPR. | Purified enzyme, cell lysates, tissue homogenates | - | Simple, rapid, and cost-effective. | Lower sensitivity and specificity compared to other methods; potential for interference from other components in the sample that absorb at 420 nm. |
| HPLC-based Activity Assay | The product of the SPR reaction, BH2, is oxidized to the highly fluorescent this compound, which is then quantified by reverse-phase HPLC with fluorescence detection. | Purified enzyme, cell lysates, tissue homogenates | - | Higher sensitivity and specificity than the spectrophotometric assay. | More time-consuming and requires specialized HPLC equipment. |
| LC-MS/MS Biomarker Assay | Quantifies sepiapterin, tetrahydrothis compound (BH4), and dihydrothis compound (BH2) in biological fluids. Elevated sepiapterin is a key biomarker of SPR inhibition or deficiency.[1][2] | Urine, plasma, cerebrospinal fluid (CSF)[1][2][3] | Sensitivity (Urinary Sepiapterin): 70-85%[4][5]Specificity (Urinary Sepiapterin): 82-88%[4][5]LOD (Urinary Pterins): 7-360 pg/mL[1]Linearity (Urinary Pterins): Correlation coefficients >0.98[1]Calibration Range (Plasma Sepiapterin): 0.75-500 ng/mL[6]Analytical Imprecision (Plasma Pterins): <14.4%[3] | High sensitivity and specificity; allows for the simultaneous measurement of multiple pterins, providing a comprehensive view of the BH4 pathway; non-invasive for urine samples.[1][4][5] | Requires sophisticated and expensive LC-MS/MS instrumentation and expertise; measures a downstream consequence of SPR activity, not the enzymatic rate directly. |
| ELISA for SPR Protein Quantification | A sandwich enzyme-linked immunosorbent assay that measures the concentration of the SPR protein. | Tissue homogenates, other biological fluids | Detection Range: 0.32-20 ng/mLSensitivity: 0.103 ng/mLIntra-assay Precision: CV% <8%Inter-assay Precision: CV% <10% | High-throughput and relatively simple to perform; directly measures the amount of SPR enzyme. | Does not provide information on the enzymatic activity of the protein, which can be influenced by post-translational modifications or the presence of inhibitors. |
Signaling Pathway and Experimental Workflows
To visualize the biochemical context and the procedural steps of the discussed assays, the following diagrams are provided.
Caption: The Tetrahydrothis compound (BH4) Biosynthesis Pathway.
Caption: Experimental Workflows for SPR-related Assays.
Detailed Experimental Protocols
The following are generalized protocols for the key assays discussed. It is recommended to optimize these protocols for specific experimental conditions and sample types.
Spectrophotometric Sepiapterin Reductase Activity Assay
This protocol is adapted from methods described in the literature and is suitable for measuring SPR activity in purified enzyme preparations or cleared biological lysates.
Materials:
-
Potassium phosphate (B84403) buffer (100 mM, pH 6.4)
-
NADPH solution (10 mM in buffer)
-
Sepiapterin solution (5 mM in buffer)
-
Microplate reader or spectrophotometer capable of reading at 420 nm
-
96-well UV-transparent microplate or quartz cuvettes
Procedure:
-
Prepare a reaction mixture in each well or cuvette containing:
-
100 µL of 100 mM potassium phosphate buffer (pH 6.4)
-
10 µL of 10 mM NADPH (final concentration 1 mM)
-
2-20 µg of enzyme protein (or lysate equivalent)
-
-
Initiate the reaction by adding 10 µL of 5 mM sepiapterin (final concentration 0.5 mM).
-
Immediately measure the decrease in absorbance at 420 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes at a constant temperature (e.g., 37°C).
-
Calculate the rate of sepiapterin reduction using the molar extinction coefficient of sepiapterin. One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the conversion of 1 µmol of sepiapterin per minute under the specified conditions.
HPLC-based Sepiapterin Reductase Activity Assay
This protocol provides a more sensitive measurement of SPR activity by quantifying the fluorescent product this compound.
Materials:
-
Same reaction components as the spectrophotometric assay.
-
Iodine solution (2% w/v in 4% w/v potassium iodide)
-
Perchloric acid (1 M)
-
Ascorbic acid solution (2% w/v)
-
HPLC system with a C18 reverse-phase column and a fluorescence detector (excitation: 350 nm, emission: 450 nm)
-
Mobile phase (e.g., 5% methanol (B129727) in water)
Procedure:
-
Perform the enzymatic reaction as described in the spectrophotometric assay (steps 1 and 2).
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding 10 µL of 1 M perchloric acid.
-
Oxidize the BH2 product to this compound by adding 10 µL of iodine solution and incubating in the dark for 1 hour at room temperature.
-
Quench the excess iodine by adding 10 µL of ascorbic acid solution.
-
Centrifuge the samples to pellet any precipitate.
-
Inject the supernatant onto the HPLC system.
-
Quantify the this compound peak by comparing its area to a standard curve of known this compound concentrations.
LC-MS/MS Assay for Urinary Sepiapterin
This protocol outlines the general steps for the quantification of sepiapterin in urine as a biomarker of SPR activity.[1]
Materials:
-
Urine sample
-
Manganese dioxide (MnO₂) for oxidation (optional, depending on the full pterin (B48896) panel)
-
LC-MS/MS system with a suitable column (e.g., LUNA amino column)[1]
-
Mobile phase (e.g., acetonitrile/formic acid and formic acid/ammonium formate)[1]
-
Internal standards (stable isotope-labeled pterins)
Procedure:
-
Thaw frozen urine samples on ice.
-
For a comprehensive pterin profile, an oxidation step with MnO₂ may be performed. For sepiapterin alone, this may not be necessary.
-
Prepare samples by filtration and direct dilution in the mobile phase.[1]
-
Add internal standards to all samples, blanks, and calibration standards.
-
Inject the prepared samples into the LC-MS/MS system.
-
Separate the pterins using a gradient elution on the analytical column.
-
Detect and quantify the analytes using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
-
Calculate the concentration of sepiapterin by comparing the analyte-to-internal standard peak area ratio to a calibration curve.
ELISA for Sepiapterin Reductase Protein Quantification
This protocol is based on a typical commercially available sandwich ELISA kit.
Materials:
-
SPR ELISA kit (containing pre-coated microplate, standards, detection antibody, HRP-conjugate, substrate, and stop solution)
-
Sample (tissue homogenate or other biological fluid)
-
Wash buffer
-
Microplate reader capable of reading at 450 nm
Procedure:
-
Prepare standards and samples according to the kit instructions.
-
Add standards and samples to the appropriate wells of the pre-coated microplate and incubate.
-
Wash the wells to remove unbound substances.
-
Add the biotin-conjugated detection antibody to each well and incubate.
-
Wash the wells.
-
Add the avidin-HRP conjugate to each well and incubate.
-
Wash the wells.
-
Add the TMB substrate solution and incubate in the dark. A color change will develop in proportion to the amount of SPR present.
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the concentration of SPR in the samples by comparing their absorbance to the standard curve.
Conclusion
The validation of a new assay for sepiapterin reductase activity requires careful consideration of the available methodologies and their respective strengths and limitations. For direct measurement of enzymatic activity, the spectrophotometric assay offers a simple and rapid approach, while the HPLC-based method provides higher sensitivity. For in-vivo studies and clinical applications, the LC-MS/MS-based quantification of urinary sepiapterin has emerged as a highly sensitive and specific biomarker of SPR inhibition. The ELISA for SPR protein quantification can provide complementary data on enzyme expression levels. By understanding the principles, performance characteristics, and protocols of these assays, researchers can make informed decisions to effectively and accurately investigate the role of sepiapterin reductase in health and disease.
References
- 1. Determination of six pterins in urine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous assay of urine sepiapterin and creatinine in patients with sepiapterin reductase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Sepiapterin Reductase Inhibition Leading to Selective Reduction of Inflammatory Joint Pain in Mice and Increased Urinary Sepiapterin Levels in Humans and Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LC-MS/MS methods for direct measurement of sepiapterin and tetrahydrothis compound in human plasma and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Correlation of Urinary and Cerebrospinal Fluid Biopterin Levels in Metabolic Disorders: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The analysis of biopterin and neopterin (B1670844) levels in urine and cerebrospinal fluid (CSF) is pivotal for the diagnosis and differentiation of several inherited metabolic disorders, primarily those affecting the synthesis and regeneration of tetrahydrothis compound (B1682763) (BH4). BH4 is an essential cofactor for enzymes involved in the synthesis of neurotransmitters like dopamine (B1211576) and serotonin. Deficiencies in BH4 metabolism lead to severe neurological symptoms. This guide provides a comparative overview of urinary and CSF this compound and neopterin profiles in key metabolic disorders, details of the analytical methodologies, and visual representations of the biochemical pathways and experimental workflows.
Data Presentation: Urinary and CSF Pterin (B48896) Profiles in BH4 Deficiencies
The following table summarizes the typical quantitative findings for neopterin and this compound in urine and CSF for various metabolic disorders affecting BH4 metabolism. It is important to note that the urinary and CSF values presented below are compiled from various sources and may not represent data from the same patient cohorts. Reference ranges can vary between laboratories and with age.[1][2][3][4]
| Metabolic Disorder | Analyte | Urine Levels (mmol/mol creatinine) | CSF Levels (nmol/L) |
| Reference Range | Neopterin | 0.2 - 3.0 [1] | 7 - 65 (age-dependent) [2][3][5] |
| This compound | > 0.6 [1] | Levels are age-dependent | |
| GTP Cyclohydrolase I (GTPCH) Deficiency | Neopterin | Low [6] | Low [7] |
| This compound | Low [6] | Low [7] | |
| 6-Pyruvoyl-Tetrahydropterin Synthase (PTPS) Deficiency | Neopterin | High [8] | High [7] |
| This compound | Low [8] | Low [7] | |
| Dihydropteridine Reductase (DHPR) Deficiency | Neopterin | Normal to slightly increased [9] | Normal to slightly increased [7] |
| This compound | High [9] | High [7] | |
| Sepiapterin (B94604) Reductase (SR) Deficiency | Neopterin | Normal to slightly increased [9] | Normal or elevated [10] |
| This compound | Normal to slightly increased | Increased [10][11] | |
| Sepiapterin | Markedly elevated (e.g., 575-1086) [12] | Elevated (e.g., 4.1-11.4) [12][13] |
Experimental Protocols
The accurate quantification of pterins in biological fluids is crucial for the diagnosis of these disorders. High-Performance Liquid Chromatography (HPLC) with fluorescence or electrochemical detection, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common analytical techniques employed.
Sample Collection and Preparation
Urine:
-
A fresh, random urine sample (approximately 10 mL) should be collected.[1]
-
To prevent the oxidation of reduced biopterins, 100 mg of ascorbic acid should be added immediately to the 10 mL urine sample.[1]
-
The sample must be protected from light by wrapping the collection container in aluminum foil.[1]
-
For storage and transport, the urine sample should be frozen.[1]
-
Prior to analysis, the sample is thawed, centrifuged to remove particulate matter, and may be diluted.
Cerebrospinal Fluid (CSF):
-
CSF is collected via lumbar puncture.[4]
-
Samples should be collected on ice and sent to the laboratory for immediate processing.[2]
-
If the sample is contaminated with blood, it should be centrifuged immediately to remove red blood cells before freezing.[2]
-
For analysis, a small volume (e.g., 0.5 mL) is required.[2][3][5]
-
Samples are typically stored at -80°C until analysis.[2]
Analytical Methodology: HPLC with Fluorescence and Electrochemical Detection
This is a widely used method for the simultaneous measurement of neopterin and this compound.
-
Instrumentation: A standard HPLC system equipped with a C18 reversed-phase column, a fluorescence detector, and an electrochemical detector.
-
Mobile Phase: An aqueous buffer solution (e.g., phosphate (B84403) or acetate (B1210297) buffer) with a small percentage of organic modifier like methanol. The pH is a critical parameter for separation.
-
Detection:
-
Fluorescence Detection: Oxidized pterins (neopterin and this compound) are naturally fluorescent. The reduced forms are oxidized post-column to their fluorescent forms. An excitation wavelength of ~350-360 nm and an emission wavelength of ~440-450 nm are commonly used.
-
Electrochemical Detection: Reduced biopterins (like BH4) can be detected directly by their electrochemical properties.
-
-
Quantification: The concentration of each analyte is determined by comparing the peak area in the sample chromatogram to that of a known concentration standard.
Mandatory Visualizations
Biochemical Pathway
Caption: Tetrahydrothis compound (BH4) metabolism pathway.
Experimental Workflow
Caption: Generalized workflow for pterin analysis.
References
- 1. Lab Information Manual [apps.sbgh.mb.ca]
- 2. childrensmn.org [childrensmn.org]
- 3. seattlechildrenslab.testcatalog.org [seattlechildrenslab.testcatalog.org]
- 4. Simultaneous Determination of All Forms of this compound and Neopterin in Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neopterin Profile CSF - Dartmouth Health Laboratory Test Catalog [one-dh.testcatalog.org]
- 6. Urinary Neopterin and Phenylalanine Loading Test as Tools for the Biochemical Diagnosis of Segawa Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neopterin, CSF | MLabs [mlabs.umich.edu]
- 8. 6-pyruvoyl-tetrahydropterin synthase deficiency with mild hyperphenylalaninemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sepiapterin Reductase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Sepiapterin Reductase Deficiency Misdiagnosed as Neurological Sequelae of Meningitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Urine sepiapterin excretion as a new diagnostic marker for sepiapterin reductase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Simultaneous assay of urine sepiapterin and creatinine in patients with sepiapterin reductase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Detection of sepiapterin in CSF of patients with sepiapterin reductase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
Revolutionizing Biopterin Screening: A Comparative Guide to Dried Blood Spot Analysis
The landscape of biopterin screening for inborn errors of metabolism is shifting. Dried blood spot (DBS) sampling is emerging as a robust and practical alternative to traditional venipuncture for the quantification of this compound and neopterin (B1670844). This guide provides a comprehensive comparison of DBS-based methods with conventional plasma or serum analysis, supported by experimental data, to assist researchers, scientists, and drug development professionals in validating and adopting this innovative technique.
Tetrahydrothis compound (B1682763) (BH4) deficiencies are a group of rare genetic disorders that can lead to severe neurological damage if not diagnosed and treated promptly. Newborn screening programs traditionally rely on the analysis of pterins (neopterin and this compound) in urine or plasma. However, these methods present logistical challenges in sample collection, storage, and transportation.[1] DBS technology offers a minimally invasive and cost-effective solution, simplifying these pre-analytical steps and making widespread screening more accessible.
Performance Comparison: Dried Blood Spot vs. Plasma/Serum
Numerous studies have validated the use of DBS for this compound and neopterin analysis, demonstrating strong correlation and comparable performance to traditional methods. The primary analytical technique employed is liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity.
Quantitative Data Summary
The following tables summarize the analytical performance of LC-MS/MS methods for the quantification of neopterin and this compound in dried blood spots from various studies.
Table 1: Analytical Performance of Neopterin and this compound Measurement in Dried Blood Spots
| Parameter | Neopterin | This compound | Reference |
| Limit of Quantification (LoQ) | 0.57 nmol/L | 1.45 nmol/L | [1] |
| Linearity Range | 0 - 100 nmol/L | 0 - 100 nmol/L | [1] |
| Within-day Imprecision (%CV) | < 6.4% | < 6.4% | [1] |
| Between-day Imprecision (%CV) | < 10.8% | < 10.8% | [1] |
Table 2: Comparison of Method Accuracy in Different Matrices
| Matrix | Accuracy Range | Reference |
| Dried Blood Spot (DBS) | 91.4% - 104.8% | |
| Serum | 92.9% - 102.2% | |
| Urine | 90.3% - 127.5% |
Table 3: Correlation of Pterin (B48896) Levels between Dried Blood Spot and Other Matrices
| Analyte | Comparison Matrix | Correlation Coefficient (r) | Reference |
| Tetrahydrothis compound (BH4) | HPLC with EC and fluorescence detection | 0.9646 | [2][3] |
| Neopterin | HPLC with EC and fluorescence detection | 0.9919 | [2][3] |
Studies have consistently shown that the pattern of pterins in DBS is comparable to that in plasma and urine, making it a reliable tool for the differential diagnosis of hyperphenylalaninemia (HPA).[4] While urine analysis may offer higher sensitivity due to higher concentrations of neopterin and this compound, DBS analysis has proven to be a useful and practical method for routine diagnosis of BH4 deficiencies.[5]
Experimental Protocols
A detailed understanding of the experimental workflow is crucial for the successful implementation of DBS-based this compound screening. Below are generalized protocols for sample preparation and LC-MS/MS analysis based on published methodologies.
Dried Blood Spot Sample Preparation
-
Punching: A 3 mm disc is punched from the dried blood spot on the filter card.
-
Extraction: The punched disc is placed in a well of a microplate. An extraction solvent, typically a mixture of acetonitrile (B52724) and water (e.g., 80:20 v/v), containing isotopically labeled internal standards (e.g., this compound-d3, Neopterin-13C5) is added.
-
Incubation: The plate is agitated gently overnight at 4°C to ensure complete elution of the pterins from the filter paper.
-
Evaporation: The supernatant is transferred to a new plate and evaporated to dryness under a stream of nitrogen.
-
Reconstitution: The dried extract is reconstituted in a mobile phase-compatible solvent.
-
Filtration: The reconstituted sample is filtered to remove any particulate matter before injection into the LC-MS/MS system.
LC-MS/MS Analysis
-
Chromatography: Separation of neopterin and this compound is typically achieved using a C18 reversed-phase column with a gradient elution. The mobile phase usually consists of an aqueous component with a small amount of formic acid and an organic component like methanol (B129727) or acetonitrile.
-
Mass Spectrometry: A tandem mass spectrometer operating in positive electrospray ionization (ESI) mode is used for detection. The analysis is performed in multiple reaction monitoring (MRM) mode, tracking specific precursor-to-product ion transitions for neopterin, this compound, and their internal standards.
Visualizing the Workflow and Logic
To further clarify the processes and relationships involved in DBS-based this compound screening, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for this compound and neopterin analysis from DBS.
Caption: Logical comparison of DBS with traditional screening methods.
Conclusion
The use of dried blood spots for this compound screening represents a significant advancement in the early detection of BH4 deficiencies. The method is reliable, sensitive, and offers considerable logistical advantages over traditional plasma and urine-based assays.[1] The strong correlation of pterin levels between DBS and conventional samples, coupled with robust analytical performance, validates its use in both large-scale newborn screening programs and for ongoing patient monitoring. For researchers and drug development professionals, DBS offers a streamlined and efficient approach to sample collection and analysis, facilitating clinical trials and epidemiological studies. The adoption of this technology has the potential to improve patient outcomes through earlier diagnosis and intervention.
References
- 1. Development of a new UPLC-ESI-MS/MS method for the determination of this compound and neopterin in dried blood spot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LC-MS/MS Analysis of Cerebrospinal Fluid Metabolites in the Pterin Biosynthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Screening for tetrahydrothis compound deficiencies using dried blood spots on filter paper - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diagnosis of tetrahydrothis compound deficiency using filter paper blood spots: further development of the method and 5 years experience - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle: Selecting the Optimal Internal Standard for LC-MS/MS Quantitative Analysis
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative performance of different internal standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides data-driven insights into the selection of the most appropriate internal standard to ensure the accuracy, precision, and reliability of quantitative bioanalysis.
In the landscape of quantitative analysis by LC-MS/MS, the use of an internal standard (IS) is a cornerstone for achieving accurate and reproducible results.[1][2] An internal standard is a compound of a known concentration added to samples, calibrators, and quality controls to correct for variability throughout the analytical process, including sample preparation, injection volume, and instrument response.[2][3] The choice of the internal standard is a critical decision that directly impacts data quality. The two main categories of internal standards used are stable isotope-labeled (SIL) internal standards and structural analogs.[4][5]
The Gold Standard: Stable Isotope-Labeled Internal Standards
SIL internal standards are widely considered the "gold standard" in LC-MS/MS analysis.[2][6] These are molecules where one or more atoms have been replaced with their heavy stable isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N).[5] Because they are chemically identical to the analyte, they exhibit nearly identical physicochemical properties, leading to similar extraction recovery, chromatographic retention time, and ionization efficiency.[2] This close mimicking of the analyte's behavior allows for effective compensation for matrix effects, which are a common source of variability in complex biological samples.[5]
Within the SIL category, a key distinction exists between deuterated (²H) and carbon-13 (¹³C) labeled standards. While deuterated standards are more common due to their lower cost, a growing body of evidence points to the superior performance of ¹³C-labeled standards.[6]
Performance Showdown: ¹³C-Labeled vs. Deuterated Internal Standards
The primary difference between these two types of SILs lies in their chromatographic behavior and isotopic stability.[7] ¹³C-labeled standards often co-elute perfectly with the unlabeled analyte because the mass difference is distributed throughout the carbon backbone, resulting in negligible changes to the molecule's physicochemical properties.[1] In contrast, deuterated standards can exhibit a "chromatographic isotope effect," often eluting slightly earlier than their non-deuterated counterparts in reversed-phase chromatography.[1] This shift can lead to differential matrix effects and potentially biased results.[1]
The Alternative: Structural Analog Internal Standards
Structural analogs are compounds that are chemically similar but not identical to the analyte.[2] They are often used when a suitable SIL-IS is not available or is prohibitively expensive.[8] While they can provide better results than no internal standard at all, their ability to compensate for variability is often less effective than SILs because their physicochemical properties are not identical to the analyte.[8]
Quantitative Performance Comparison
The following tables summarize the performance of different internal standards based on key validation parameters.
| Internal Standard Type | Analyte | Mean Bias (%) | Standard Deviation (%) | Conclusion |
| Structural Analog | Kahalalide F | 96.8 | 8.6 | Less accurate and precise compared to SIL-IS.[8] |
| Stable Isotope-Labeled (SIL) | Kahalalide F | 100.3 | 7.6 | Significantly improved accuracy and precision.[8] |
| Structural Analog (Ascomycin) | Tacrolimus (B1663567) | 97.35 - 101.71 | < 3.63 | Provided satisfactory precision and accuracy.[9] |
| Stable Isotope-Labeled (¹³C,D₂) | Tacrolimus | 99.55 - 100.63 | < 3.09 | Demonstrated slightly better accuracy and precision.[9] |
Table 1: Comparison of Accuracy and Precision between Structural Analog and Stable Isotope-Labeled Internal Standards.
| Parameter | Deuterated (²H) Internal Standard | ¹³C-Labeled Internal Standard |
| Chromatographic Co-elution | Can exhibit a slight retention time shift (isotope effect).[1] | Near-perfect co-elution with the analyte.[6] |
| Isotopic Stability | Risk of back-exchange of deuterium atoms for hydrogen. | High isotopic stability. |
| Matrix Effect Compensation | Good, but can be compromised by chromatographic shifts.[1] | Excellent, due to co-elution.[5] |
| Accuracy & Precision | Can lead to inaccuracies; one study showed a 40% error.[6] | Demonstrates improved accuracy and precision.[6] |
Table 2: Head-to-Head Comparison of Deuterated vs. ¹³C-Labeled Internal Standards.
Experimental Protocols
A generalized experimental protocol for the quantitative analysis of an analyte in a biological matrix using an internal standard with LC-MS/MS is provided below.
Sample Preparation (Protein Precipitation)
-
To 100 µL of the biological sample (e.g., plasma, serum), calibrator, or quality control sample in a microcentrifuge tube, add 200 µL of a solution containing the internal standard in a protein precipitation solvent (e.g., acetonitrile (B52724) or methanol).
-
Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 10,000 x g for 5 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used.
-
Mobile Phase: A typical mobile phase consists of water with 0.1% formic acid (Mobile Phase A) and an organic solvent like acetonitrile or methanol (B129727) with 0.1% formic acid (Mobile Phase B).
-
Gradient Elution: A suitable gradient elution program is employed to achieve chromatographic separation of the analyte and internal standard from matrix components.
-
Mass Spectrometer: A triple quadrupole mass spectrometer is typically used for quantitative analysis.
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode, depending on the analyte's properties.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard.
Data Analysis
-
Integrate the peak areas of the analyte and the internal standard in the chromatograms.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizing the Workflow and Logic
The following diagrams illustrate the typical experimental workflow for LC-MS/MS analysis with an internal standard and the logical considerations for selecting the appropriate type of internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. nebiolab.com [nebiolab.com]
- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. crimsonpublishers.com [crimsonpublishers.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. scispace.com [scispace.com]
- 9. Isotope-labeled versus analog internal standard in LC-MS/MS method for tacrolimus determination in human whole blood samples - A compensation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Comparison of Biopterin-Related Biomarkers for Diagnostic Applications
This guide provides an objective comparison of the diagnostic accuracy of key this compound-related biomarkers—neopterin (B1670844), this compound, and the this compound-to-neopterin ratio. It is intended for researchers, scientists, and drug development professionals seeking to leverage these biomarkers in their work. This document summarizes quantitative data from various studies, details relevant experimental protocols, and visualizes the pertinent biochemical pathway to aid in understanding their clinical and research utility.
Introduction to this compound-Related Biomarkers
Pteridines, such as neopterin and this compound, are heterocyclic compounds that play crucial roles in various biological processes. Neopterin is a well-established marker of cellular immune activation, primarily produced by macrophages and dendritic cells upon stimulation by interferon-gamma (IFN-γ)[1][2]. Elevated neopterin levels are associated with a range of conditions involving a T-helper 1 cell-dominated immune response, including infections, autoimmune diseases, certain cancers, and neuroinflammatory disorders[2][3][4].
This compound, specifically in its reduced form tetrahydrothis compound (B1682763) (BH4), is an essential cofactor for several aromatic amino acid hydroxylases involved in the synthesis of neurotransmitters like dopamine (B1211576) and serotonin[5][6]. Defects in BH4 metabolism can lead to severe neurological disorders[5][6]. The ratio of this compound to neopterin can provide insights into the activity of specific enzymes in the this compound synthesis pathway and is particularly useful in diagnosing certain metabolic disorders[7].
Comparative Diagnostic Accuracy
The diagnostic utility of neopterin, this compound, and their ratio varies depending on the clinical context. The following table summarizes their performance across different disease states based on available experimental data.
| Biomarker/Ratio | Disease/Condition | Sample Type | Sensitivity | Specificity | AUC | Reference |
| Neopterin | Differentiating Multiple Organ Dysfunction Syndrome (MODS) from Sepsis | Serum | 70.59% | 80.00% | 0.74 | [8] |
| Neopterin | Distinguishing Viral from Bacterial Infections | Serum | - | - | 0.832 | [2] |
| Neopterin | Inflammatory Neurological Diseases | CSF | High | - | - | [3] |
| Urinary Neopterin | Bladder Cancer | Urine | - | - | - | [9][10] |
| Urinary Neopterin | Various Neoplasias | Urine | 57-96% | - | - | [11] |
| Neopterin & this compound | GTP-cyclohydrolase Deficiency (<15 years) | Urine | High | High | - | [12][13] |
| Neopterin & this compound | GTP-cyclohydrolase Deficiency (≥15 years) | Urine | High | High | - | [12][13] |
| Neopterin/Biopterin Ratio | Atypical Phenylketonuria (Biosynthesis defects) | Urine | High | High | - | [7] |
| Neopterin/Biopterin Ratio | Atypical Phenylketonuria (DHPR deficiency) | Urine | High | High | - | [7] |
Note: A dash (-) indicates that the specific data point was not reported in the cited literature.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biochemical context of these biomarkers, the following diagrams illustrate the this compound metabolic pathway and a general experimental workflow for their quantification.
References
- 1. The value of neopterin and procalcitonin in patients with sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neopterin in Diagnosis and Monitoring of Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Significance of CSF total neopterin and this compound in inflammatory neurological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cerebrospinal fluid neopterin as a biomarker of neuroinflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous Determination of All Forms of this compound and Neopterin in Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neopterin / Tetrahydrothis compound, CSF | MLabs [mlabs.umich.edu]
- 7. Neopterin and this compound levels in patients with atypical forms of phenylketonuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Urinary neopterin in the diagnosis and follow-up of neoplasia: a biochemical parameter to detect cell-mediated immune response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Urinary neopterin and phenylalanine loading test as tools for the biochemical diagnosis of segawa disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Urinary Neopterin and Phenylalanine Loading Test as Tools for the Biochemical Diagnosis of Segawa Disease - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Biopterin
This document provides essential safety and logistical information for the proper disposal of biopterin and its derivatives in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety and environmental protection. This compound and its related compounds should be handled as hazardous chemical waste.
Hazard Identification and Safety Precautions
This compound and its various forms are considered hazardous chemicals. The primary hazards include skin, eye, and respiratory irritation.[1][2] It is crucial to handle these compounds with appropriate personal protective equipment in a well-ventilated area, preferably within a chemical fume hood.
Summary of Hazard Statements for this compound Compounds:
| Compound | CAS Number | Hazard Statements |
| L-Biopterin | 22150-76-1 | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[2] |
| D-Biopterin | Not specified | Causes serious eye irritation, Causes skin irritation, May cause respiratory irritation.[1] |
| (6R)-5,6,7,8-Tetrahydro-L-biopterin dihydrochloride | 69056-38-8 | Harmful if swallowed.[3] |
| 7,8-dihydro-L-Biopterin | 6779-87-9 | Not classified as hazardous, but usual precautions for handling chemicals should be followed.[4] |
Personal Protective Equipment (PPE)
When handling this compound waste, the following personal protective equipment is mandatory:
-
Gloves: Wear compatible chemical-resistant gloves.[1]
-
Eye Protection: Use appropriate protective eyeglasses or chemical safety goggles.[1]
-
Lab Coat: A standard lab coat should be worn.
-
Respiratory Protection: If there is a risk of dust formation or aerosolization, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1][3]
Step-by-Step Disposal Protocol for this compound Waste
The fundamental principle for the disposal of this compound is to manage it as hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.[2][5]
1. Waste Collection:
-
Collect all waste materials containing this compound, including unused product, contaminated lab supplies (e.g., pipette tips, gloves, weighing paper), and empty containers.
-
Place these materials in a designated and clearly labeled hazardous waste container that is compatible with chemical waste and can be properly sealed.[1][2]
2. Labeling:
-
Clearly label the waste container with the words "Hazardous Waste" and the full chemical name (e.g., "L-Biopterin waste").[5]
-
Indicate the approximate quantity of the waste and the date the waste was first added to the container.[5]
3. Storage:
-
Store the hazardous waste container in a designated, secure, and well-ventilated area.[2][5]
-
Keep the container away from incompatible materials, such as strong oxidizing agents.[2]
-
Ensure the storage area is protected from direct sunlight and heat.[5]
4. Disposal Request:
-
Once the container is full, or in accordance with your institution's policies, arrange for pick-up by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Follow your institution's specific procedures for requesting a hazardous waste pick-up.
Spill Management Protocol
In the event of a this compound spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
For Small Spills:
-
Ensure you are wearing the appropriate PPE.
-
Absorb the spill with an inert material such as sand, sawdust, or a general-purpose binder.[5]
-
Carefully sweep or scoop up the absorbed material and place it into a suitable, sealable container for disposal as hazardous waste.[2][5]
-
Clean the contaminated area thoroughly with a detergent and water solution.[5]
-
Dispose of all contaminated cleaning materials as hazardous waste.[5]
For Large Spills:
-
Evacuate the area immediately.[5]
-
Alert your institution's Environmental Health and Safety (EHS) office.[5]
-
If it is safe to do so, contain the spill using appropriate spill control materials to prevent it from spreading.[5]
-
Follow the specific instructions provided by your EHS office for cleanup and disposal.[5]
This compound Disposal Workflow
The following diagram illustrates the general workflow for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
This compound Biosynthesis and Recycling Pathway
For context, understanding the biological pathways of this compound can inform handling decisions. Tetrahydrothis compound (BH4) is a critical cofactor synthesized from guanosine (B1672433) triphosphate (GTP). It is oxidized during enzymatic reactions and then recycled back to its active form. This biological instability underscores the need for careful handling of the chemical form.
Caption: Simplified this compound biosynthesis and recycling pathway.
Disclaimer: Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste. They must also consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[2] The procedures outlined in this document are for guidance and should be supplemented by your institution's specific safety protocols.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Biopterin
For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Biopterin, a critical cofactor in various biological processes. Adherence to these procedures will minimize risk and ensure the integrity of your research.
Hazard Identification and Personal Protective Equipment (PPE)
This compound and its derivatives are classified as hazardous chemicals. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. It is crucial to use appropriate Personal Protective Equipment (PPE) to mitigate these risks.
Hazard Summary:
| Hazard Statement | Description | Citations |
| H302 | Harmful if swallowed. | [1][2] |
| H315 | Causes skin irritation. | [3][4] |
| H319 | Causes serious eye irritation. | [3][4] |
| H335 | May cause respiratory irritation. | [3] |
Recommended Personal Protective Equipment (PPE):
| PPE Category | Item | Standard/Specification | Citations |
| Eye/Face Protection | Safety glasses with side shields or chemical safety goggles | OSHA 29 CFR 1910.133 or European Standard EN166 | [2][3] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber) | Follow manufacturer's specifications for chemical resistance. | [3][5] |
| Lab coat or chemical-resistant coveralls | Ensure it covers the entire body except for head, neck, hands, and feet. | [3][5][6] | |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator | Use if ventilation is inadequate or if irritation is experienced. | [2][3] |
Operational Plan: Step-by-Step Handling Procedure
Follow these steps to ensure the safe handling of this compound in a laboratory setting.
-
Preparation and Engineering Controls :
-
Donning PPE :
-
Before handling the compound, put on all required PPE as specified in the table above.
-
-
Handling the Compound :
-
Storage :
-
After Handling :
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure safety.
-
Waste Classification : Chemical waste generators must determine if the discarded chemical is classified as a hazardous waste. Consult local, regional, and national hazardous waste regulations for complete and accurate classification.[4]
-
Disposal Method :
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate :
-
Clear the contaminated area and ensure adequate ventilation.[3]
-
-
Containment and Cleanup :
-
Decontamination :
-
Thoroughly clean the contaminated area.[3]
-
Experimental Workflow for Safe Handling and Disposal
The following diagram illustrates the logical flow for safely handling and disposing of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. fishersci.com [fishersci.com]
- 3. biosynth.com [biosynth.com]
- 4. fishersci.com [fishersci.com]
- 5. Components of Personal Protective Equipment – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 6. Chapter 10: Personal Protective Equipment for Biohazards | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
